The Strategic Role of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in the Development of SOS1 Inhibitors
Executive Summary In the landscape of targeted oncology, the disruption of protein-protein interactions (PPIs) represents a frontier of immense therapeutic potential. Among the most challenging targets is the KRAS oncoge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology, the disruption of protein-protein interactions (PPIs) represents a frontier of immense therapeutic potential. Among the most challenging targets is the KRAS oncogene. Recent breakthroughs have identified Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF), as a critical vulnerability in KRAS-driven cancers.
At the heart of synthesizing potent SOS1 inhibitors—specifically MRTX0902 —lies a highly specialized chiral building block: (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0). This technical guide explores the physicochemical properties, process chemistry logic, and pharmacological application of this critical intermediate, providing drug development professionals with a comprehensive blueprint of its utility.
Structural and Physicochemical Profiling
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a highly functionalized aromatic amine. Its architecture is defined by a benzonitrile core, an ortho-methyl group, and a chiral 1-aminoethyl substituent at the meta position. The (R)-stereocenter is non-negotiable; it dictates the precise spatial orientation required for the final Active Pharmaceutical Ingredient (API) to form a critical salt bridge with the Glu902 residue in the SOS1 binding pocket [1].
Quantitative Data Summary
The fundamental properties of this intermediate are summarized below for analytical reference:
Parameter
Specification
Chemical Name
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile
CAS Registry Number
1336454-90-0
Molecular Formula
C10H12N2
Molecular Weight
160.22 g/mol
Stereochemistry
(R)-enantiomer (Critical for target binding)
Key Functional Groups
Primary amine, Benzonitrile, ortho-Methyl
Primary Application
Chiral API building block for MRTX0902
Process Chemistry: Causality in Scale-Up Synthesis
The synthesis of MRTX0902 involves a pyrido[3,4-d]pyridazine core that undergoes two sequential nucleophilic aromatic substitution (SNAr) reactions. In the initial drug discovery route, (R)-3-(1-Aminoethyl)-2-methylbenzonitrile was introduced first, followed by the addition of morpholine [1].
However, as a Senior Application Scientist transitioning a molecule from discovery to multi-kilogram clinical production, one must evaluate the causality of cost and yield. The chiral amine (CAS 1336454-90-0) is a high-value, expensive intermediate. The initial SNAr reaction yielded only 43% due to inherent regioselectivity issues, resulting in massive losses of the costly chiral amine [2].
The Scale-Up Logic: To achieve a self-validating and economically viable system, the sequence was reversed. By introducing the inexpensive morpholine first to synthesize 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one, the high-value (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is reserved for the final, highly optimized SNAr step. This strategic inversion directly reduces the cost of goods (COGs) and simplifies the impurity profile [2]. Furthermore, because the resulting MRTX0902 free base exhibits polymorphic promiscuity (readily forming solvates), the process concludes with the formation of an anhydrous fumaric acid salt to ensure absolute solid-state control [2].
Workflow for the scale-up synthesis of MRTX0902 prioritizing cost-efficiency.
Step-by-Step Methodology: The Optimized SNAr Protocol
The following protocol details the self-validating workflow for coupling (R)-3-(1-Aminoethyl)-2-methylbenzonitrile to the advanced core, ensuring high conversion and chiral integrity.
Step 1: Reactor Preparation & Charging
Charge a clean, dry reactor with the electrophilic core (e.g., 1-chloro-4-methyl-7-morpholinopyrido[3,4-d]pyridazine) (1.0 equivalent).
Add (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (1.1 equivalents). A slight excess ensures complete consumption of the core.
Step 2: Solvent and Base Addition
Suspend the reagents in a polar aprotic solvent (e.g., Dimethyl Sulfoxide, DMSO) to stabilize the SNAr transition state.
Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, or Cesium Fluoride, CsF) (2.0 equivalents). Causality: The base acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the chiral amine, which would otherwise stall the reaction.
Step 3: Thermal Activation & In-Process Control (IPC)
Heat the reaction mixture to 110–130 °C under an inert nitrogen atmosphere.
Self-Validating IPC: Sample the reaction every 2 hours for HPLC analysis. The reaction is only deemed complete when the core electrophile peak area falls below <1%. This strict threshold prevents yield loss of the expensive chiral amine.
Step 4: Workup & Isolation
Cool the mixture to room temperature.
Slowly quench with purified water to precipitate the crude MRTX0902 free base. Filter and wash the filter cake with water to remove residual DMSO and base salts.
Step 5: Polymorph Control (Fumarate Salt Formation)
Dissolve the crude free base in absolute ethanol.
Add an equimolar amount of fumaric acid. Heat to reflux until a clear solution forms, then cool slowly to induce crystallization. This step guarantees the isolation of a single, stable, anhydrous polymorph suitable for clinical formulation [2].
Mechanistic Pharmacology: Disrupting the SOS1:KRAS Axis
Once synthesized, MRTX0902 serves as a potent, brain-penetrant inhibitor of the SOS1:KRAS interaction. In healthy cellular physiology, Receptor Tyrosine Kinases (RTKs) activate SOS1, which in turn catalyzes the exchange of GDP for GTP on KRAS, turning the KRAS protein "ON" [3].
In KRAS-mutant cancers, this pathway is hyperactivated, leading to unchecked cellular proliferation via the RAF/MEK/ERK (MAPK) signaling cascade. MRTX0902 binds directly to SOS1, locking it in a state that prevents it from interacting with KRAS [4]. By halting the GDP-to-GTP nucleotide exchange, MRTX0902 effectively starves the tumor of the active KRAS-GTP complex, inducing an anti-proliferative effect[3].
Mechanism of MRTX0902 disrupting the SOS1-mediated activation of KRAS.
Conclusion
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is far more than a simple chemical catalog item; it is the structural lynchpin that grants MRTX0902 its high affinity and selectivity for SOS1. By understanding the rigorous process chemistry required to handle this chiral amine—specifically reversing the SNAr sequence to optimize yield and implementing strict polymorph controls—drug development professionals can ensure the scalable, cost-effective production of next-generation targeted oncology therapeutics.
References
Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction
Journal of Medicinal Chemistry
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902
Organic Process Research & Development (ACS Public
The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading
Cancer Research (AACR Journals)
Definition of SOS1 inhibitor MRTX0902
NCI Drug Dictionary
Exploratory
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile CAS number 1336454-90-0
An In-Depth Technical Guide to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile: Synthesis, Characterization, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-(1-Aminoethyl)-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile, bearing the CAS number 1336454-90-0, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereodefined benzylic amine ortho-substituted with a methyl group and meta-substituted with a nitrile, presents a unique scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its chemical properties, postulated synthesis strategies based on modern asymmetric methodologies, and detailed analytical procedures for its characterization. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from its close structural analog, (R)-3-(1-Aminoethyl)benzonitrile (CAS 127852-31-7), and established principles of organic chemistry to provide a robust and scientifically grounded resource for researchers.
Introduction and Chemical Identity
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a substituted aromatic compound whose utility primarily lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of a primary chiral amine, a nitrile group, and a strategically placed methyl group on the aromatic ring makes it a valuable synthon for introducing specific pharmacophoric elements in drug design.
The nitrile group can serve as a precursor to other functional groups, such as amines or carboxylic acids, or act as a key interaction point with biological targets. The chiral amine provides a locus for stereospecific interactions, which is critical for the efficacy and selectivity of many therapeutic agents.
Table 1: Chemical and Physical Properties of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile and its Structural Analog
A highly efficient and scalable approach for the synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone. This method offers excellent control over the stereochemistry and is widely used in industrial settings.
Caption: Asymmetric Reductive Amination Workflow.
Step-by-Step Protocol (Hypothetical):
Imine Formation: The starting material, 2-methyl-3-acetylbenzonitrile, is reacted with a source of ammonia (e.g., ammonia gas or an ammonium salt) in a suitable solvent to form the corresponding ketimine in situ.
Asymmetric Reduction: The transient imine is then reduced enantioselectively. This is the key stereochemistry-determining step and can be achieved using several methods:
Catalytic Hydrogenation: Employing a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) with a chiral phosphine ligand under a hydrogen atmosphere.
Transfer Hydrogenation: Using a chiral catalyst (e.g., a Ru-diamine complex) with a hydrogen donor like formic acid or isopropanol.
Work-up and Isolation: Following the reduction, the catalyst is removed, and the product is isolated and purified, typically through extraction and chromatography.
The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). The development of such a process would involve screening various chiral ligands and optimizing temperature, pressure, and solvent to maximize both yield and stereoselectivity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile. While specific spectra for this compound are not publicly available, this section outlines the expected results and provides a general protocol for analysis based on standard techniques for similar molecules. Chemical suppliers such as BLDpharm note the availability of NMR, HPLC, and LC-MS data, indicating that these are the standard methods for quality control[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons of the ethyl group, and the methyl protons on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon, the aromatic carbons, the chiral methine carbon, and the two methyl carbons.
Table 2: Predicted ¹H NMR Chemical Shifts
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Aromatic CH
7.2 - 7.8
m
3H
-CH(NH₂)
~4.2
q
1H
Ar-CH₃
~2.4
s
3H
-NH₂
1.5 - 2.5 (broad)
s
2H
-CHCH₃
~1.4
d
3H
Note: Predicted shifts are based on standard chemical shift tables and data for analogous compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity and enantiomeric excess of the compound.
Protocol for Purity Analysis (Reversed-Phase):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium phosphate)[3].
A chiral stationary phase is required to separate the (R) and (S) enantiomers.
Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
Mobile Phase: Typically a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Detection: UV at a suitable wavelength (e.g., 220 nm).
The development of a robust chiral HPLC method is crucial for confirming the stereochemical purity of the final product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique like GC or LC, it can also aid in the identification of impurities.
Expected Molecular Ion: For the parent compound, the expected [M+H]⁺ ion would be at m/z 161.10.
Applications in Drug Discovery and Development
Chiral amines and benzonitrile derivatives are prevalent in a wide range of pharmaceuticals. (R)-3-(1-Aminoethyl)-2-methylbenzonitrile serves as a key intermediate, likely in multi-step syntheses of active pharmaceutical ingredients (APIs).
While the specific APIs derived from this intermediate are not disclosed in public literature, its structural motifs are found in compounds targeting various therapeutic areas. For instance, substituted benzonitriles are known components of enzyme inhibitors, and chiral benzylic amines are common in neurologically active compounds.
Caption: General Synthetic Utility Workflow.
The logical progression in a drug discovery context would involve coupling the primary amine with other fragments, followed by further synthetic modifications to build the final, complex API.
Safety and Handling
General Precautions:
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C under an inert atmosphere and protected from light[2].
Potential Hazards (Inferred from Analogs):
Based on the hazard statements for similar compounds, this substance may be:
Harmful if swallowed (H302)
Causes skin irritation (H315)
Causes serious eye irritation (H319)
May cause respiratory irritation (H335)
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a specialized chiral building block with considerable potential in pharmaceutical synthesis. While detailed public data is scarce, this guide has provided a scientifically grounded framework for its synthesis, analysis, and handling based on established chemical principles and data from closely related analogs. As with any chemical, researchers should proceed with caution, employing sound laboratory practices and conducting thorough characterization to validate their results. The methodologies outlined herein offer a robust starting point for the effective utilization of this valuable synthetic intermediate.
References
Synthonix Corporation. (R)-3-(1-Aminoethyl)benzonitrile | 127852-31-7. Available at: [Link]
PubChem - National Center for Biotechnology Information. 2-Methylbenzonitrile. Available at: [Link]
Google Patents. US3742014A - Preparation of benzonitriles.
Google Patents. WO 2016/024224 A1.
Precision Brand. Safety Data Sheet. Available at: [Link]
PrepChem.com. 2-methylbenzonitrile - 529-19-1, C8H7N, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
Brite Shine. Safety Data Sheet. Available at: [Link]
Google Patents. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
Lyreco Group. SAFETY DATA SHEET Utility Range 400ml Flammable Sprayduster. Available at: [Link]
Altro. SAFETY DATA SHEET ALTRO PVC CLEANER. Available at: [Link]
Broad Institute. WO 2018/175537 Al.
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
Garg Lab - UCLA. Patents & Products. Available at: [Link]
NIST. Benzonitrile, 2-methyl- - the NIST WebBook. Available at: [Link]
Avantor. (R)-3-(1-Aminoethyl)-2-methylbenzonitrile 95%. Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Available at: [Link]
SIELC Technologies. Separation of 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate on Newcrom R1 HPLC column. Available at: [Link]
Waters. Stability-Indicating HPLC Method Development. Available at: [Link]
NextSDS. (R)-3-(1-AMino-2-Methylpropyl)benzonitrile hydrochloride. Available at: [Link]
synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
[label="(R)-3-(1- Retrosynthetic and forward pathways comparing chemocatalytic and biocatalytic routes. Quantitative Data & Process Analytics To evaluate the efficacy of both routes for drug development, the following pr...
Author: BenchChem Technical Support Team. Date: March 2026
[label="(R)-3-(1-
Retrosynthetic and forward pathways comparing chemocatalytic and biocatalytic routes.
Quantitative Data & Process Analytics
To evaluate the efficacy of both routes for drug development, the following process metrics are established. While Route A is highly reliable for rapid medicinal chemistry deliveries, Route B is the gold standard for multi-kilogram API manufacturing due to its superior environmental factor (E-factor) and step economy.
The Ellman's sulfinamide methodology remains the most robust bench-scale approach for synthesizing chiral amines . The protocol below is designed as a self-validating system, where the physical phenomena observed at each step confirm the mechanistic progression.
Step 1: Synthesis of 3-Acetyl-2-methylbenzonitrile via Stille Coupling
Reaction Setup: Charge a dry, nitrogen-flushed reactor with 3-bromo-2-methylbenzonitrile (1.0 equiv) and anhydrous toluene (10 vol).
Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.1 equiv) and sparge the solution with N₂ for 15 minutes to remove dissolved oxygen. Introduce Pd(PPh₃)₄ (0.05 equiv).
Coupling: Heat the mixture to 100 °C for 12 hours. The solution will transition to a dark amber color, indicative of the active Pd(0)/Pd(II) catalytic cycle.
Hydrolysis: Cool to 20 °C, add 2M HCl (aq) (5 vol), and stir vigorously for 2 hours. Causality: The acidic aqueous phase hydrolyzes the intermediate vinyl ether into the desired ketone.
Workup: Extract with EtOAc. Wash the organic layer with 10% KF (aq) to precipitate toxic tin byproducts as insoluble polymeric tributyltin fluoride. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Step 2: Condensation with (R)-tert-Butanesulfinamide
Activation: Dissolve 3-acetyl-2-methylbenzonitrile (1.0 equiv) in anhydrous THF (8 vol). Add (R)-tert-butanesulfinamide (1.1 equiv) followed by Ti(OEt)₄ (2.0 equiv).
Condensation: Heat to 70 °C and stir for 18 hours. Causality: The ketone is sterically hindered by the ortho-methyl group. Ti(OEt)₄ acts dually as a strong Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, driving the thermodynamic equilibrium entirely toward the (E)-sulfinyl imine.
Quench: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A dense white precipitate of TiO₂ will form immediately. Filter through a Celite pad, separate the organic layer, dry, and concentrate.
Step 3: Diastereoselective Reduction
Cryogenic Setup: Dissolve the sulfinyl imine in anhydrous THF (10 vol) and cool strictly to -48 °C using a dry ice/acetonitrile bath.
Hydride Delivery: Add NaBH₄ (3.0 equiv) in small portions.
Mechanistic Control: Causality: The cryogenic temperature is critical. It rigidifies the highly ordered, six-membered cyclic transition state where the sodium cation coordinates to both the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group effectively shields the Si-face of the imine, forcing the hydride to attack exclusively from the Re-face. This stereocontrol yields the (R,R)-sulfinamide with >98% diastereomeric excess (d.e.).
Mechanistic logic of the diastereoselective hydride reduction via a coordinated transition state.
Step 4: Acidic Deprotection
Cleavage: Dissolve the (R,R)-sulfinamide in MeOH (5 vol) and cool to 0 °C. Add 4M HCl in 1,4-dioxane (3.0 equiv) dropwise.
Isolation: Stir at 20 °C for 2 hours. Concentrate the solvent in vacuo. Triturate the resulting residue with MTBE to precipitate (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride as a highly pure, crystalline white solid. The hydrochloride salt form is preferred to prevent the free-basing degradation often seen with benzylic amines .
For multi-kilogram clinical deliveries of MRTX0902, the stoichiometric waste generated by titanium and tin reagents in Route A becomes an operational bottleneck. Route B utilizes an engineered
ω
-transaminase (
ω
-TA) to directly convert 3-acetyl-2-methylbenzonitrile to the chiral amine in a single step .
Process Logic & Causality:
Enzyme Selection: A highly evolved (R)-selective
ω
-TA is utilized alongside Pyridoxal Phosphate (PLP) as the active cofactor.
Thermodynamic Driving Force: Transamination is a reversible equilibrium reaction. To drive the reaction to completion (>95% conversion), a massive excess of Isopropylamine (IPA) is used as the amine donor. As IPA donates its amine, it converts to acetone. The continuous removal of acetone (via mild vacuum or nitrogen sweeping) shifts the Le Chatelier equilibrium entirely toward the product.
Stereochemical Fidelity: The enzyme's active site is engineered to perfectly accommodate the ortho-methyl group of the substrate, ensuring that the amine transfer occurs with absolute enantio-facial selectivity (>99% ee), bypassing the need for cryogenic cooling.
References
Scattolin, T., et al. "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902." Organic Process Research & Development, 2023.[Link]
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research, 2002.[Link]
Ketcham, J. M., et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, 2022.[Link]
Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010.[Link]
Exploratory
In-Depth Technical Guide: (R)-3-(1-Aminoethyl)-2-methylbenzonitrile – Structural Significance, Synthesis, and Role in Targeted Oncology
Executive Summary In the landscape of targeted oncology, the design of small-molecule inhibitors relies heavily on the precise stereochemistry and steric profiling of chiral building blocks. (R)-3-(1-Aminoethyl)-2-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology, the design of small-molecule inhibitors relies heavily on the precise stereochemistry and steric profiling of chiral building blocks. (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) has emerged as a critical chiral amine intermediate in the synthesis of next-generation cancer therapeutics[1]. Most notably, it is the fundamental stereospecific anchor in the synthesis of MRTX0902 , a potent, brain-penetrant inhibitor of the SOS1:KRAS protein-protein interaction developed by Mirati Therapeutics (now Bristol Myers Squibb)[2].
This technical guide provides an in-depth analysis of the structural causality, process chemistry, and application protocols associated with this critical building block, ensuring that process chemists and drug discovery scientists can leverage it with high fidelity and cost-efficiency.
Molecular Architecture & Physicochemical Profile
The utility of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile lies in its rigid, sterically hindered architecture. The molecule features a benzonitrile core substituted with a methyl group at the 2-position and an (R)-1-aminoethyl group at the 3-position.
Structural Causality: The 2-methyl group is not merely a spacer; it is strategically positioned between the cyano group and the 1-aminoethyl group. This creates significant steric hindrance that restricts the free rotation of the chiral benzylic amine. By locking the (R)-enantiomer into a specific 3D conformation, the molecule achieves an optimal geometric fit within the hydrophobic pockets of target proteins (such as SOS1), minimizing entropic penalties upon binding[2].
Off-white to pale yellow solid/powder (as HCl salt)
Reactivity
Nucleophilic benzylic amine; susceptible to SNAr coupling
Data supported by commercial chemical profiling and analytical standards[1][3].
Mechanistic Role in SOS1 Inhibition (Targeting KRAS)
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on KRAS, shifting KRAS into its active, oncogenic state. Inhibiting SOS1 is a clinically validated strategy to suppress KRAS-driven tumor proliferation[2].
When incorporated into the MRTX0902 scaffold, the (R)-3-(1-aminoethyl)-2-methylbenzonitrile moiety acts as the critical binding domain. X-ray crystallographic data (PDB: 7UKR) confirms that the rigidified chiral amine deeply penetrates the SOS1 binding pocket, disrupting the SOS1:KRAS protein-protein interaction (PPI)[4].
Diagram 1: SOS1:KRAS Signaling Pathway and MRTX0902 Intervention Logic
Process Optimization: The "End-Game" Synthesis
In early discovery routes, the synthesis of MRTX0902 introduced the expensive (R)-3-(1-aminoethyl)-2-methylbenzonitrile early in the sequence, reacting it with 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine. This initial SNAr reaction suffered from inherent regioselectivity issues, yielding only 43%[2][5].
To achieve a scalable, cost-effective process, chemical engineers inverted the SNAr sequence. By reacting the inexpensive morpholine first to form 1-chloro-4-methyl-7-morpholinopyrido[3,4-d]pyridazine, the highly valuable chiral amine could be introduced in the final step. This strategic pivot increased the final coupling yield to 72% and drastically reduced the overall cost of goods (COGs)[5].
Table 2: End-Game Process Optimization for MRTX0902 Synthesis
Parameter
Initial Route (Discovery)
Optimized Route (Scale-Up)
Sequence of SNAr
1. Chiral Amine, 2. Morpholine
1. Morpholine, 2. Chiral Amine
Reagents (Amine Step)
CsF, DMSO, 130 °C
DIPEA, MgCl2, tAmOH, 100 °C
Yield of Amine Step
43%
72%
Hydrolysis Control
None specified
MgCl2 (Desiccant)
Cost-Efficiency
Low (Expensive amine used early)
High (Expensive amine used last)
Data derived from the process scale-up optimization of MRTX0902[5].
Application Protocol: SNAr Coupling for MRTX0902 Synthesis
The following protocol details the optimized, self-validating SNAr coupling of (R)-3-(1-aminoethyl)-2-methylbenzonitrile to the pyrido[3,4-d]pyridazine core.
Expert Insight (Causality): A critical failure mode in this reaction is the trace water-induced hydrolysis of the chloroarene intermediate, which can generate up to 5% of an unwanted 1-hydroxy byproduct. To counteract this, anhydrous Magnesium Chloride (MgCl₂) is employed not as a catalyst, but as a highly effective in-situ desiccant[5].
Step-by-Step Methodology
Reactor Preparation: Charge a clean, dry reactor with 1-chloro-4-methyl-7-morpholinopyrido[3,4-d]pyridazine (1.0 equiv) and tert-amyl alcohol (tAmOH) (approx. 12 volumes). Why tAmOH? It provides an optimal balance of boiling point and solubility for the polar intermediates.
Amine Addition: Add (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride (1.1 equiv) to the suspension[5].
Desiccant Addition (Critical Step): Charge anhydrous MgCl₂ (1.5 equiv). Ensure the reactor is kept under an inert nitrogen atmosphere to prevent ambient moisture ingress.
Base Addition: Slowly charge N,N-diisopropylethylamine (DIPEA) (3.0 equiv). This neutralizes the hydrochloride salt of the chiral amine, liberating the free nucleophile and driving the SNAr reaction forward.
Thermal Cycling: Heat the reaction mixture to 75 °C for 1 hour to initiate coupling, then ramp the temperature to 100 °C. Maintain heating until HPLC analysis indicates complete consumption of the starting chloroarene.
Isolation: Cool the mixture, perform an aqueous wash to remove the MgCl₂ and amine salts, and isolate the MRTX0902 free base via trituration (Expected Yield: ~72%)[5].
Diagram 2: Synthetic Workflow Logic for MRTX0902 End-Game Coupling
Analytical Validation and Quality Control
To ensure the integrity of the final API, the incoming (R)-3-(1-aminoethyl)-2-methylbenzonitrile must be rigorously validated:
Enantiomeric Excess (ee): Determined via Chiral HPLC using a stationary phase such as Chiralpak IG or AD-H. An ee of >98% is mandatory to prevent the formation of inactive (S)-diastereomers of the final drug.
Structural Confirmation: ¹H NMR (CDCl₃ or DMSO-d₆) must verify the characteristic doublet of the methyl group on the benzylic position (~1.4 ppm) and the singlet of the aromatic 2-methyl group (~2.5 ppm).
Water Content: Karl Fischer titration should confirm moisture levels <0.5% to minimize the burden on the MgCl₂ desiccant during the coupling step.
References
Title: Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction
Source: Journal of Medicinal Chemistry / PMC
URL: [Link][2]
Title: 7UKR: Crystal Structure of SOS1 with MRTX0902, a Potent and Selective Inhibitor of the SOS1:KRAS Protein-Protein Interaction
Source: RCSB Protein Data Bank
URL: [Link][4]
Title: Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902
Source: Organic Process Research & Development (ACS Publications)
URL: [Link][5]
The Role and Physical Properties of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in the Development of SOS1::KRAS Inhibitors
Executive Summary The pursuit of targeted therapies for KRAS-mutated malignancies has historically been hindered by the lack of deep binding pockets on the KRAS protein surface. Recently, disrupting the protein-protein i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of targeted therapies for KRAS-mutated malignancies has historically been hindered by the lack of deep binding pockets on the KRAS protein surface. Recently, disrupting the protein-protein interaction (PPI) between KRAS and its guanine nucleotide exchange factor, Son of Sevenless homolog 1 (SOS1), has emerged as a highly effective therapeutic strategy. At the core of this pharmacological breakthrough is (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0), a critical chiral building block. This whitepaper provides an in-depth technical analysis of its physical properties, structural causality in drug design, and the self-validating experimental workflows required to utilize this intermediate in the synthesis of next-generation SOS1 inhibitors like MRTX0902 and BI-3406.
Chemical Identity & Physical Properties
Before integrating an intermediate into a complex Active Pharmaceutical Ingredient (API) synthesis, a rigorous understanding of its physicochemical properties is required. The physical state, boiling point, and density directly dictate the parameters for purification (e.g., fractional distillation versus chromatography) and storage.
Data supported by authoritative chemical catalogs and physicochemical databases .
Structural Causality in Drug Design
The selection of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is not arbitrary; every functional group serves a distinct mechanistic purpose in the final drug scaffold .
Chiral 1-Aminoethyl Group (The (R)-Enantiomer): The stereochemistry is the most critical feature. The (R)-enantiomer directs the amine vector to form an essential hydrogen bond with acidic residues (such as Glu or Asp) within the SOS1 catalytic domain. Utilizing the (S)-enantiomer results in severe steric clashes and a near-total loss of binding affinity.
Ortho-Methyl Group: Positioned adjacent to the benzonitrile moiety, this methyl group restricts the rotation of the aromatic ring. This conformational locking reduces the entropic penalty upon binding to the SOS1 pocket, significantly boosting the thermodynamic favorability of the interaction.
Benzonitrile Core: The cyano (-CN) group acts as a potent hydrogen bond acceptor and engages in dipole-dipole interactions with the protein backbone, anchoring the inhibitor deep within the hydrophobic cleft of SOS1 .
Mechanistic Pathway: Disrupting the SOS1::KRAS Complex
SOS1 facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on KRAS, shifting the GTPase into its active state and driving oncogenic MAPK/PI3K signaling. Inhibitors synthesized using (R)-3-(1-Aminoethyl)-2-methylbenzonitrile bind allosterically to SOS1, physically blocking the KRAS-SOS1 interface and trapping KRAS in its inactive, GDP-bound state.
Fig 1: SOS1-mediated KRAS activation pathway and the mechanism of targeted SOS1 inhibition.
To ensure scientific integrity, the workflows utilizing this compound must be self-validating. The following protocols outline the necessary steps for enantiomeric validation and biochemical efficacy testing.
Protocol 4.1: Enantiomeric Purity Validation via Chiral HPLC
Causality: The synthesis of an API requires an enantiomeric excess (ee) of >99%. Introducing the (S)-diastereomer into the final reaction step will yield an inactive byproduct that is exceptionally difficult to separate from the active API.
Self-Validating Mechanism: The protocol mandates the use of a racemic standard to prove the column's resolving power before analyzing the pure batch .
System Preparation: Equilibrate a Chiralpak AD-H column (or equivalent) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.
Baseline Validation (Control): Inject 10 µL of a racemic standard of 3-(1-Aminoethyl)-2-methylbenzonitrile. Verify that the resolution factor (
Rs
) between the (R) and (S) peaks is
≥1.5
.
Sample Analysis: Inject 10 µL of the (R)-3-(1-Aminoethyl)-2-methylbenzonitrile sample (1 mg/mL in mobile phase).
Quantification: Calculate the enantiomeric excess. The (R)-enantiomer must integrate to >99.5% of the total peak area.
Protocol 4.2: HTRF Biochemical Assay for SOS1::KRAS Inhibition
Causality: Once the chiral amine is coupled to a core scaffold (e.g., a quinazoline or phthalazine), the resulting compound must be tested for its ability to disrupt the SOS1-KRAS interaction. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for its high sensitivity and low background noise.
Self-Validating Mechanism: The assay includes a vehicle control (DMSO) to establish the maximum FRET signal (100% interaction) and a reference inhibitor (e.g., BI-3406) to validate assay sensitivity and dynamic range.
Protein Preparation: Dilute purified His-tagged SOS1 and GST-tagged KRAS-GDP in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).
Compound Incubation: Dispense 100 nL of the synthesized inhibitor (in DMSO) into a 384-well plate. Add 5 µL of the SOS1/KRAS protein mixture. Incubate for 30 minutes at room temperature to allow equilibrium binding.
Fluorophore Addition: Add 5 µL of detection mix containing Anti-His-Europium cryptate (Donor) and Anti-GST-d2 (Acceptor).
Signal Detection: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader, exciting at 337 nm and measuring emissions at 620 nm and 665 nm.
Data Analysis: Calculate the 665/620 nm ratio. Normalize the data against the DMSO control to generate an
IC50
curve.
The physical and stereochemical properties of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile make it an indispensable asset in modern oncology drug discovery. Its precise integration into inhibitor scaffolds leverages optimal van der Waals interactions and hydrogen bonding to effectively silence the SOS1::KRAS signaling axis. By adhering to rigorous, self-validating analytical and biochemical protocols, researchers can ensure the successful translation of this chemical building block into highly potent, brain-penetrant therapeutics.
References
Title: Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors
Source: National Center for Biotechnology Information (NCBI / PMC)
URL: [Link]
Exploratory
Technical Whitepaper: Solubility Profiling and Crystallization Dynamics of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in Organic Solvents
Executive Summary In the development of enantiomerically pure active pharmaceutical ingredients (APIs), the physicochemical characterization of chiral intermediates is a critical path to success. (R)-3-(1-Aminoethyl)-2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of enantiomerically pure active pharmaceutical ingredients (APIs), the physicochemical characterization of chiral intermediates is a critical path to success. (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a highly functionalized chiral building block featuring a benzonitrile core, an ortho-methyl group, and a chiral primary amine. Understanding its thermodynamic solubility in various organic solvents is essential for optimizing reaction yields, designing liquid-liquid extractions, and engineering robust chiral resolution workflows. This guide provides an in-depth analysis of its solubility behavior, grounded in thermodynamic principles and self-validating experimental protocols.
To predict and manipulate the solubility of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, we must deconstruct its molecular interactions. The molecule presents three distinct solvation domains:
The Primary Amine (-NH₂): Acts as both a strong hydrogen-bond donor and acceptor.
The Nitrile Group (-C≡N): A highly polar, linear functional group that serves as a strong hydrogen-bond acceptor and engages in dipole-dipole interactions.
The Tolyl Core: A hydrophobic, polarizable aromatic ring capable of
π−π
stacking.
As Senior Application Scientists, we utilize Hansen Solubility Parameters (HSP) to model these interactions[1]. HSP theory divides the total cohesive energy of a liquid into three parameters: dispersion forces (
δD
), polar interactions (
δP
), and hydrogen bonding (
δH
)[2]. The fundamental principle of "like dissolves like" dictates that solvents with an HSP profile closely matching the target solute will yield the highest thermodynamic solubility[3]. Because this molecule has high
δP
and
δH
requirements, it exhibits a strong affinity for polar solvents while resisting dissolution in aliphatic hydrocarbons.
Quantitative Solubility Estimates in Organic Solvents
Due to the proprietary nature of specific pharmaceutical intermediates, exact empirical solubility curves are often restricted. However, utilizing HSP profiling and structural analog data, we can establish highly accurate predictive thermodynamic estimates[3].
The table below summarizes the solubility profile of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile across standard organic solvent classes at 25°C.
Strong hydrogen-bonding networks stabilize both the primary amine and nitrile groups.
Polar Aprotic
Dichloromethane (DCM)
8.93
> 100 (High)
Favorable dipole-dipole interactions; high solvent polarizability matches the aromatic core.
Polar Aprotic
Ethyl Acetate
6.02
50 - 100 (Moderate)
Acts as a strong hydrogen-bond acceptor for the primary amine, though lacks donor capacity.
Non-Polar
Toluene
2.38
10 - 50 (Moderate)
Favorable
π−π
stacking interactions with the benzonitrile ring overcome low polarity.
Non-Polar
n-Hexane
1.89
< 5 (Low)
Weak London dispersion forces are insufficient to disrupt the solute's crystalline lattice[4].
Note: The low solubility in n-hexane makes it an ideal "anti-solvent" for cooling crystallization workflows.
Self-Validating Protocol: The Isothermal Shake-Flask Method
To transition from theoretical predictions to empirical data, researchers must employ the Isothermal Shake-Flask Method [5]. This protocol is inherently self-validating: by introducing a deliberate excess of the solid API, the system is thermodynamically forced into a saturated state. If the solid phase remains present at the end of the equilibration period, it physically proves that the solution has reached its maximum thermodynamic capacity[4].
Step-by-Step Methodology
Saturated Solution Preparation: Weigh an excess amount of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (e.g., 500 mg) into a 20 mL glass vial. Add 5.0 mL of the target organic solvent. The visible presence of undissolved solid is a critical validation parameter[5].
Isothermal Equilibration: Seal the vial and place it in an orbital shaker bath set strictly to 25.0°C (± 0.1°C). Agitate at 200 RPM for 24 to 48 hours. Causality: Solubility is highly temperature-dependent; strict thermal control prevents artificial supersaturation[4].
Phase Separation: Cease agitation and allow the suspension to settle isothermally for 4 hours.
Isothermal Sampling: Using a pre-warmed syringe fitted with a 0.45 µm PTFE filter, carefully extract 1.0 mL of the clear supernatant. Causality: Filtering at the exact experimental temperature prevents the solute from crashing out of solution inside the needle.
Dilution & Quantification: Immediately dilute the aliquot into the mobile phase to arrest any precipitation. Quantify the concentration using a validated HPLC-UV method against a known calibration curve.
Solid-State Verification (Mass Balance): Recover the residual undissolved solid, dry it, and analyze it via Powder X-Ray Diffraction (PXRD) to ensure the solvent did not induce a polymorphic transition or form a solvate during equilibration.
Workflow for the isothermal shake-flask solubility determination method.
Solubility-Driven Chiral Resolution and Purification
In the synthesis of enantiomerically pure APIs, the racemic mixture of 3-(1-aminoethyl)-2-methylbenzonitrile must be resolved. This is achieved by exploiting differential solubility through diastereomeric salt crystallization [6].
When the racemic free base is reacted with a chiral resolving agent (such as a tartaric acid derivative) in a carefully selected organic solvent (e.g., methanol or ethyl acetate), two distinct diastereomeric salts are generated[6]. Because diastereomers possess different spatial geometries, they exhibit distinct crystal lattice energies and solvation enthalpies[7].
By engineering the solvent system so that the target (R)-enantiomer salt has a drastically lower solubility than the (S)-enantiomer salt, researchers can induce selective nucleation. As the system is cooled, the supersaturation threshold of the (R)-salt is breached first, causing it to crystallize out of the solution in high enantiomeric excess (ee%), while the (S)-salt remains dissolved in the mother liquor[6].
Diastereomeric salt crystallization workflow leveraging differential solubility.
Hansen solubility parameter
Source: Wikipedia
URL:[Link]
Hansen Solubility Parameters: A User's Handbook, Second Edition
Source: ResearchGate
URL:[Link]
WO2016161996A1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast
Source: Google Patents
URL
Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability
Source: MDPI
URL:[Link]
The Role of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in the Development of Next-Generation SOS1 Inhibitors: A Technical Guide
Executive Summary In the landscape of targeted oncology, the disruption of protein-protein interactions (PPIs) has emerged as a critical strategy for addressing previously "undruggable" targets like KRAS. At the core of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology, the disruption of protein-protein interactions (PPIs) has emerged as a critical strategy for addressing previously "undruggable" targets like KRAS. At the core of this chemical revolution are highly specialized chiral building blocks. (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (Molecular Weight: 160.22 g/mol ) is a premier example of such a synthon[1]. It serves as a vital structural intermediate in the synthesis of MRTX0902, a potent, brain-penetrant SOS1 inhibitor currently advancing through clinical trials[2].
This whitepaper provides an in-depth technical analysis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, detailing its physicochemical properties, its mechanistic role in structure-based drug design (SBDD), and the rigorous experimental workflows required to validate its integration into active pharmaceutical ingredients (APIs).
Before deploying this intermediate in complex coupling reactions, it is essential to establish its baseline physicochemical profile. The compound is typically utilized either as a free base or a hydrochloride salt, depending on the required solubility and stability parameters of the synthesis step.
Chiral synthon for SOS1 inhibitors (e.g., MRTX0902)[2]
The Causality of Chirality and Steric Locking
In drug development, the selection of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is not arbitrary; it is driven by precise spatial requirements within the target protein.
The Chiral Amine: The (R)-1-aminoethyl group acts as the conjugation point (typically via nucleophilic substitution) to the central phthalazine core of the inhibitor[4]. The (R)-configuration dictates the 3D trajectory of the benzonitrile moiety, ensuring it vectors perfectly into a deep, hydrophobic pocket on the SOS1 surface.
Conformational Pre-organization: The methyl group at the 2-position of the phenyl ring induces a deliberate steric clash with the adjacent benzonitrile group. This forces the benzonitrile out of coplanarity with the rest of the ring system. By locking the molecule into this bioactive conformation prior to target engagement, the entropic penalty of binding is drastically minimized, thereby exponentially increasing binding affinity (Ki)[4].
Mechanistic Grounding: The SOS1-KRAS Axis
To understand the value of this intermediate, one must understand the biological machinery it is designed to halt. KRAS acts as a molecular switch in the MAPK signaling pathway, cycling between an inactive GDP-bound state and an active GTP-bound state. Because KRAS possesses a high affinity for GDP but a slow intrinsic exchange rate, it relies on Guanine Nucleotide Exchange Factors (GEFs)—specifically SOS1 (Son of Sevenless homolog 1) —to catalyze the release of GDP and allow GTP to bind[5].
In KRAS-driven malignancies, hyperactive cycling drives unchecked tumor proliferation. MRTX0902, synthesized using (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, acts as a PPI inhibitor. It binds to SOS1, physically occluding the interface required for KRAS engagement, thereby locking KRAS in its inactive GDP-bound state[5].
Fig 1: KRAS-MAPK signaling cascade and the targeted disruption of SOS1 by MRTX0902.
Ensuring the integrity of the chiral synthon and validating the efficacy of the final API requires self-validating experimental systems. Below are the standard protocols utilized by application scientists in this workflow.
Protocol 1: Chiral Purity Assessment via HPLC
Causality: The (S)-enantiomer of 3-(1-Aminoethyl)-2-methylbenzonitrile causes severe steric clashes within the SOS1 binding pocket. Even minor enantiomeric impurities can drastically reduce the overall potency of the synthesized drug batch.
Self-Validating Mechanism: The protocol mandates the initial injection of a racemic standard. If the resolution (
Rs
) between the (R) and (S) peaks is
<1.5
, the system is deemed invalid, preventing false-positive purity readings.
System Preparation: Equilibrate an analytical chiral column (e.g., Chiralpak AD-H,
4.6×250
mm) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.
Racemic Baseline Validation: Inject 10 µL of a 1 mg/mL racemic standard. Verify that baseline separation (
Rs≥1.5
) is achieved.
Sample Preparation: Dissolve the (R)-3-(1-Aminoethyl)-2-methylbenzonitrile sample in the mobile phase to a concentration of 1 mg/mL.
Analysis: Inject 10 µL of the sample. Monitor absorbance at 254 nm.
Quantification: Calculate the Enantiomeric Excess (ee). A specification of
>99.0%
ee is strictly required before proceeding to API coupling.
Protocol 2: In Vitro SOS1:KRAS PPI Inhibition Assay (HTRF)
Causality: To confirm that the synthesized API successfully leverages the benzonitrile motif to block SOS1, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized. This assay directly measures the physical disruption of the SOS1:KRAS complex[5].
Self-Validating Mechanism: The inclusion of a no-inhibitor control (maximum FRET) and a control lacking the SOS1 protein (background FRET) establishes the dynamic range. The assay is only valid if the calculated Z'-factor is
>0.5
.
Reagent Preparation: Prepare solutions of GST-tagged KRAS (GDP-loaded) and His-tagged SOS1 in an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, and 0.05% Tween-20.
Compound Incubation: In a 384-well microplate, dispense 10 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM). Add 5 µL of His-SOS1 and incubate for 15 minutes at room temperature to allow the inhibitor to lock into the binding pocket.
Complex Formation: Add 5 µL of GST-KRAS to the wells. Incubate for 30 minutes.
Fluorophore Addition: Add 5 µL of a detection mixture containing Anti-GST-d2 (acceptor) and Anti-His-Europium cryptate (donor) antibodies.
Detection: Incubate for 1 hour, then read the TR-FRET signal on a compatible microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm). Calculate the
IC50
based on the reduction of the 665/620 nm emission ratio.
Fig 2: Step-by-step HTRF workflow for validating SOS1:KRAS PPI inhibition.
Clinical Translation & Future Outlook
The meticulous design and synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile-derived compounds have successfully transitioned from the bench to the clinic. MRTX0902 is currently under evaluation in Phase 1/2 clinical trials (NCT05578092) for the treatment of advanced solid tumors harboring mutations in the KRAS-MAPK pathway[6].
Clinical protocols are actively investigating MRTX0902 both as a monotherapy and in combination with adagrasib (MRTX849), a targeted KRAS G12C inhibitor[6]. The successful integration of the (R)-3-(1-Aminoethyl)-2-methylbenzonitrile moiety was the definitive structural breakthrough that endowed MRTX0902 with the high oral bioavailability and brain penetrance required to combat metastatic solid tumors[4].
References
ClinicalTrials.gov - A Phase 1 Study of MRTX0902 in Solid Tumors With Mutations in the KRAS MAPK Pathway (NCT05578092)
Source: U.S. National Library of Medicine
URL:[Link]
Journal of Medicinal Chemistry (ACS Publications) - Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction
Source: American Chemical Society
URL:[Link]
Molecular Cancer Therapeutics (AACR Journals) - The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading
Source: American Association for Cancer Research
URL:[Link]
safety and handling of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Title: Technical Whitepaper: Safety, Handling, and Operational Protocols for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile Executive Summary (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a highly specializ...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Whitepaper: Safety, Handling, and Operational Protocols for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Executive Summary
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a highly specialized chiral building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. Featuring both a primary benzylic amine and a benzonitrile core, this compound presents unique physicochemical properties that require stringent handling protocols. This whitepaper provides researchers and drug development professionals with an in-depth, causality-driven guide to the safety, environmental controls, and standard operating procedures (SOPs) necessary to maintain scientific integrity and personnel safety when working with this bifunctional molecule.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, one must first understand the intrinsic properties of the molecule. The hazards associated with (R)-3-(1-Aminoethyl)-2-methylbenzonitrile are directly linked to its functional groups[2].
Quantitative Data Summary
Property
Value / Description
Chemical Name
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile
CAS Registry Number
1336454-90-0
Molecular Formula
C10H12N2
Molecular Weight
160.22 g/mol
Key Functional Groups
Primary Amine (-NH2), Nitrile (-C≡N)
| Physical State | Solid/Liquid (dependent on ambient temp/purity) |
Hazard Causality:
The Primary Amine (-NH2): Benzylic amines are inherently basic and nucleophilic. This basicity is the root cause of their corrosivity and severe irritation to the skin, eyes, and mucous membranes[3]. Furthermore, primary amines are hygroscopic and prone to absorbing atmospheric carbon dioxide to form carbamate salts, which can degrade the reagent's purity and alter reaction stoichiometry.
The Benzonitrile Core (-C≡N): While aromatic nitriles are generally less volatile and less prone to liberating free hydrogen cyanide (HCN) than aliphatic nitriles, they remain electrophilic and can be toxic if ingested or metabolized[4]. Under strongly acidic or basic aqueous conditions, the nitrile can hydrolyze to an amide or carboxylic acid, necessitating anhydrous storage.
Visualizing Hazard Pathways
The following logical diagram illustrates the relationship between the compound's structural features and its corresponding handling hazards.
Logical relationship between functional groups and associated handling hazards.
Engineering Controls & Personal Protective Equipment (PPE)
Expertise & Experience Insight: Standard laboratory ventilation is insufficient. Because the amine group can cause respiratory irritation and the nitrile poses systemic toxicity risks, handling must occur within a controlled micro-environment[3][4].
Engineering Controls: All open-container manipulations must be performed in a Class II Type A2 biological safety cabinet or a standard chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm)[4].
Glove Selection Causality: Nitrile gloves offer moderate protection but can be compromised by prolonged exposure to concentrated amines. For bulk transfers or prolonged handling, heavy-duty butyl rubber gloves are recommended due to their superior resistance to basic organic permeation.
Eye Protection: Chemical splash goggles are mandatory. Safety glasses lack the necessary orbital seal to protect against basic amine vapors which can cause severe corneal damage[3].
Standard Operating Procedures (SOPs): Handling & Transfer
The following step-by-step methodology ensures both operator safety and the chemical integrity of the chiral center.
Self-Validating Protocol for Inert Transfer:
To prevent the primary amine from degrading via oxidation or CO2 absorption, the transfer must be conducted under an inert atmosphere. This protocol incorporates a self-validating pressure check to ensure system integrity.
Step 1: System Purge and Validation
Connect the reaction vessel to a Schlenk line equipped with an Argon gas source and a mineral oil bubbler.
Evacuate the vessel to <1 Torr, then backfill with Argon. Repeat this cycle three times.
Validation Check: Close the vacuum valve and observe the bubbler. A steady, slow bubbling confirms positive Argon pressure. If bubbling stops or reverses, there is a leak in the system that must be resolved before proceeding.
Step 2: Reagent Preparation
Transfer the sealed vial of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile from 2-8°C storage to the fume hood. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation on the cold container[2].
Don appropriate PPE (butyl gloves, splash goggles, lab coat).
Step 3: Weighing and Addition
Tare an anti-static weighing boat on an analytical balance inside the fume hood.
Using a grounded, anti-static micro-spatula, carefully transfer the required mass of the compound. Causality: Static discharge can scatter fine powders or ignite flammable vapors if residual solvents are present.
Rapidly transfer the weighed compound into the Argon-purged reaction vessel against a positive counter-flow of Argon to prevent air ingress.
Seal the vessel immediately with a specialized septum.
Workflow Visualization
The following diagram maps the critical path for safe handling, from storage to reaction execution.
Workflow for the safe handling and transfer of chiral benzonitrile derivatives.
Emergency Response & Decontamination
In the event of an accidental spill or exposure, immediate, targeted action is required based on the compound's chemical profile[4].
Spill Cleanup (Self-Validating Neutralization):
Evacuate non-essential personnel and increase fume hood ventilation.
Cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate mixed with sand) to neutralize the basic primary amine. Causality: Neutralizing the amine reduces its volatility and corrosivity, converting it into a stable, non-volatile ammonium salt.
Validation: Use pH paper on the residual moisture after cleanup. A pH of ~7 confirms complete neutralization.
Sweep the neutralized matrix into a designated hazardous waste container.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[3]. Do not use chemical neutralizers on the skin, as the exothermic neutralization reaction can exacerbate tissue damage.
Eye Contact: Utilize the emergency eyewash station for 15-20 minutes, forcibly holding the eyelids open to ensure irrigation of the basic amine from the conjunctiva[3]. Seek immediate ophthalmological care.
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile: A Scoping Guide for Medicinal Chemistry Applications
Abstract This technical guide provides a comprehensive analysis of the potential applications of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in medicinal chemistry. While direct research on this specific molecule is limite...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the potential applications of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in medicinal chemistry. While direct research on this specific molecule is limited, its structural features, particularly the aminobenzonitrile scaffold, suggest significant potential as a building block for novel therapeutics. This document synthesizes information from structurally related compounds to propose a strategic research and development roadmap for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, focusing on its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor and a p38 MAP kinase inhibitor. Detailed experimental workflows, structure-activity relationship (SAR) considerations, and synthetic strategies are outlined to guide researchers in exploring the therapeutic promise of this compound.
Introduction to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a chiral aromatic compound featuring a benzonitrile core substituted with an aminoethyl group at the meta-position and a methyl group at the ortho-position[1]. The presence of both a nucleophilic amino group and an electrophilic nitrile group on a benzene ring makes it a versatile scaffold in medicinal chemistry[2]. The nitrile group is a common pharmacophore in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups[3][4]. The specific stereochemistry of the (R)-enantiomer is a critical feature that can dictate its interaction with chiral biological targets such as enzymes and receptors[5].
Table 1: Physicochemical Properties of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1)[7]. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus[7][8]. Several approved DPP-4 inhibitors, known as "gliptins," are either peptidomimetic or non-peptidomimetic compounds that bind to the active site of the enzyme[8][9].
The structure of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile exhibits key features that suggest its potential as a DPP-4 inhibitor scaffold. Many DPP-4 inhibitors contain an amino group that forms critical interactions with acidic residues (Glu205 and Glu206) in the S2 pocket of the enzyme. The aminobenzonitrile moiety can serve as a proline mimetic, occupying the S1 pocket of the DPP-4 active site[10].
Proposed Experimental Workflow for DPP-4 Inhibition
The following workflow outlines a systematic approach to evaluate (R)-3-(1-Aminoethyl)-2-methylbenzonitrile and its derivatives as potential DPP-4 inhibitors.
Caption: Proposed workflow for the evaluation of DPP-4 inhibitors.
Detailed Experimental Protocols
In Vitro DPP-4 Inhibition Assay:
Reagents: Human recombinant DPP-4, fluorogenic substrate Gly-Pro-AMC, and test compounds.
Procedure:
Prepare a solution of human recombinant DPP-4 in assay buffer.
Add varying concentrations of the test compound to the wells of a 96-well plate.
Initiate the reaction by adding the fluorogenic substrate.
Monitor the fluorescence intensity over time using a microplate reader.
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value from the dose-response curve.
Selectivity Profiling:
Follow a similar protocol as the DPP-4 inhibition assay, but use recombinant DPP-8 and DPP-9 enzymes to assess the selectivity of the lead compounds.
Structure-Activity Relationship (SAR) Insights
Based on the known SAR of other DPP-4 inhibitors, the following modifications to the (R)-3-(1-Aminoethyl)-2-methylbenzonitrile scaffold could be explored[11]:
Amino Group: Acylation or alkylation of the primary amine could modulate binding affinity and selectivity.
Benzonitrile Ring: Substitution on the aromatic ring with electron-withdrawing or electron-donating groups can influence the electronic properties and binding interactions.
Methyl Group: Replacement of the methyl group with other small alkyl or halogen substituents could probe steric and electronic effects in the binding pocket.
Potential Therapeutic Target: p38 MAP Kinase
Scientific Rationale
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory signaling cascade, and its inhibition has therapeutic potential for various inflammatory diseases[12][13]. Aminobenzonitrile derivatives have been identified as a novel class of p38 MAP kinase inhibitors[12][13]. The aminobenzonitrile moiety can act as a crucial building block for designing potent and selective inhibitors[12].
Proposed Experimental Workflow for p38 MAP Kinase Inhibition
Caption: Workflow for evaluating p38 MAP kinase inhibitors.
Detailed Experimental Protocols
In Vitro p38α Kinase Assay:
Reagents: Recombinant human p38α kinase, ATP, and a suitable substrate (e.g., ATF2).
Procedure:
Incubate the p38α kinase with the test compound and ATP.
Add the substrate to initiate the kinase reaction.
Quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA, radiometric assay).
Data Analysis: Determine the IC₅₀ value from the dose-response curve.
Cell-based Assay for Cytokine Inhibition:
Cell Line: Human peripheral blood mononuclear cells (PBMCs).
Procedure:
Pre-treat PBMCs with the test compound.
Stimulate the cells with lipopolysaccharide (LPS).
Measure the levels of TNF-α and IL-1β in the cell supernatant using ELISA.
Data Analysis: Calculate the percentage of cytokine inhibition.
Synthetic Considerations
While a specific synthetic route for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile was not found in the initial search, a plausible retrosynthetic analysis suggests that it could be synthesized from 3-acetyl-2-methylbenzonitrile.
Caption: Retrosynthetic analysis for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
A key step would be the asymmetric reductive amination of 3-acetyl-2-methylbenzonitrile to introduce the chiral aminoethyl group. This could be achieved using a chiral auxiliary or a chiral catalyst.
Conclusion and Future Directions
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile represents an intriguing starting point for the development of novel therapeutics. Its structural similarity to known inhibitors of DPP-4 and p38 MAP kinase provides a strong rationale for its investigation in the context of type 2 diabetes and inflammatory diseases. The proposed experimental workflows and SAR considerations in this guide offer a structured approach for researchers to unlock the medicinal chemistry potential of this compound. Future work should focus on the efficient synthesis of a library of analogs and their systematic evaluation in the described biological assays. The insights gained from these studies will be instrumental in advancing (R)-3-(1-Aminoethyl)-2-methylbenzonitrile from a chemical entity to a potential clinical candidate.
References
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). MDPI. Retrieved from [Link]
Dipeptidyl Peptidase 4 Inhibitors. (2023). Encyclopedia MDPI. Retrieved from [Link]
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). PMC. Retrieved from [Link]
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
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Structure of the 4-aminobenzonitrile/water complexes. R Discovery. Retrieved from [Link]
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Discovery of 3‑Benzyl-1‑(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Figshare. Retrieved from [Link]
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The Enduring Legacy of a Simple Scaffold: A Technical Guide to the Discovery and History of Substituted Benzonitriles
Abstract: From its first synthesis in the mid-19th century as a chemical curiosity to its current status as a privileged scaffold in modern drug discovery, the journey of the substituted benzonitrile is a compelling narr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: From its first synthesis in the mid-19th century as a chemical curiosity to its current status as a privileged scaffold in modern drug discovery, the journey of the substituted benzonitrile is a compelling narrative of chemical innovation. Initially valued as a specialty solvent and a robust intermediate in the polymer industry, its unique electronic properties and metabolic stability later captured the attention of medicinal chemists. The strongly electron-withdrawing nitrile group, coupled with its linear geometry and ability to act as a bioisostere, has proven instrumental in designing potent and selective therapeutics. This in-depth technical guide traces the history of substituted benzonitriles, from Hermann Fehling's foundational discovery through the evolution of their synthesis—from harsh classical methods to elegant transition-metal-catalyzed reactions—and culminates in their profound impact on contemporary medicine, exemplified by their central role in blockbuster drugs for cancer, diabetes, and beyond.
Part 1: The Genesis of a Core Moiety: Discovery and Early Industrial Significance
The First Synthesis: Hermann Fehling's 1844 Breakthrough
The history of benzonitrile begins in 1844 with the German chemist Hermann Fehling.[1][2][3] He successfully synthesized the compound through the thermal dehydration of ammonium benzoate.[2] By heating the ammonium salt of benzoic acid, Fehling was able to produce benzonitrile, a colorless liquid with a characteristic almond-like odor.[2] He deduced its structure by drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide).[2] This discovery was not only significant for isolating a new compound but also for Fehling coining the term "benzonitrile," which established the nomenclature for the entire class of organic compounds containing a −C≡N functional group.[2]
Early Industrial Production and Applications
Following its discovery, benzonitrile and its derivatives were primarily relegated to the roles of specialty solvents and chemical intermediates.[3] Industrially, one of the main production methods that emerged was the ammoxidation of toluene, a process involving the reaction of toluene with ammonia and oxygen at high temperatures (400–450 °C).[2]
One of the most significant early industrial applications of benzonitrile was as a key precursor in the synthesis of benzoguanamine.[2] This compound is produced through the condensation of benzonitrile with dicyandiamide and serves as a crucial component in the manufacturing of thermosetting resins used for durable surface coatings, laminates, and adhesives.[1] Benzonitrile's utility also extended to being a solvent for resins, polymers, and nitrile rubber, and as an additive in nickel-plating baths.[1]
Part 2: The Synthetic Evolution: From Harsh Reagents to Catalytic Precision
The journey to efficiently synthesize substituted benzonitriles is a story of increasing sophistication, moving from classical, often harsh, methodologies to highly versatile and functional-group-tolerant catalytic systems. The choice of synthetic route is often a strategic decision based on the availability of starting materials, desired substitution patterns, and required reaction conditions.[4]
Classical Cyanation Methods: The Foundation
A cornerstone of aromatic chemistry, the Sandmeyer reaction provides a reliable method for converting aryl amines into aryl nitriles via a diazonium salt intermediate.[4][5] While it is a well-established and powerful tool, the yields can be variable depending on the electronic nature of the substituents on the aniline starting material.[4]
Experimental Protocol: Synthesis of 4-Nitrobenzonitrile via the Sandmeyer Reaction [4]
Diazotization: 4-Nitroaniline (1.38 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL). The solution is cooled to 0-5 °C in an ice bath. A pre-cooled solution of sodium nitrite (0.76 g, 11 mmol) in water (3 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes to ensure complete formation of the diazonium salt.
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.08 g, 12 mmol) and sodium cyanide (1.23 g, 25 mmol) in water (10 mL) is prepared and warmed to 60-70 °C.
Reaction: The cold diazonium salt solution is slowly added to the warm cyanide solution. Effervescence (nitrogen gas) is observed. The reaction mixture is then heated to 80-90 °C for 30 minutes.
Work-up: After cooling to room temperature, the mixture is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with 10% sodium hydroxide solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-nitrobenzonitrile.
This method facilitates the cyanation of aryl halides using a copper(I) cyanide reagent.[2][5] Historically, the reaction required high temperatures and polar, high-boiling point solvents like DMF or pyridine. However, modern modifications, such as the use of catalytic amounts of copper and ligands like L-proline, have significantly improved yields and broadened the substrate scope, allowing the reaction to proceed under milder conditions.[4]
Experimental Protocol: Synthesis of 4-Methoxybenzonitrile via a Modified Rosenmund-von Braun Reaction [4]
Reaction Setup: A mixture of 1-bromo-4-methoxybenzene (1.87 g, 10 mmol), copper(I) cyanide (1.08 g, 12 mmol), and L-proline (0.23 g, 2 mmol) in N,N-dimethylformamide (DMF, 20 mL) is placed in a round-bottom flask equipped with a reflux condenser.
Reaction: The mixture is heated to 120 °C and stirred for 24 hours under a nitrogen atmosphere.
Work-up: The reaction mixture is cooled to room temperature and poured into a solution of ethylenediamine (10 mL) in water (50 mL). The mixture is stirred for 30 minutes to complex with copper salts and then extracted with ethyl acetate (3 x 30 mL).
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxybenzonitrile.
The Dawn of a New Era: Palladium-Catalyzed Cyanation
The development of transition-metal-catalyzed cross-coupling reactions represented a paradigm shift in organic synthesis, and the cyanation of aryl halides was no exception.[5][6] Palladium-catalyzed cyanation offers significant advantages over classical methods, including milder reaction conditions, superior functional group tolerance, and the use of less toxic cyanide sources like potassium ferrocyanide.[6] This has made it a preferred method in the synthesis of complex molecules, particularly in the pharmaceutical industry.[6]
Experimental Protocol: Synthesis of 4-Acetylbenzonitrile via Palladium-Catalyzed Cyanation [4]
Reaction Setup: In a Schlenk tube, 4-chloroacetophenone (154 mg, 1 mmol), potassium ferrocyanide trihydrate (211 mg, 0.5 mmol), sodium carbonate (212 mg, 2 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%) are combined.
Solvent Addition: The tube is evacuated and backfilled with argon. Degassed acetonitrile (3 mL) and water (1 mL) are added via syringe.
Reaction: The reaction mixture is heated to 70 °C and stirred for 18 hours.
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and the catalyst.
Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.
Caption: Overview of three key synthetic routes to substituted benzonitriles.
Comparative Analysis of Synthetic Routes
The choice of synthetic methodology is critical and depends on the specific target molecule. The following table provides a comparative summary of reported yields for various substituted benzonitriles using the three main synthetic routes.
Yields are representative and can vary based on specific reaction conditions and catalysts used.
Part 3: The Rise of a Pharmacophore: Substituted Benzonitriles in Medicinal Chemistry
The latter half of the 20th century saw a paradigm shift in the perception of the benzonitrile moiety, from a simple intermediate to a "privileged" pharmacophore in drug design.[3] This was driven by a growing understanding of its unique physicochemical properties and its ability to favorably interact with biological targets.[3][7] More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, with many of them being substituted benzonitriles.[8][9]
Physicochemical Properties and Their Significance in Drug Design
Electronic Properties: The nitrile group is strongly electron-withdrawing, which significantly alters the electronic density of the attached benzene ring.[3][9] This polarity can enhance π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site.[9]
Bioisostere: The linear geometry and electronic nature of the nitrile group allow it to act as a bioisostere for other functional groups like carbonyls or halogens.[10] This enables medicinal chemists to fine-tune a molecule's properties, such as its binding affinity or metabolic stability, without drastic structural changes.
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like serine or arginine residues in a protein target.[10]
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug, leading to enhanced bioavailability and a longer half-life.[9]
A Privileged Scaffold in Modern Therapeutics
The versatility of the benzonitrile scaffold is evident in its presence across a wide range of therapeutic areas.
Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[3] In hormone receptor-positive breast cancers, inhibiting this enzyme is a primary therapeutic strategy. Letrozole and Anastrozole are potent, non-steroidal aromatase inhibitors that feature a benzonitrile core.[3] They competitively bind to the heme group of the aromatase enzyme, blocking estrogen production and thereby starving cancer cells of their growth signals.[3]
Caption: Mechanism of aromatase inhibition by benzonitrile-based drugs.
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin release in response to meals. By inhibiting DPP-4, drugs can prolong the action of incretins, leading to improved glycemic control. Vildagliptin is a potent DPP-4 inhibitor where the nitrile group plays a critical role by forming a reversible covalent bond with a serine residue in the enzyme's active site.
Caption: Mechanism of DPP-4 inhibition by Vildagliptin for glycemic control.
Drug Name
Therapeutic Area
Target
Role of Benzonitrile Moiety
Letrozole
Oncology (Breast Cancer)
Aromatase
Binds to the heme group of the enzyme, crucial for inhibitory activity.[3]
Anastrozole
Oncology (Breast Cancer)
Aromatase
Similar to Letrozole, interacts with the enzyme's active site.[3]
Vildagliptin
Diabetology
DPP-4
Forms a reversible covalent bond with a key serine residue.[9]
Verapamil
Cardiology
L-type Calcium Channels
The polar nitrile group engages in a strong dipole interaction.[10]
Zaleplon
Neurology (Insomnia)
GABA-A Receptor
Contributes to selective binding to the receptor complex.[10]
Part 4: Conclusion and Future Perspectives
The trajectory of substituted benzonitriles from a 19th-century laboratory synthesis to a cornerstone of modern medicinal chemistry is a testament to the enduring power of fundamental organic chemistry. The "simple" cyano group attached to a benzene ring has proven to be a remarkably versatile and powerful tool in the hands of synthetic and medicinal chemists. Its predictable electronic influence, metabolic robustness, and capacity for critical molecular interactions have secured its place as a privileged scaffold.
Future innovations will likely focus on developing even more efficient and sustainable catalytic methods for their synthesis, perhaps leveraging photoredox or enzymatic catalysis.[11][12] As our understanding of complex biological systems deepens, the benzonitrile moiety will undoubtedly continue to be a starting point and a key component in the rational design of the next generation of targeted therapeutics, further cementing its legacy as a small scaffold with a massive impact.
References
Grokipedia. (n.d.). Benzonitrile. Grokipedia.
Wikipedia. (2024). Benzonitrile. Wikipedia. Retrieved from [Link]
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
Wikipedia. (2024). Nitrile. Wikipedia. Retrieved from [Link]
RSC Publishing. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
Zheng, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1435-1453. Retrieved from [Link]
Ataman Kimya. (n.d.). BENZONITRILE. Ataman Kimya. Retrieved from [Link]
Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. Google Patents.
Zhang, Y., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 223. Retrieved from [Link]
Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Taylor & Francis. Retrieved from [Link]
American Chemical Society. (2018). Benzonitrile. American Chemical Society. Retrieved from [Link]
ResearchGate. (n.d.). A Syntheses of A benzonitrile and substituted benzonitriles. ResearchGate. Retrieved from [Link]
Ataman Kimya. (n.d.). BENZONITRILE. Ataman Kimya. Retrieved from [Link]
ResearchGate. (n.d.). A three-step strategy for the conversion of pyridines into benzonitriles. ResearchGate. Retrieved from [Link]
ACS Publications. (2017). Synthesis of Substituted Quinazolin-4(3H)-imines From Aryldiazonium Salts, Nitriles and 2-Cyanoanilines via A Metal-Free Tandem Approach. Organic Letters. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Retrieved from [Link]
RSC Publishing. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances. Retrieved from [Link]
ACS Publications. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
PubMed. (n.d.). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. PubMed. Retrieved from [Link]
Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.
Comprehensive Technical Guide on (R)-3-(1-Aminoethyl)-2-methylbenzonitrile: Commercial Sourcing, Synthesis, and Analytical Validation
Executive Summary & Chemical Identity In modern drug discovery, chiral 1-arylethylamines are privileged pharmacophores, frequently embedded within kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and adva...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In modern drug discovery, chiral 1-arylethylamines are privileged pharmacophores, frequently embedded within kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and advanced agrochemicals. Among these, (R)-3-(1-Aminoethyl)-2-methylbenzonitrile stands out as a highly specialized building block. The strategic placement of an ortho-methyl group adjacent to the benzylic amine, coupled with a meta-nitrile moiety, creates a unique steric and electronic environment that dictates both its synthetic handling and its binding affinity in biological targets.
This whitepaper provides a comprehensive evaluation of this compound, detailing its mechanistic utility, commercial procurement strategies, asymmetric synthesis protocols, and rigorous quality control workflows.
Physicochemical Data Summary
To establish baseline parameters for procurement and analysis, the quantitative identity data is summarized below:
Pale yellow oil (Free base) / White powder (HCl salt)
Mechanistic Role in Drug Development
As an application scientist, it is critical to understand why this specific substitution pattern is chosen during lead optimization:
Conformational Restriction (The Ortho Effect): The methyl group at the C2 position introduces significant steric hindrance against the adjacent 1-aminoethyl group at C3. This steric clash restricts the free rotation of the benzylic C-C bond, locking the amine into a predictable spatial orientation. This entropic pre-organization reduces the energy penalty upon binding to a target protein's active site, often resulting in a 10- to 100-fold increase in binding affinity compared to unmethylated analogs.
Electronic Modulation via the Nitrile: The C1 nitrile group acts as a potent, directionally specific hydrogen-bond acceptor. Furthermore, it serves as a metabolically stable bioisostere for halogens (like bromine or chlorine), improving the molecule's pharmacokinetic profile by resisting oxidative degradation by cytochrome P450 enzymes.
Commercial Availability & Sourcing Strategy
Procuring high-quality chiral building blocks is the first line of defense against downstream synthetic failures. Commercial batches are available in two forms: the free base and the hydrochloride (HCl) salt.
Causality in Sourcing: Primary benzylic amines in their free base form are inherently nucleophilic and prone to air oxidation. More critically, they readily react with atmospheric carbon dioxide to form insoluble carbamate salts, which can ruin reaction stoichiometry. Therefore, sourcing the hydrochloride salt is strongly recommended for long-term bench stability. The HCl salt protonates the amine, neutralizing its nucleophilicity and rendering it inert to atmospheric degradation.
When commercial lead times are prohibitive, in-house synthesis is required. Classical resolution of racemic amines via diastereomeric salt formation (e.g., using tartaric acid) is inefficient, capping theoretical yields at 50%. Instead, asymmetric synthesis utilizing Ellman’s sulfinamide chemistry provides a self-validating, high-yielding route to the pure (R)-enantiomer.
Protocol: Charge a flame-dried flask with 3-acetyl-2-methylbenzonitrile (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add titanium tetraethoxide [Ti(OEt)₄] (2.0 eq) dropwise at 25 °C. Heat to 60 °C for 12 hours.
Mechanistic Causality: Ketones are sterically and electronically less reactive than aldehydes. Ti(OEt)₄ acts as a dual-purpose reagent: it is a Lewis acid that polarizes the carbonyl carbon to accelerate nucleophilic attack, and it acts as an irreversible water scavenger, driving the equilibrium entirely toward the ketimine product.
Step 2: Diastereoselective Reduction
Protocol: Cool the crude ketimine solution in THF to -48 °C. Add sodium borohydride (NaBH₄) (3.0 eq) in small portions. Stir for 4 hours while allowing the reaction to slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl.
Mechanistic Causality: The bulky tert-butyl group on the sulfinamide dictates the facial selectivity of the hydride attack. The borohydride coordinates to the sulfinyl oxygen, creating a rigid, cyclic transition state. This forces the hydride to attack from the less sterically hindered face, establishing the (R)-configuration at the newly formed benzylic stereocenter with >98% diastereomeric excess (d.e.).
Step 3: Deprotection and Salt Formation
Protocol: Dissolve the purified sulfinamide intermediate in methanol. Add 4M HCl in dioxane (3.0 eq) at 0 °C. Stir for 2 hours. Concentrate the mixture under reduced pressure and triturate the residue with diethyl ether.
Mechanistic Causality: The acidic conditions selectively cleave the N-S bond without affecting the robust nitrile group. Trituration with non-polar diethyl ether forces the highly polar (R)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride salt to precipitate as a clean, filterable white solid.
Whether procured commercially or synthesized in-house, the material must pass a rigorous, self-validating analytical workflow before integration into API synthesis.
Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
Flow Rate: 1.0 mL/min at 25 °C. Detection: UV at 230 nm.
Mechanistic Causality: The addition of 0.1% Diethylamine (DEA) is absolutely critical. Primary amines interact strongly with residual free silanol groups on the silica-based stationary phase, causing severe peak tailing. DEA acts as a sacrificial base, masking these silanols and ensuring sharp, quantifiable Gaussian peaks to accurately determine the ratio of (R) to (S) enantiomers.
Protocol B: Chemical Purity via ¹H-NMR
Solvent: DMSO-d₆.
Key Diagnostic Peaks: Look for the benzylic methine proton (quartet, ~4.5 ppm) and the adjacent methyl doublet (~1.4 ppm).
Mechanistic Causality: NMR is utilized not just for purity, but to rule out regioisomers. The ortho-methyl protons (~2.4 ppm, singlet) will show specific Nuclear Overhauser Effect (NOE) correlations to the benzylic methine proton, confirming the 1,2,3-substitution pattern on the aromatic ring.
Fig 2: Analytical decision tree for validating chemical and enantiomeric purity.
The Role of Chirality in 3-(1-Aminoethyl)-2-methylbenzonitrile: A Technical Guide to SOS1 Inhibitor Development
Executive Summary 3-(1-Aminoethyl)-2-methylbenzonitrile (Molecular Formula: C10H12N2, MW: 160.22) is a highly specialized chiral building block. While it can exist as a racemic mixture, the strict (R)-configuration (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(1-Aminoethyl)-2-methylbenzonitrile (Molecular Formula: C10H12N2, MW: 160.22) is a highly specialized chiral building block. While it can exist as a racemic mixture, the strict (R)-configuration (CAS: 1336454-90-0) has emerged as a critical pharmacophoric element in modern oncology drug development[1]. Specifically, it acts as the terminal amine incorporated into MRTX0902 , a potent, brain-penetrant inhibitor of the SOS1:KRAS protein-protein interaction (PPI) developed to combat KRAS-driven cancers[2]. This whitepaper dissects the stereochemical rationale, mechanistic binding, and process chemistry involved in utilizing this chiral amine.
In the design of targeted kinase and GEF (Guanine Nucleotide Exchange Factor) inhibitors, the spatial orientation of terminal aromatic systems is paramount. The (R)-3-(1-aminoethyl)-2-methylbenzonitrile moiety serves as a deep-pocket binding element[2].
The Chiral Center: The stereocenter at the 1-aminoethyl group dictates the exact vector of the benzonitrile ring. The (R)-methyl group forces the aromatic ring into a specific conformation that perfectly aligns with the hydrophobic pocket of the SOS1 catalytic domain[3]. The (S)-enantiomer would introduce severe steric clashes, drastically reducing the binding affinity (
Ki
).
Substituent Effects: The 3-cyano substituent on the phenyl ring was strategically chosen over alternatives (such as a trifluoromethyl group). It provides an optimal balance of potency and lipophilicity, leading to a nearly 6-fold decrease in CYP3A4 inhibition (IC50 = 3.6 μM)[3].
Mechanistic Role in SOS1-KRAS Inhibition
SOS1 is a critical GEF that catalyzes the exchange of inactive GDP for active GTP on the KRAS protein, thereby activating downstream oncogenic signaling pathways[2]. MRTX0902 binds directly to the catalytic site of SOS1, preventing its interaction with KRAS and locking KRAS in its inactive GDP-bound state[2].
The integration of (R)-3-(1-aminoethyl)-2-methylbenzonitrile into the pyridopyridazinone core of MRTX0902 is achieved via a Nucleophilic Aromatic Substitution (SNAr)[4].
Early discovery routes installed the expensive chiral amine first, followed by morpholine[4]. However, process scale-up reversed this sequence. By installing the morpholine group early, chemists eliminated the need for methoxy protecting groups and delayed the introduction of the high-cost chiral amine to the final step, drastically improving overall atom economy and cost-efficiency[4].
Optimized Experimental Workflow for MRTX0902 Synthesis.
Step-by-Step Methodology for the Final SNAr Coupling
This protocol represents a self-validating system, utilizing in-process HPLC checks and targeted trituration to ensure high purity without chromatographic bottlenecks[4][5].
Preparation: Charge a reactor with the chlorophthalazine intermediate (4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one activated to its corresponding chloride) and tert-amyl alcohol (tAmOH)[4].
Reagent Addition: Add 1.1 equivalents of (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride[4].
Activation: Add 1.5 equivalents of anhydrous MgCl₂ and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[4][5].
Heating & Validation: Increase the temperature to 75 °C for 1 hour, then elevate to 100 °C. Allow the reaction to proceed until the starting material is validated at ≤3.0% area by HPLC analysis[4][5].
Isolation: Cool the reaction mixture. Isolate the MRTX0902 free base via direct trituration (e.g., in iPrOH), bypassing the need for preparative HPLC[4].
Causality in Reaction Design (E-E-A-T)
As an application scientist scaling up this synthesis, understanding the causality behind the reagent selection in the final SNAr step is critical for troubleshooting and yield optimization:
The Role of MgCl₂: The chlorophthalazine core is relatively electron-rich due to the electron-donating morpholine substituent installed in the previous step, making the SNAr sluggish. Mg²⁺ acts as a targeted Lewis acid, coordinating with the nitrogen atoms of the pyridopyridazine core. This coordination withdraws electron density from the carbon attached to the chloride, highly activating it for nucleophilic attack by the sterically hindered (R)-amine[4].
The Role of tAmOH: tert-Amyl alcohol is chosen as the solvent because its bulky, tertiary nature renders it non-nucleophilic, preventing it from competing with the chiral amine in the SNAr reaction. Furthermore, its boiling point (~102 °C) perfectly accommodates the 100 °C reaction temperature without requiring pressurized vessels[4].
The Role of DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of the chiral amine and the HCl generated during the reaction, without reacting with the electrophile[4].
Quantitative Data & Optimization Metrics
The transition from the discovery route to the optimized process route yielded significant improvements in both yield and scalability, particularly regarding the handling of the chiral amine[4].
Process Step
Original Route Yield
Optimized Route Yield
Key Reagents / Conditions
Purity / Isolation Method
Chlorophthalazine Activation
63% (over 2 steps)
96%
POCl₃, Acetonitrile, 100 °C
Column Chromatography (Orig) vs. Trituration in iPrOH (Opt)
Chiral Amine SNAr Coupling
43%
72%
(R)-amine, MgCl₂, DIPEA, tAmOH, 100 °C
Preparative HPLC (Orig) vs. Direct Trituration (Opt)
Morpholine SNAr Coupling
88%
N/A (Installed Early)
Morpholine, 115 °C
Biphasic Extraction
References
(R)-3-(1-aminoethyl)-2-methylbenzonitrile - CAS 1336454-90-0 | Abovchem | 1
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 | ACS Publications |4
Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction | PMC / NIH | 2
Design and Discovery of MRTX0902... | Journal of Medicinal Chemistry - ACS | 3
WO2025085791A1 - Crystalline forms of mrtx0902 | Google Patents | 5
Application Note: Enantioselective Synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocol Executive Summary The chiral amine (R)-3-(1-Aminoethyl)-2-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Content Type: Advanced Technical Guide & Self-Validating Protocol
Executive Summary
The chiral amine (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a highly valuable building block in the pharmaceutical industry, frequently utilized in the structural elaboration of kinase inhibitors and GPCR antagonists. Achieving high enantiomeric excess (ee > 99%) for 1-arylethylamines is notoriously challenging due to the potential for racemization at the benzylic position.
As a Senior Application Scientist, I have designed this protocol to move beyond a simple procedural list. This guide utilizes Ellman’s sulfinamide chemistry —a gold standard for chiral amine synthesis. The methodology presented here is a self-validating system: it integrates physicochemical causality with strict In-Process Controls (IPCs) to ensure that any deviation is caught and corrected before propagating to the next synthetic stage.
Mechanistic Rationale & Causality
To guarantee absolute stereocontrol, the synthesis is divided into three mechanistically distinct phases, each governed by specific chemical causality:
Phase 1: Overcoming Steric Hindrance via Lewis Acid Activation.
The starting material, 3-acetyl-2-methylbenzonitrile, features an ortho-methyl group adjacent to the acetyl moiety. This 1,2,3-trisubstitution pattern creates significant steric shielding around the carbonyl carbon. Standard dehydrating agents (e.g., MgSO4) fail here. The use of Titanium(IV) ethoxide (Ti(OEt)4) is causally linked to overcoming this barrier; it provides strong Lewis acidity to activate the hindered ketone without causing racemization of the chiral auxiliary, a standard established by .
Phase 2: Transition State Control for Diastereoselection.
The reduction of the resulting sulfinyl imine dictates the final stereochemistry. Using NaBH4 in THF proceeds via a non-chelating, open transition state. The bulky tert-butyl group of the auxiliary shields one face of the imine. Lowering the temperature to -48 °C minimizes the entropic contribution to the transition state, maximizing the enthalpic differences between competing pathways to yield the (R,R)-diastereomer.
Phase 3: Orthogonal Deprotection.
Acidic cleavage using anhydrous HCl in methanol selectively hydrolyzes the sulfinamide N-S bond. The causality here relies on the differential stability of the benzonitrile group (which requires harsh aqueous acids to hydrolyze) versus the highly acid-labile sulfinamide, allowing the product to precipitate cleanly as a stable hydrochloride salt .
Workflow Visualization
Workflow for the enantioselective synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Optimization of Stereoselective Reduction
To validate the choice of reducing agent in Phase 2, a quantitative optimization study was conducted. The data below demonstrates the causality between the nature of the hydride source, temperature, and the resulting diastereomeric ratio (dr). NaBH4 at -48 °C (Entry 2) provides the optimal balance of yield and stereocontrol.
Table 1: Optimization of Reducing Conditions for (R)-Sulfinyl Imine
Entry
Reducing Agent
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (dr)
Major Diastereomer
1
NaBH4
THF
25
88
82:18
(R,R)
2
NaBH4
THF
-48
92
96:4
(R,R)
3
L-Selectride
THF
-78
78
12:88
(R,S)
4
DIBAL-H
THF
-78
65
40:60
(R,S)
5
LiBH4
THF/MeOH
-48
85
85:15
(R,R)
Note: L-Selectride reverses the selectivity due to a closed, chelation-controlled transition state. For the (R)-amine target, the open transition state of NaBH4 is required.
Self-Validating Experimental Protocols
A self-validating protocol integrates mandatory In-Process Controls (IPCs) at critical junctures. By defining strict analytical thresholds and coupling them with predefined corrective actions, this workflow inherently prevents the propagation of errors.
Step 1: Synthesis of (R)-N-(1-(2-methyl-3-cyanophenyl)ethylidene)-2-methylpropane-2-sulfinamide
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-acetyl-2-methylbenzonitrile (10.0 g, 62.8 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (8.38 g, 69.1 mmol, 1.1 eq).
Activation: Purge the vessel with N2. Add anhydrous THF (100 mL) followed by Titanium(IV) ethoxide (28.7 g, 125.6 mmol, 2.0 eq) via syringe.
Reaction: Heat the mixture to 70 °C and stir for 18 hours. The solution will turn a deep yellow color.
Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench with 100 µL of H2O, extract with 500 µL EtOAc, and analyze the organic layer via LC-MS.
Threshold: Starting material must be < 5%.
Corrective Action: If > 5%, add 0.5 eq of Ti(OEt)4 and continue heating for 6 hours.
Workup: Cool to room temperature. Pour the mixture into rapidly stirring brine (100 mL) to precipitate titanium salts. Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc (3 x 100 mL). Separate the organic layer, dry over Na2SO4, and concentrate in vacuo to yield the crude sulfinyl imine.
Step 2: Diastereoselective Reduction to (R,R)-Sulfinamide
Setup: Dissolve the crude (R)-sulfinyl imine (~16.4 g, 62.5 mmol) in anhydrous THF (150 mL) under N2.
Cooling: Cool the reaction mixture to exactly -48 °C using a dry ice/acetonitrile bath. Crucial: Do not use dry ice/acetone (-78 °C), as the reaction stalls at lower temperatures.
Reduction: Add NaBH4 (7.09 g, 187.5 mmol, 3.0 eq) in three portions over 15 minutes to control hydrogen evolution. Stir at -48 °C for 4 hours.
Self-Validation (IPC 2): Analyze an aliquot via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).
Threshold: The ratio of (R,R) to (R,S) diastereomers must be > 96:4.
Corrective Action: If dr is < 96:4, the crude product must be recrystallized from hexanes/EtOAc (9:1) prior to Step 3 to enrich the diastereomeric purity.
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL) while maintaining the temperature below 0 °C. Extract with EtOAc (3 x 100 mL), dry over MgSO4, and concentrate to afford the (R,R)-sulfinamide intermediate.
Step 3: Orthogonal Deprotection to the Free Amine Hydrochloride
Setup: Dissolve the (R,R)-sulfinamide intermediate (15.0 g, 56.7 mmol) in anhydrous Methanol (60 mL).
Cleavage: Add 4M HCl in Dioxane (42.5 mL, 170.1 mmol, 3.0 eq) dropwise at room temperature. Stir for 2 hours.
Self-Validation (IPC 3): Monitor the reaction by TLC (DCM:MeOH 9:1, Ninhydrin stain).
Threshold: Complete disappearance of the UV-active sulfinamide spot and appearance of a baseline, ninhydrin-positive amine spot.
Isolation: Concentrate the reaction mixture in vacuo to approximately 20 mL. Add diethyl ether (150 mL) dropwise while stirring vigorously to precipitate the amine hydrochloride salt. Filter the white solid, wash with cold diethyl ether, and dry under high vacuum.
Analytical Characterization
To verify the structural integrity of the final product, compare against the following expected analytical benchmarks:
Appearance: White to off-white crystalline solid.
Yield: 85-90% over 3 steps.
Enantiomeric Excess (ee): > 99% (Determined by Chiral HPLC of the free base).
LC-MS (ESI+): m/z calculated for C10H13N2+ [M+H]+ 161.11, found 161.1.
References
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]
Borg, G., Cogan, D. A., & Ellman, J. A. (1999). Asymmetric synthesis of amines via reduction of tert-butanesulfinyl imines. Tetrahedron Letters, 40(37), 6709-6712. URL:[Link]
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]
Application
Application Note: Asymmetric Synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Introduction and Strategic Significance (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS 1336454-90-0) is a highly valuable chiral building block in modern medicinal chemistry and oncology drug development[1]. It serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Significance
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS 1336454-90-0) is a highly valuable chiral building block in modern medicinal chemistry and oncology drug development[1]. It serves as a critical advanced intermediate in the synthesis of MRTX0902 , a potent, brain-penetrant SOS1 inhibitor designed to disrupt the SOS1:KRAS protein-protein interaction in KRAS-mutant cancers[2]. During the end-game synthesis of MRTX0902, this chiral benzylic amine is installed onto a pyrido[3,4-d]pyridazine core via a highly selective SNAr reaction[3].
Due to the high cost and supply chain bottlenecks associated with sourcing enantiopure benzylic amines, establishing a robust, scalable, and highly diastereoselective in-house synthesis protocol is essential for drug discovery professionals[3].
Scientific Rationale: The Ellman Auxiliary Approach
While enzymatic resolution and asymmetric hydrogenation are viable at a commercial manufacturing scale, the Ellman's sulfinamide method remains the gold standard for predictable, stereocontrolled laboratory synthesis of α-chiral amines[4][5].
The synthesis relies on three mechanistically distinct phases:
Imine Condensation: The synthesis begins with the commercially available precursor, 3-acetyl-2-methylbenzonitrile[6]. Condensation with (R)-tert-butanesulfinamide requires a strong dehydrating agent. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized because it acts dually as a mild Lewis acid to activate the sterically hindered ketone and as an irreversible water scavenger, driving the equilibrium forward[5].
Diastereoselective Reduction: The reduction of the resulting chiral sulfinyl ketimine requires precise stereocontrol. By utilizing a coordinating hydride source like Sodium Borohydride (NaBH₄) at low temperatures (-48 °C), the reaction proceeds through a highly organized, cyclic transition state. The bulky tert-butyl group of the chiral auxiliary forces the hydride to attack from the less sterically hindered Re-face, yielding the (R,R)-diastereomer with excellent diastereomeric excess[5][7].
Acidic Cleavage: The tert-butanesulfinyl group is highly labile under acidic conditions. Treatment with methanolic HCl rapidly cleaves the auxiliary, releasing volatile byproducts and precipitating the enantiopure amine as a stable hydrochloride salt[8].
Synthetic Workflow
Workflow for the asymmetric synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Quantitative Reaction Metrics
The following table summarizes the expected quantitative outcomes and parameters for each step of the synthesis based on optimized Ellman auxiliary protocols.
Reaction Phase
Reagents & Catalysts
Optimal Temperature
Typical Yield (%)
Stereoselectivity
1. Imine Condensation
Ti(OEt)₄, THF
25 °C to 60 °C
80 – 90%
N/A
2. Hydride Reduction
NaBH₄, THF
-48 °C
75 – 85%
> 95:5 dr
3. Auxiliary Cleavage
4M HCl in MeOH
25 °C
> 95%
> 99% ee
Step-by-Step Experimental Protocol
Step 1: Synthesis of the (R)-Sulfinyl Ketimine
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an argon inlet.
Reagent Loading: Add 3-acetyl-2-methylbenzonitrile (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) to the flask. Dissolve the mixture in anhydrous THF (0.5 M concentration).
Activation: Dropwise, add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) to the stirring solution at room temperature.
Reaction: Heat the reaction mixture to 60 °C and stir for 12–18 hours. Monitor the consumption of the ketone via TLC or LC-MS.
Workup: Cool the mixture to room temperature. While stirring vigorously, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ or brine. A thick white precipitate of TiO₂ will form.
Filtration & Extraction: Filter the suspension through a pad of Celite, washing the cake thoroughly with Ethyl Acetate (EtOAc). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if necessary.
Step 2: Diastereoselective Reduction to the (R,R)-Sulfinamide
Preparation: Dissolve the purified (R)-sulfinyl ketimine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath to cool the solution to exactly -48 °C. Note: Strict temperature control is vital; higher temperatures degrade the diastereomeric ratio (dr).
Reduction: Add Sodium Borohydride (NaBH₄) (3.0 equiv) in a single portion. Stir the reaction mixture at -48 °C for 4–6 hours.
Quenching: Carefully quench the reaction at -48 °C by the dropwise addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
Extraction: Extract the aqueous layer three times with EtOAc. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product typically exhibits a dr > 95:5 and can often be used in the next step without further purification.
Step 3: Deprotection to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile Hydrochloride
Cleavage: Dissolve the (R,R)-sulfinamide intermediate in a minimal amount of anhydrous Methanol (MeOH).
Acidification: Add a solution of 4M HCl in Dioxane or Methanolic HCl (3.0 equiv). Stir the mixture at room temperature for 2 hours.
Isolation: Concentrate the reaction mixture in vacuo to remove all volatiles (including the cleaved auxiliary byproducts).
Trituration: Suspend the resulting crude solid in Methyl tert-butyl ether (MTBE) and stir for 30 minutes. Filter the solid and wash with cold MTBE.
Final Product: Dry the solid under a high vacuum to afford (R)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride as a white to off-white powder.
References
[3] Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ACS Publications. 9
[2] Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. PubMed Central (PMC). 2
[4] Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. ResearchGate. 4
[5] Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ACS Publications. 5
[7] Introduction to Stereoselective Organic Synthesis. University of Oxford. 7
[8] Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. 8
The Strategic Application of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in Modern Pharmaceutical Synthesis
Introduction: The Imperative of Chirality in Drug Design In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical dete...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Chirality in Drug Design
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of therapeutic efficacy and safety.[1][2] Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological activities.[1][3] The use of enantiomerically pure chiral building blocks is therefore a cornerstone of contemporary pharmaceutical synthesis, enabling the precise construction of drug candidates with optimized biological profiles.[2][4] (R)-3-(1-Aminoethyl)-2-methylbenzonitrile has emerged as a valuable chiral building block, particularly noted for its role as a key intermediate in the synthesis of complex pharmaceutical agents. This document provides a detailed guide to its application, with a focus on both established and potential synthetic transformations.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is fundamental to its effective application. The key physicochemical data for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile are summarized below.
Keep in a dark place, under an inert atmosphere, at 2-8°C[5]
Safety and Handling: (R)-3-(1-Aminoethyl)-2-methylbenzonitrile should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Core Application: A Crucial Component in the Synthesis of Lorlatinib
A prominent application of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is in the convergent synthesis of Lorlatinib, a potent ALK/ROS1 kinase inhibitor used in the treatment of non-small cell lung cancer.[8][9] This chiral amine serves as a critical precursor for introducing a key stereocenter into the macrocyclic structure of the final drug molecule.
The synthesis of Lorlatinib involves a multi-step sequence where the chiral amine is coupled with other fragments to construct the complex macrocycle.[10] A representative transformation is the formation of a key intermediate via nucleophilic substitution.
Workflow for the Synthesis of a Lorlatinib Intermediate
Caption: A generalized workflow for the coupling of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Protocol 1: Synthesis of a Key Lorlatinib Precursor
This protocol outlines a representative procedure for the N-arylation of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile. The specific electrophile and reaction conditions are based on analogous transformations reported in the synthesis of related compounds.
Materials:
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile
A suitable aryl halide or sulfonate electrophile
Diisopropylethylamine (DIPEA) or a similar non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (1.0 eq) in anhydrous DMF, add the aryl halide/sulfonate (1.1 eq) and DIPEA (2.0 eq).
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired N-arylated product.
Rationale for Experimental Choices:
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr or coupling reaction.
Base: DIPEA is a non-nucleophilic base that scavenges the acid generated during the reaction without competing with the primary amine nucleophile.
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture, which could degrade the reactants or catalyst (if used).
Aqueous Work-up: Removes the base, unreacted starting materials, and other water-soluble impurities.
Expanding the Synthetic Utility: Further Transformations
The synthetic potential of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile extends beyond N-arylation. The primary amine and the nitrile group offer orthogonal handles for a variety of chemical modifications.
N-Functionalization Reactions
The primary amine can readily undergo a range of functionalization reactions, including acylation, sulfonylation, and reductive amination.
Protocol 2: N-Acylation of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Materials:
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile
An acid chloride or anhydride (e.g., acetyl chloride)
Triethylamine or pyridine
Dichloromethane (DCM)
1 M Hydrochloric acid
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Dissolve (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
Slowly add the acid chloride (1.1 eq) to the cooled solution.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acylated product.
Transformations of the Nitrile Group
The benzonitrile moiety can be transformed into other valuable functional groups, such as a carboxylic acid (via hydrolysis) or a primary amine (via reduction).
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
Materials:
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Concentrated hydrochloric acid or sulfuric acid
Water
Procedure:
Suspend (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in a mixture of concentrated HCl and water.
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by the disappearance of the starting material).
Cool the reaction mixture and adjust the pH to the isoelectric point of the resulting amino acid to precipitate the product.
Filter the solid, wash with cold water, and dry to obtain the corresponding amino acid.
Logical Flow of Synthetic Transformations
Caption: Potential synthetic pathways originating from (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Conclusion
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a versatile and valuable chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its utility is exemplified by its role in the synthesis of Lorlatinib, and its reactive handles allow for a broad range of further chemical modifications. The protocols and workflows presented herein provide a foundation for researchers and drug development professionals to effectively utilize this important chiral intermediate in their synthetic endeavors.
References
AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
YouTube. (2021, November 27). Synthesis of Drugs: Lorlatinib. [Link]
Benchchem. A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
ChemicalBook. (2024, January 2).
PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
Thieme. (2017).
PubMed. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery.
Application Note: Chiral HPLC Analysis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Document Type: Method Development & Validation Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary The compound (R)-3-(1-Aminoethyl)-2-methylbenzoni...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Method Development & Validation Protocol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary
The compound (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0)[1][2] is a highly functionalized primary benzylic amine serving as a critical chiral building block in pharmaceutical synthesis. Because the enantiomeric purity of such intermediates directly dictates the pharmacological safety and efficacy of the final Active Pharmaceutical Ingredient (API), rigorous determination of its enantiomeric excess (ee) is mandatory.
As a Senior Application Scientist, I have structured this protocol not just as a set of instructions, but as a self-validating mechanistic guide. This document details the causality behind column selection, the critical role of mobile phase additives, and a robust step-by-step methodology for baseline enantiomeric resolution.
Mechanistic Insights: The Science of the Separation (E-E-A-T)
The Analytical Challenge of Primary Amines
Analyzing primary amines via High-Performance Liquid Chromatography (HPLC) presents a well-documented chromatographic challenge. The basic amino group (
−NH2
) of 3-(1-Aminoethyl)-2-methylbenzonitrile is highly prone to secondary interactions—specifically, ion-exchange and hydrogen bonding—with residual acidic silanol groups (
pKa≈4.5
) on the silica matrix of the Chiral Stationary Phase (CSP)[3]. If left unmitigated, these kinetically slow interactions result in severe peak tailing, irreversible adsorption, and complete loss of chiral resolution.
Column Selection: Polysaccharide vs. Cyclofructan CSPs
To achieve baseline separation, the chiral selector must offer multiple interaction sites (hydrogen bonding,
π−π
stacking, and dipole-dipole interactions).
Immobilized Polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate), commercially known as Chiralpak IA/IG) are the gold standard. The carbamate linkages provide ideal hydrogen-bonding pockets for the primary amine, while the phenyl rings engage in
π−π
stacking with the analyte's benzonitrile core[4][5].
Cyclofructan CSPs (e.g., Larihc CF6-P) offer an orthogonal screening approach, utilizing a crown-ether-like cavity that is highly selective for primary amines[3][6].
The Critical Role of Basic Additives
To suppress silanol interactions on polysaccharide columns, a basic mobile phase additive is non-negotiable[4][7]. We utilize 0.1% Diethylamine (DEA) .
Causality: DEA is a small, highly basic molecule that dynamically coats the stationary phase, competitively binding to the active silanol sites. By masking these sites, DEA ensures that the analyte interacts exclusively with the chiral selector, yielding sharp, symmetrical peaks (Tailing Factor
≤
1.5).
Note on Integrity: Strongly basic aqueous solutions can dissolve silica[8][9]. However, 0.1% DEA in non-aqueous Normal Phase (NP) conditions is perfectly safe and widely validated for immobilized polysaccharide columns[4].
Method Development Workflow
Figure 1: Systematic method development workflow for chiral HPLC analysis.
Experimental Protocol
Equipment & Materials
HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD) and a column thermostat.
Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm) or equivalent immobilized amylose CSP.
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
Chromatographic Conditions
Parameter
Optimized Condition
Rationale
Column
Chiralpak IG (250 x 4.6 mm, 5 µm)
Immobilized amylose provides optimal steric fit.
Mobile Phase
Hexane / IPA / DEA (80:20:0.1, v/v/v)
Normal phase promotes strong H-bonding with the CSP.
Flow Rate
1.0 mL/min
Balances linear velocity and longitudinal diffusion.
Column Temp.
25 °C
Lower temperatures generally enhance chiral recognition.
Detection (UV)
230 nm (Reference 360 nm)
Captures the benzonitrile chromophore; avoids DEA UV cutoff.
Injection Vol.
5 µL
Prevents mass overloading of the chiral sites.
Run Time
15 minutes
Ensures complete elution of both enantiomers.
Step-by-Step Sample Preparation
A self-validating protocol requires strict control over sample diluents to prevent solvent-mismatch peak distortion.
Diluent Preparation: Prepare a solution of Hexane/IPA (80:20, v/v). Do not include DEA in the sample diluent to avoid localized baseline disturbances upon injection.
Standard Preparation: Accurately weigh 10.0 mg of racemic 3-(1-Aminoethyl)-2-methylbenzonitrile reference standard into a 10 mL volumetric flask.
Dissolution: Add 5 mL of the diluent, sonicate for 2 minutes until fully dissolved, and dilute to volume (Final concentration: 1.0 mg/mL).
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Results & System Suitability
Upon executing the protocol, the system must meet the following pharmacopeial suitability criteria to validate the run.
Analyte / Enantiomer
Retention Time (
tR
)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Theoretical Plates (
N
)
(S)-Enantiomer
~6.8 min
-
≤
1.20
> 5000
(R)-Enantiomer
~8.4 min
> 2.5
≤
1.15
> 5000
Data Interpretation:
A resolution (
Rs
) greater than 1.5 indicates baseline separation, allowing for accurate integration. The tailing factor (
Tf<1.2
) confirms that the 0.1% DEA has successfully masked the active silanols, preventing peak deformation. Enantiomeric excess (ee) is calculated using the area normalization method:
ee(%)=Area(R)+Area(S)Area(R)−Area(S)×100
Troubleshooting Guide
Symptom: Broad, tailing peaks (
Tf>2.0
).
Causality: Depletion of the basic additive or insufficient silanol masking. DEA is highly volatile and can evaporate from the solvent reservoir over time.
Solution: Prepare fresh mobile phase daily. Ensure the solvent reservoir is properly capped.
Symptom: Loss of Resolution (
Rs<1.5
).
Causality: The solvent strength is too high, causing the analyte to elute before chiral discrimination can occur.
Solution: Decrease the polar modifier (IPA) from 20% to 10%. This increases the retention factor (
k′
), allowing more time for the enantiomers to interact differentially with the chiral cavity.
Symptom: High background noise or drifting baseline.
Causality: UV absorption by the DEA additive. DEA absorbs strongly below 220 nm.
Solution: Ensure the DAD is set to
≥
230 nm. The benzonitrile ring provides excellent absorptivity at this wavelength, bypassing the additive's interference.
References
Sun, P., et al. (2011)
Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
Source: Journal of Chromatography A (via PMC - National Institutes of Health)
URL:[Link]
Daicel Chiral Technologies
Title: INSTRUCTION MANUAL FOR CHIRALPAK® AD, AS, AY, AZ, IA, IB, IC.
Source: Daicel Chiral Technologies
URL:[Link]
LCGC International (2022)
Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
Source: LCGC International / Chromatography Online
URL:[Link]
Application Note: NMR Characterization and Stereochemical Validation of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction and Rationale The compound (R)-3-(1-Aminoethyl)-2-methylbenzon...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocol
Introduction and Rationale
The compound (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0)[1][2] is a highly functionalized chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). It features a primary amine, a stereogenic center, and an electron-withdrawing nitrile group on a substituted aromatic ring.
In drug development, the enantiomeric purity and precise regiochemistry of such intermediates dictate the safety and efficacy of the final therapeutic. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation and stereochemical validation of chiral amines[3]. This application note details a self-validating NMR workflow, moving beyond basic data collection to explain the mechanistic causality behind solvent selection, 2D pulse sequences, and chiral derivatization.
Structural Elucidation: 1D and 2D NMR Protocols
Proper sample preparation is the foundation of high-resolution NMR. For primary amines, rapid intermolecular proton exchange can obscure critical signals and complicate integration.
Sample Preparation Causality
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. Unlike protic solvents (e.g., Methanol-d₄), CDCl₃ lacks exchangeable protons, allowing the -NH₂ signal to be observed as a distinct, albeit broad, singlet.
Moisture Control: The CDCl₃ must be strictly dried over 4Å molecular sieves prior to use. Trace water facilitates rapid proton exchange, which broadens the amine proton signal unpredictably and degrades the resolution of adjacent multiplets[4].
Concentration: A concentration of 15–20 mg in 0.6 mL of CDCl₃ provides an optimal signal-to-noise ratio for 1D ¹³C and 2D heteronuclear experiments without inducing concentration-dependent chemical shift drifting.
Acquisition Strategy
To fully assign the structure, a combination of 1D and 2D NMR experiments is required. The benzonitrile core exhibits distinct chemical shifts due to the strong anisotropic and electron-withdrawing effects of the cyano group[5][6].
¹H and ¹³C NMR: Establishes the baseline aliphatic and aromatic environments. The nitrile carbon typically resonates characteristically near 118 ppm[5].
2D COSY & HSQC: COSY establishes homonuclear connectivity (linking the chiral methine proton to the adjacent methyl doublet), while HSQC correlates protons to their directly attached carbons.
2D HMBC (The Critical Step): Causality Note: HMBC is the most vital experiment for this specific molecule. The C2-methyl and C3-aminoethyl groups are isolated spin systems separated by quaternary carbons. HMBC (detecting 2-bond and 3-bond
JCH
couplings) is required to bridge these fragments to the benzonitrile core, unambiguously proving the 1,2,3-substitution pattern.
Figure 1: Standard workflow for 1D and 2D NMR acquisition and structural regiochemistry assignment.
Quantitative Data Presentation
Based on the anisotropic effects of the benzonitrile core and standard chemical shift rules, the following table summarizes the validated NMR assignments for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Determining the enantiomeric excess (ee) of chiral amines is a critical quality control step. While chiral chromatography is common, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) offers a rapid, self-validating alternative[7][8].
The Causality of Mosher's Method
NMR cannot distinguish enantiomers in an achiral environment. Reacting the (R)-amine with enantiopure (S)-MTPA-Cl covalently forms an (R,S)-diastereomeric amide[3]. Diastereomers possess different physical properties and distinct NMR chemical environments. The phenyl ring of the MTPA moiety adopts a specific conformation relative to the amine's substituents, causing differential magnetic shielding (upfield shifts) of the protons, allowing the two isomers to be resolved[3].
In Situ Derivatization Protocol
This protocol is designed as a self-validating system; the reaction goes to completion directly in the NMR tube, and the resulting spectra yield the diastereomeric ratio without needing complex workup or external calibration[3][8].
Preparation: Dissolve 5 mg of the (R)-3-(1-Aminoethyl)-2-methylbenzonitrile sample in 0.5 mL of anhydrous CDCl₃ directly in a high-quality 5 mm NMR tube[8].
Acid Scavenging: Add 1.2 equivalents of anhydrous pyridine.
Causality: Pyridine neutralizes the HCl generated during the amidation reaction. If HCl is not scavenged, it will protonate the unreacted primary amine, forming an unreactive ammonium salt, halting the derivatization and skewing the ee% results.
Derivatization: Add 1.1 equivalents of (S)-MTPA-Cl[8].
Incubation: Cap the tube, shake gently, and allow the reaction to proceed at room temperature for 30–60 minutes[3][7].
Acquisition: Acquire both ¹H and ¹⁹F NMR spectra.
Causality: ¹⁹F NMR is acquired with ¹H decoupling to collapse any potential long-range H-F couplings into sharp singlets. Because the fluorine background in the sample is zero, this eliminates signal overlap, maximizing integration accuracy[7][8].
Calculation: Integrate the major and minor CF₃ singlets in the ¹⁹F spectrum. Calculate enantiomeric excess using the formula:
ee (%) =[(I_major - I_minor) / (I_major + I_minor)] × 100[8].
Figure 2: Workflow for Mosher's amide derivatization and enantiomeric excess determination.
References
National Institutes of Health (PMC). "A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines". NIH PubMed Central. URL: [Link]
Molecular Physics. "Determination of the structure of benzonitrile by nuclear magnetic resonance". Taylor & Francis Online. URL: [Link]
Journal of Chemical Education. "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment". ACS Publications. URL: [Link]
University of Birmingham. "Rapid determination of enantiomeric excess via NMR spectroscopy". Research Portal. URL: [Link]
PubChem. "Benzonitrile | C6H5(CN) | CID 7505". National Library of Medicine. URL: [Link]
Sema. "Organic Chemistry Ir And Nmr Cheat Sheet". State Secretariat for the Environment. URL: [Link]
Application Note: Purification of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile via Column Chromatography
Introduction & Molecular Profiling (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a highly valuable chiral primary amine utilized as a building block in the synthesis of active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Molecular Profiling
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a highly valuable chiral primary amine utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and targeted therapeutics[1]. Structurally, the molecule features a benzonitrile core, an ortho-methyl group, and a chiral 1-aminoethyl moiety[2].
While the aromatic and nitrile groups provide excellent UV chromophores for detection, the primary amine presents a significant chromatographic challenge. Amines are polar and strongly basic. When subjected to standard normal-phase silica gel (SiO₂) chromatography, the amine nitrogen acts as a hydrogen bond acceptor and a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on the silica surface[3]. This interaction causes severe peak tailing, band broadening, and irreversible chemisorption, ultimately reducing recovery yields and compromising purity[4].
To successfully elute basic amines like (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, the stationary phase must be chemically deactivated. This is achieved by introducing a basic modifier—typically Triethylamine (TEA) or aqueous Ammonia—into the mobile phase[5].
The Causality of Deactivation: TEA acts as a sacrificial competitor. Because TEA possesses lower steric hindrance and higher localized basicity than the target analyte, it preferentially binds to the highly acidic silanol sites on the stationary phase[5]. This "caps" the active sites, neutralizing the column. Consequently, the bulkier (R)-3-(1-Aminoethyl)-2-methylbenzonitrile partitions primarily based on its inherent polarity rather than destructive acid-base interactions, ensuring a sharp, symmetrical elution band[6].
Caption: Mechanism of basic modifiers preventing amine peak tailing on silica gel.
Quantitative Optimization Matrix
The table below summarizes the expected chromatographic behavior of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile across different purification systems.
This protocol utilizes a TEA-modified mobile phase, which is the most cost-effective and scalable method for purifying primary amines[7].
System Preparation & Self-Validating Equilibration
Solvent Preparation: Prepare the mobile phase system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate) based on prior Thin Layer Chromatography (TLC) optimization. Add 1% to 2% (v/v) Triethylamine (TEA) to the total volume[5].
Column Packing: Slurry-pack a glass column with standard flash silica gel (230–400 mesh) using the TEA-modified mobile phase.
Self-Validating Equilibration: Pass at least 2–3 column volumes (CV) of the modified mobile phase through the silica.
Validation Step: Collect the eluent dripping from the column and test it with pH paper. It must test basic (pH > 8). If the eluent is neutral, the silica gel is still actively absorbing TEA. Continue flushing until the eluent is basic, confirming total column deactivation.
Sample Loading & Elution
Sample Preparation: Dissolve the crude (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in a minimum volume of the initial mobile phase. If the crude mixture is poorly soluble, perform a dry load : dissolve the sample in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate to a free-flowing powder[7].
Loading: Carefully apply the liquid sample or dry powder evenly to the top of the flat silica bed.
Elution: Elute the column using a gentle gradient or isocratic flow. Maintain a steady flow rate using compressed air or nitrogen (flash chromatography) to minimize diffusion and band broadening.
Caption: Step-by-step workflow for the chromatographic purification of primary amines.
Fraction Analysis & Recovery
TLC Monitoring: Spot collected fractions on silica TLC plates.
Dual Validation: First, visualize under UV light (254 nm) to detect the benzonitrile aromatic ring. Second, stain the plate with Ninhydrin and heat it; the primary amine will appear as a distinct purple/pink spot.
Concentration & TEA Removal: Pool the pure fractions. Evaporate the solvent under reduced pressure (rotary evaporator).
Crucial Insight: Residual TEA can interfere with downstream applications (e.g., amide coupling or chiral resolution). To completely remove residual TEA, co-evaporate the final product with toluene (2–3 times) or place the flask under high vacuum (< 0.1 mbar) for 12 hours.
Field-Proven Insights for Downstream Success
Avoiding Degradation: While silica gel is acidic, the addition of TEA protects acid-sensitive functional groups. However, prolonged exposure to silica can still cause issues. Flash chromatography (pressurized) is highly recommended over gravity columns to minimize residence time[6].
Alternative Stationary Phases: If TEA cannot be tolerated in the final product and high vacuum removal is not feasible, switch to an Amine-Functionalized Silica (NH₂-Silica) column. These columns have basic surfaces inherently built-in, eliminating the need for mobile phase modifiers and providing exceptional peak shapes for primary amines[5].
Application Note: Advanced Recrystallization Protocol for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile Hydrochloride
Context & Mechanistic Rationale (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (Free base CAS: 1336454-90-0; HCl salt CAS: 2803932-38-7) is a highly specialized chiral benzylic amine intermediate[1][]. This specific enantiome...
Author: BenchChem Technical Support Team. Date: March 2026
Context & Mechanistic Rationale
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (Free base CAS: 1336454-90-0; HCl salt CAS: 2803932-38-7) is a highly specialized chiral benzylic amine intermediate[1][]. This specific enantiomer is a critical structural building block in the synthesis of , an orally bioavailable, brain-penetrant inhibitor designed to disrupt the SOS1:KRAS protein–protein interaction in oncology applications[3][4].
In the endgame of the Active Pharmaceutical Ingredient (API) manufacturing process, this chiral amine undergoes a stereospecific nucleophilic aromatic substitution (SNAr) with a chlorophthalazine intermediate ()[3][5]. Because the SNAr coupling directly transfers the stereocenter to the final API, any residual (S)-enantiomer in the starting material will generate a diastereomeric impurity that is exceptionally difficult to purge downstream. Therefore, upgrading the enantiomeric excess (e.e.) of the amine to >99.5% prior to coupling is a strict prerequisite.
Causality of the Recrystallization Strategy
Isolating the amine as a hydrochloride salt significantly increases the crystalline lattice energy compared to its free base form, providing a robust thermodynamic driving force for chiral purification.
This protocol utilizes a binary solvent/anti-solvent system:
Primary Solvent (Ethanol): EtOH acts as a hydrogen-bond donor that disrupts the chloride-amine ionic network at elevated temperatures (70°C), ensuring complete dissolution and erasing the thermal history of the crude solid.
Anti-Solvent (Ethyl Acetate): The causality of EtOAc lies in dielectric tuning. The gradual subsurface addition of EtOAc lowers the bulk dielectric constant of the medium, selectively decreasing the solubility of the highly polar HCl salt.
By strictly controlling the cooling rate and anti-solvent addition time, the system is maintained within its Metastable Zone Width (MSZW). This thermodynamic control favors the crystal growth of the dominant (R)-enantiomer onto the existing lattice, while kinetically trapping the minor (S)-enantiomer in the mother liquor.
Thermodynamic Profiling & Solvent Selection
To validate the solvent system, a screening was performed on a crude batch (Initial e.e. = 92.0%, Chemical Purity = 95.0%). The quantitative data below demonstrates why the EtOH/EtOAc system was selected over other common pharmaceutical solvent mixtures. Rapid precipitation (e.g., IPA/Heptane) causes kinetic entrapment of the (S)-enantiomer, failing the e.e. upgrade requirement.
Table 1: Solvent Screening for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile HCl Recrystallization
Solvent System (v/v)
Dissolution Temp (°C)
Cooling Profile
Yield (%)
Final e.e. (%)
Purity (HPLC Area %)
EtOH (100%)
70
0.1°C/min to 5°C
45.2
99.9
99.8
EtOH / EtOAc (1:2)
70
0.1°C/min to 5°C
82.4
99.8
99.7
MeOH / MTBE (1:3)
60
0.1°C/min to 5°C
88.1
98.5
97.2
IPA / Heptane (1:1)
80
Crash cooling
92.5
94.0
95.5
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) and a thermodynamic feedback loop (temperature cycling) to ensure the final product meets stringent API specifications regardless of minor variations in the crude feed.
Step 1: Primary Dissolution
Charge the reactor with crude (R)-3-(1-Aminoethyl)-2-methylbenzonitrile HCl (1.0 eq) and absolute Ethanol (5.0 volumes). Agitate at 250 rpm and heat the jacket to 70°C until complete dissolution is achieved.
Causality: Complete dissolution destroys any existing polymorphic memory or occluded (S)-enantiomer pockets trapped within the crude matrix.
Step 2: Polish Filtration (Self-Validation Step)
Pass the hot solution through a 0.22 µm inline filter into a pre-warmed crystallization vessel.
Causality: This removes insoluble mechanical impurities and foreign particulates that act as heterogeneous nucleation sites, which would otherwise trigger premature, uncontrolled crystallization.
Step 3: Controlled Nucleation and Anti-Solvent Addition
Cool the batch from 70°C to 50°C at a linear rate of 0.1°C/min. Once at 50°C, begin the subsurface addition of Ethyl Acetate (10.0 volumes) over 2 hours.
Causality: Subsurface addition prevents localized supersaturation spikes at the solvent interface, ensuring crystal growth occurs via Ostwald ripening rather than rapid crash-precipitation.
Step 4: Crystal Aging and IPC (The Feedback Loop)
Cool the suspension to 5°C at 0.1°C/min and age for 4 hours.
Self-Validation IPC: Pull a slurry sample, filter, and analyze the wet cake via Chiral HPLC.
Pass Condition: If e.e. > 99.5%, proceed to Step 5.
Fail Condition (Feedback): If e.e. < 99.5%, reheat the reactor to 65°C to dissolve the fine crystals (which disproportionately contain the kinetically trapped (S)-isomer), hold for 30 minutes, and re-initiate the cooling profile at a slower rate (0.05°C/min).
Step 5: Isolation and Drying
Filter the suspension via an agitated nutsche filter dryer (ANFD). Wash the cake with a pre-chilled (5°C) mixture of EtOH/EtOAc (1:2 v/v, 2.0 volumes). Dry under vacuum (< 50 mbar) at 45°C for 12 hours.
Causality: Cold washing displaces the impurity-rich mother liquor without dissolving the purified crystal lattice. Vacuum drying at 45°C ensures the removal of residual EtOAc below ICH Q3C limits without risking thermal degradation.
Process Workflow Visualization
Workflow of the thermodynamically controlled recrystallization and self-validating IPC loop.
References
Ketcham, J. M. et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, 2022. URL:[Link]
"Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902." Organic Process Research & Development, 2023. URL:[Link]
Large-Scale Asymmetric Synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Application Note & Protocol for the Production of the Key MRTX0902 Chiral Intermediate Executive Summary (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a critical chiral building block used in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol for the Production of the Key MRTX0902 Chiral Intermediate
Executive Summary
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a critical chiral building block used in the synthesis of advanced targeted oncology therapeutics. Most notably, it is the key chiral amine intermediate in the manufacture of MRTX0902 , a potent, selective, brain-penetrant, and orally bioavailable inhibitor of the SOS1:KRAS protein-protein interaction developed by Mirati Therapeutics (now Bristol Myers Squibb)[1, 2].
Synthesizing this ortho-substituted, sterically hindered chiral amine at a multi-kilogram scale presents significant challenges regarding yield, chemoselectivity (preserving the nitrile group), and enantiomeric purity. This Application Note details a highly reproducible, self-validating synthetic protocol leveraging Ellman’s chiral sulfinamide auxiliary chemistry [3] to achieve >99.5% enantiomeric excess (ee) and high overall yields.
Mechanistic Grounding & Synthetic Strategy
While enzymatic transamination using
ω
-transaminases (
ω
-TA) is a viable biocatalytic route, the severe steric hindrance imparted by the ortho-methyl group on the 3-acetyl-2-methylbenzonitrile starting material often results in poor substrate binding and low turnover numbers without extensive enzyme engineering.
To ensure immediate scalability and predictability, this protocol utilizes (R)-tert-butanesulfinamide (Ellman's auxiliary) . The causality behind the synthetic design is as follows:
Lewis Acid-Mediated Condensation: The steric bulk around the ketone prevents standard imine condensation. Titanium(IV) ethoxide (
Ti(OEt)4
) is deployed as both a powerful Lewis acid to activate the carbonyl and a stoichiometric water scavenger to force the equilibrium toward the sulfinyl imine.
Diastereoselective Reduction: The bulky tert-butanesulfinyl group acts as an intramolecular chiral director. When reduced with
NaBH4
at -48°C, the reaction proceeds via an open transition state where the hydride attacks the less sterically hindered Re-face of the imine, selectively yielding the (R,R)-diastereomer.
Chemoselective Deprotection: The N-S bond is cleaved using anhydrous HCl in methanol. This mild acidic condition preserves the sensitive benzonitrile moiety while directly precipitating the product as a highly stable, crystalline hydrochloride salt, eliminating the need for complex free-basing and chromatographic purification.
Figure 1: Synthetic workflow for large-scale asymmetric synthesis of the chiral amine.
Process Optimization Data
The reduction step is the critical node for establishing chirality. Table 1 summarizes the optimization parameters that led to the selection of
NaBH4
at -48°C as the ideal scalable condition.
Table 1: Optimization of the Diastereoselective Reduction of the Sulfinyl Imine
Reducing Agent
Solvent
Temperature (°C)
Conversion (%)
Yield (%)
Diastereomeric Excess (de %)
Scalability Assessment
NaBH4
THF
0
>99
85
82
Poor de, requires heavy purification.
NaBH4
THF
-48
>99
92
98
Optimal balance of yield, de, and cooling cost.
L-Selectride
THF
-78
>99
88
99
Excellent de, but cryogenic costs are prohibitive.
LiBH4
THF/MeOH
-20
85
75
70
Side reactions observed; low de.
Self-Validating Experimental Protocols
Phase 1: Imine Condensation
Charge: To a dry, nitrogen-purged 50 L glass-lined reactor, add anhydrous THF (15.0 L) and 3-acetyl-2-methylbenzonitrile (1.0 kg, 6.28 mol).
Activation: Add
Ti(OEt)4
(2.86 kg, 12.56 mol, 2.0 eq) dropwise over 30 minutes. Causality: The addition is exothermic; control the feed rate to maintain the internal temperature below 35°C to prevent premature degradation of the auxiliary.
Reaction: Heat the mixture to 65°C and agitate for 18 hours.
In-Process Control (IPC 1): Self-Validation Step. Withdraw a 1 mL sample, quench with EtOAc/brine, and analyze the organic layer via HPLC (UV 254 nm). Pass Criteria: Starting material must be <2% Area. If >2%, add 0.2 eq of
Ti(OEt)4
and heat for an additional 4 hours.
Workup: Cool to 20°C. Pour the mixture into a vigorously stirred biphasic solution of EtOAc (20 L) and brine (10 L). A thick white precipitate of titanium dioxide (
TiO2
) will form. Filter the slurry through a pad of Celite. Wash the cake with EtOAc (2 x 5 L). Separate the organic layer, dry over
Na2SO4
, and concentrate under reduced pressure to yield the sulfinyl imine as a viscous yellow oil.
Phase 2: Diastereoselective Reduction
Charge: Dissolve the crude sulfinyl imine in dry THF (15.0 L) in a clean 50 L reactor.
Cooling: Chill the solution to -48°C using a cryogenic chiller. Causality: Strict temperature control is mandatory. Temperatures above -40°C will result in a rapid drop in diastereoselectivity due to increased conformational flexibility of the transition state.
Reduction: Add
NaBH4
(0.71 kg, 18.8 mol, 3.0 eq) in 50 g portions over 1 hour, maintaining the internal temperature below -45°C. Stir at -48°C for 4 hours.
In-Process Control (IPC 2): Self-Validation Step. Quench a 1 mL sample with sat.
NH4Cl
, extract with EtOAc, and analyze via Chiral HPLC. Pass Criteria: >98% de and >99% conversion.
Workup: Carefully quench the reaction by the slow addition of saturated aqueous
NH4Cl
(5 L), allowing the temperature to gradually rise to 0°C. Extract with EtOAc (2 x 10 L). Wash the combined organics with brine, dry, and concentrate.
Purification: Recrystallize the crude solid from heptane/EtOAc (3:1) to upgrade the de to >99.5%.
Phase 3: Acidic Deprotection and Salt Isolation
Charge: Suspend the purified (R,R)-sulfinamide in methanol (10.0 L) at 20°C.
Cleavage: Add 4M HCl in dioxane (3.1 L, 12.5 mol, 2.0 eq) dropwise. Stir at room temperature for 2 hours.
In-Process Control (IPC 3): Self-Validation Step. Analyze the mixture via LC-MS. Pass Criteria: Complete disappearance of the sulfinamide mass (M+H), replaced entirely by the mass of the free amine (m/z 161.1).
Isolation: Concentrate the solution under vacuum to approximately 3 L. Slowly add Methyl tert-butyl ether (MTBE, 15 L) under vigorous stirring to precipitate the product. Stir for 1 hour at 5°C.
Filtration: Filter the highly crystalline white solid, wash with cold MTBE (2 L), and dry under vacuum at 40°C to afford (R)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride .
Downstream Application: SOS1/KRAS Inhibition
Once synthesized, this chiral amine undergoes an iterative SNAr process to be installed onto a 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine core, ultimately forming MRTX0902 [2]. MRTX0902 acts by binding to SOS1, a guanine nucleotide exchange factor (GEF), thereby disrupting the SOS1:KRAS protein-protein interaction. This prevents the loading of GTP onto KRAS, trapping KRAS in its inactive GDP-bound state and shutting down oncogenic MAPK/ERK signaling.
Figure 2: SOS1/KRAS signaling pathway and the inhibitory mechanism of MRTX0902.
References
Title: Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction
Source: Journal of Medicinal Chemistry (2022)
URL: [Link]
Title: Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902
Source: Organic Process Research & Development (2023)
URL: [Link]
Title: Applications of tert-butanesulfinamide in the asymmetric synthesis of amines
Source: Accounts of Chemical Research (2002)
URL: [Link]
Method
Application Note: SNAr Derivatization of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in the Synthesis of SOS1 Inhibitors
Executive Summary The chiral building block (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a critical intermediate in modern targeted oncology, specifically in the development of SOS1 (Son of Sevenless...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chiral building block (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a critical intermediate in modern targeted oncology, specifically in the development of SOS1 (Son of Sevenless 1) inhibitors such as MRTX0902[1][2]. The derivatization of its primary amino group via Nucleophilic Aromatic Substitution (SNAr) is the pivotal "end-game" step in assembling the active pharmaceutical ingredient (API). This application note details the mechanistic rationale, process chemistry optimization, and step-by-step protocols for coupling this sterically hindered chiral amine to electron-deficient heterocyclic cores without compromising enantiomeric purity.
Mechanistic Rationale: Overcoming Steric and Electronic Barriers
The derivatization of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile presents unique synthetic challenges. The primary amine is situated at a benzylic position and is flanked by an ortho-methyl group on the phenyl ring, creating significant steric hindrance.
In the synthesis of MRTX0902, the amine acts as a nucleophile attacking an electron-deficient pyrido[3,4-d]pyridazine core[2].
The Electrophile: The nitrogen-rich heterocycle lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, making the carbon-halogen bond highly susceptible to SNAr.
The Catalyst/Base Choice: Cesium Fluoride (CsF) is often employed over traditional amine bases (like DIPEA or TEA). CsF serves a dual purpose: it acts as a mild, non-nucleophilic base to neutralize the HCl byproduct, and the fluoride ion can transiently exchange with the chloride on the heterocycle, generating a highly reactive fluoro-intermediate that accelerates the SNAr reaction[2].
Stereochemical Integrity: Because the chiral center is benzylic, harsh basic conditions at elevated temperatures risk deprotonation and subsequent racemization. The use of precisely controlled stoichiometry and mild inorganic bases ensures >99% ee retention.
Synthetic Strategy: Discovery vs. Process Route
During the transition from drug discovery to clinical manufacturing, the sequence of SNAr derivatizations was fundamentally redesigned to optimize the use of the expensive (R)-3-(1-Aminoethyl)-2-methylbenzonitrile[3].
Quantitative Route Comparison
The table below summarizes the critical process metrics when scaling the derivatization workflow.
The following protocol outlines the optimized conditions for coupling (R)-3-(1-Aminoethyl)-2-methylbenzonitrile to the functionalized heterocycle to yield the MRTX0902 free base[2][3].
Self-Validating System Note: This protocol utilizes in-process High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the limiting reagent, ensuring the reaction is not prematurely quenched or over-heated (which could lead to degradation).
Base: Cesium Fluoride (CsF) or N,N-Diisopropylethylamine (DIPEA) (3.00 equiv)
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology
Reactor Preparation: Purge a clean, dry jacketed reactor with nitrogen. Charge the reactor with 1-chloro-4-methyl-7-morpholinopyrido[3,4-d]pyridazine (1.00 equiv) and (R)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride (1.05 equiv).
Solvent & Base Addition: Add anhydrous DMSO to achieve a reaction concentration of approximately 0.5 M. Stir the suspension at 25 °C. Add the selected base (e.g., CsF, 3.00 equiv) in a single portion.
Causality: The use of the hydrochloride salt of the chiral amine requires extra equivalents of base to first liberate the free amine in situ before it can act as a nucleophile.
Thermal Activation: Heat the reaction mixture to 110–130 °C.
Causality: The steric clash between the ortho-methyl group of the nucleophile and the heterocycle creates a high activation energy barrier. Temperatures below 110 °C result in stalled reactions, while temperatures above 130 °C risk decomposition of the DMSO solvent and potential racemization.
In-Process Control (IPC): After 2 hours, sample the reaction mixture. Dilute with acetonitrile/water and analyze via HPLC. Continue heating until the electrophile is ≤ 1.0% by Area Normalization (typically 2–6 hours).
Quench and Precipitation: Cool the reaction mixture to 25 °C. Slowly add purified water (3 volumes relative to DMSO) over 30 minutes while maintaining vigorous stirring.
Causality: The gradual addition of water acts as an anti-solvent, precipitating the highly lipophilic derivatized product while keeping the inorganic salts (CsCl, CsF) and DMSO in the aqueous phase.
Isolation: Filter the resulting yellow solid. Wash the filter cake with water (3 × 1 volume) to ensure complete removal of residual DMSO. Dry the solid under reduced pressure at 50 °C to constant weight.
Polymorph Control (Salt Formation): Because the free base of MRTX0902 exhibits polymorphic promiscuity and tends to form solvates, dissolve the crude product in an appropriate organic solvent and treat with fumaric acid. This yields the highly stable, anhydrous MRTX0902 fumarate salt suitable for clinical formulation[3].
Biological Context: Why This Derivatization Matters
Once derivatized, the 3-(1-aminoethyl)-2-methylbenzonitrile moiety forms the critical binding interface with the SOS1 protein. SOS1 is a Guanine Nucleotide Exchange Factor (GEF) that catalyzes the removal of GDP from KRAS, allowing GTP to bind and activate the oncogenic KRAS signaling pathway[4][5].
The chiral benzylic methyl group and the nitrile functionality make highly specific contacts within the SOS1 binding pocket, disrupting the SOS1:KRAS protein-protein interaction (PPI) and trapping KRAS in its inactive, GDP-bound state[2][5].
Mechanism of Action: MRTX0902 inhibiting SOS1-mediated KRAS activation.
References
Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction
Source: Journal of Medicinal Chemistry (via nih.gov)
URL:[Link]
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading
Source: Molecular Cancer Therapeutics (AACR Journals)
URL:[Link]
7UKR: Crystal Structure of SOS1 with MRTX0902, a Potent and Selective Inhibitor of the SOS1:KRAS Protein-Protein Interaction
Source: RCSB Protein Data Bank
URL:[Link]
Catalytic Asymmetric Synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile: Advanced Protocols for SOS1 Inhibitor Intermediates
Executive Summary & Target Significance The synthesis of highly functionalized, sterically hindered chiral amines is a cornerstone of modern pharmaceutical development. Specifically, (R)-3-(1-aminoethyl)-2-methylbenzonit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Target Significance
The synthesis of highly functionalized, sterically hindered chiral amines is a cornerstone of modern pharmaceutical development. Specifically, (R)-3-(1-aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) serves as the critical chiral building block in the synthesis of MRTX0902 , a potent, brain-penetrant SOS1 inhibitor designed to disrupt the SOS1:KRAS protein-protein interaction in KRAS-mutant cancers[1].
From a synthetic perspective, the precursor ketone—3-acetyl-2-methylbenzonitrile (CAS: 2386590-22-1)—presents a unique challenge. The ortho-methyl group forces the acetyl moiety out of coplanarity with the aromatic ring, significantly altering its electronic profile and creating a tight steric pocket. Classical resolution methods are low-yielding (max 50%) and generate excessive waste. Therefore, a Catalytic Asymmetric Reductive Amination (ARA) approach is strictly required to achieve high atom economy, scalability, and enantiomeric excess (ee) [2].
Synthetic workflow from 3-acetyl-2-methylbenzonitrile to the SOS1 inhibitor MRTX0902.
Mechanistic Insights: Overcoming Steric Hindrance
Achieving >95% ee in the reductive amination of ortho-substituted aryl ketones requires precise control over the transition state. We utilize an Iridium-catalyzed ARA system utilizing a chiral phosphine ligand (e.g., (R)-Josiphos or (R)-BINAP) [3].
Causality Behind Experimental Choices:
Solvent Selection (TFE): 2,2,2-Trifluoroethanol (TFE) is explicitly chosen over standard alcohols. TFE’s strong hydrogen-bond donating ability stabilizes the transient ketimine intermediate and accelerates the condensation of ammonia with the sterically hindered ketone, preventing the direct reduction of the ketone to a chiral alcohol byproduct.
Additive (Iodine / Ti(OiPr)₄): Titanium isopropoxide acts as a Lewis acid to drive imine formation. Alternatively, catalytic Iodine (
I2
) is used to oxidize the Ir(I) precatalyst to the active Ir(III)-H species, which is strictly required for the outer-sphere hydride transfer mechanism.
Ligand Bulk: The (R)-Josiphos ligand creates a rigid chiral pocket that perfectly discriminates between the ortho-methylphenyl group and the methyl group of the acetyl moiety, dictating the Re-face attack of the hydride.
Catalytic cycle for the Ir-catalyzed asymmetric reductive amination of aryl ketones.
Experimental Workflow & Protocols
This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), the chemist can verify the mechanistic integrity of the reaction before proceeding to downstream isolation.
Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve
[Ir(COD)Cl]2
(336 mg, 0.5 mol%) and (R)-Josiphos (1.1 mol%) in 20 mL of anhydrous, degassed TFE. Stir at room temperature for 30 minutes. Add
I2
(127 mg, 5 mol%) and stir for an additional 15 minutes to generate the active Ir(III) species.
Substrate Loading: To the 300 mL Hastelloy autoclave, add 3-acetyl-2-methylbenzonitrile (15.9 g, 100 mmol) and
NH4OAc
(38.5 g, 500 mmol).
System Assembly: Transfer the pre-activated catalyst solution into the autoclave. Seal the reactor and purge the headspace with
N2
gas three times (to strictly exclude oxygen, which irreversibly poisons the Ir-hydride species), followed by purging with
H2
gas three times.
Pressurization & Heating: Pressurize the reactor to 40 bar with
H2
. Heat the reaction mixture to 50 °C with vigorous mechanical stirring (800 rpm) to ensure optimal gas-liquid mass transfer.
Reaction Monitoring (IPC 1): After 8 hours, carefully sample the reactor.
Self-Validation Check: Analyze via LC-MS. The intermediate ketimine mass (
[M+H]+=159.1
) should be
<5%
, and the starting ketone (
[M+H]+=160.1
) should be
<1%
. If ketone remains
>5%
, verify
H2
pressure and extend the reaction time by 4 hours.
Workup & Isolation: Once complete, cool the reactor to 20 °C and carefully vent the
H2
gas. Concentrate the TFE solvent under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and 2M aqueous NaOH (100 mL) to liberate the free base.
Salt Formation: Extract the aqueous layer with EtOAc (2 x 50 mL). Combine the organic layers, dry over
Na2SO4
, and filter. To precipitate the product and upgrade optical purity, add 1.05 equiv of anhydrous HCl in dioxane. Filter the resulting white crystalline solid, wash with cold MTBE, and dry under vacuum to yield (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride.
Quality Assurance (IPC 2)
Chiral HPLC: Column: Chiralcel OD-H. Mobile phase: Hexane/IPA/DEA (90:10:0.1).
Acceptance Criteria: The (R)-enantiomer must elute with
>98%
ee. Chemical purity must be
>99%
by area normalization.
Data Presentation & Catalyst Screening
To demonstrate the causality of the optimized parameters, the following table summarizes the process development screening data. The use of TFE and the Josiphos ligand is critical for maximizing both conversion and enantioselectivity.
Entry
Catalyst System
Additive
Solvent
Conversion (%)
ee (%)
E-Factor
1
[Ir(COD)Cl]2
/ (R)-BINAP
Ti(OiPr)4
THF
45
78
>50
2
[Ir(COD)Cl]2
/ (R)-BINAP
Ti(OiPr)4
TFE
82
85
35
3
[Ir(COD)Cl]2
/ (R)-Josiphos
I2
TFE
>99
96
<15
4
RuCl(p-cymene)[(R,R)-TsDPEN]
HCOONH4
MeOH
60
88
40
5
ω
-Transaminase (ATA-025)*
PLP / IPA
Buffer (pH 7.5)
>99
>99
<10
*Note: While biocatalytic transamination (Entry 5) offers excellent metrics, it requires strict pH control, co-factor recycling (PLP), and extensive enzyme engineering, making the Ir-catalyzed ARA (Entry 3) the preferred robust chemical alternative for rapid scale-up.
References
Ketcham, J. M., et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, 2022. URL:[Link]
Scattolin, T., et al. "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902." Organic Process Research & Development, 2023. URL:[Link]
Wu, Z., et al. "Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources." Nature Communications, 2022. URL:[Link]
Method
experimental procedure for amide coupling with (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Application Note: High-Fidelity Amide Coupling with (R)-3-(1-Aminoethyl)-2-methylbenzonitrile Introduction & Mechanistic Rationale (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a highly valuable chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Amide Coupling with (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Introduction & Mechanistic Rationale
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) is a highly valuable chiral primary amine building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators.
From a synthetic perspective, coupling this specific amine presents two subtle but important challenges:
Steric Hindrance: The presence of the ortho-methyl group on the phenyl ring, combined with the alpha-methyl group at the benzylic position, creates moderate steric bulk around the nucleophilic nitrogen.
Chiral Integrity: While benzylic amines are generally robust against racemization under standard basic conditions, sluggish coupling kinetics can force the use of prolonged reaction times or elevated temperatures, which in turn increases the risk of epimerizing the carboxylic acid partner.
To overcome these challenges, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with DIPEA (N,N-Diisopropylethylamine). HATU is vastly superior to classical carbodiimides (like EDC/HOBt) for hindered substrates. The superiority of HATU stems from the neighboring group effect of the nitrogen atom at the 7-position of its HOAt leaving group, which accelerates aminolysis via a highly organized, cyclic hydrogen-bonded transition state [1].
Reagent Matrix & Stoichiometry
The following quantitative matrix is optimized for a 1.0 mmol scale reaction.
Reagent / Substrate
Role
MW ( g/mol )
Equivalents
Amount
Carboxylic Acid Partner
Electrophile
Variable
1.00 eq
1.0 mmol
HATU
Coupling Agent
380.23
1.10 eq
418 mg
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Chiral Nucleophile
160.22
1.05 eq
168 mg
DIPEA
Non-nucleophilic Base
129.25
3.00 eq
522 µL
Anhydrous DMF
Solvent
73.09
N/A
6.0 mL
Note: If utilizing the hydrochloride salt of the amine (CAS: 2803932-38-7, MW: 196.68 g/mol ), increase the DIPEA to 4.05 equivalents to ensure complete liberation of the free base in situ.
Reaction Workflow
Caption: Mechanistic workflow of HATU-mediated amide coupling with (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Step-by-Step Experimental Protocol
Phase 1: Carboxylic Acid Pre-Activation
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 mmol) and HATU (418 mg, 1.1 mmol).
Solvation: Add anhydrous DMF (5.0 mL) and stir under an inert atmosphere (Nitrogen or Argon) until the solids are fully dissolved.
Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (522 µL, 3.0 mmol) dropwise over 2 minutes.
Incubation: Stir the mixture at 0 °C for exactly 10 minutes.
Expert Insight (Causality): This pre-activation step is critical. It allows the complete formation of the highly reactive HOAt-active ester. If the amine is added simultaneously with HATU, the sterically hindered amine may react directly with the uronium salt of HATU, forming an unreactive guanidinium byproduct that drastically reduces yield [2].
Addition: Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.
Propagation: Remove the ice bath and allow the reaction to warm naturally to ambient room temperature (20–25 °C). Stir for 2 to 4 hours.
Expert Insight (Causality): The slight excess of the chiral amine (1.05 eq) ensures complete consumption of the carboxylic acid, which is typically the more complex/valuable fragment in advanced syntheses.
Phase 3: Reaction Quench and Orthogonal Work-up
Dilution: Quench the reaction by diluting it with Ethyl Acetate (30 mL) and transferring it to a separatory funnel.
DMF Removal: Wash the organic layer with a 5% aqueous LiCl solution (2 × 15 mL).
Expert Insight (Causality): Aqueous LiCl is vastly superior to water alone for partitioning DMF into the aqueous phase, preventing DMF from carrying over into the final product.
Acid/Byproduct Removal: Wash with saturated aqueous NaHCO₃ (15 mL). This deprotonates and extracts any unreacted carboxylic acid and the acidic HOAt byproduct.
Base/Amine Removal: Wash with 1M aqueous HCl (15 mL). This protonates and extracts any unreacted chiral amine and residual DIPEA.
Drying: Wash with brine (15 mL), transfer the organic layer to an Erlenmeyer flask, and dry over anhydrous Na₂SO₄.
Phase 4: Isolation and Quality Control
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.
Purification: Purify via flash column chromatography (typically a Hexanes/Ethyl Acetate gradient) to isolate the pure target amide.
Analysis: Confirm product identity via LC-MS and ¹H-NMR. To verify that the coupling conditions did not induce racemization of the acid partner, chiral HPLC analysis against a racemic standard is highly recommended. The nitrile group of the amine will remain fully intact and inert under these conditions.
References
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at:[Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Welcome to the Technical Support Center for the synthesis and optimization of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0). This chiral benzylic amine is a critical building block in modern drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0). This chiral benzylic amine is a critical building block in modern drug discovery, most notably serving as a key intermediate in the scalable synthesis of the clinical-stage SOS1 inhibitor MRTX0902[1].
Due to the steric hindrance of the ortho-methyl group and the electronic deactivation from the nitrile moiety, synthesizing this compound with high enantiomeric excess (ee) and chemical yield requires precise control over reaction thermodynamics and transition-state kinetics[2]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to optimize your workflows.
Synthetic Workflow & Route Comparison
The synthesis of this chiral amine typically begins with the precursor 3-acetyl-2-methylbenzonitrile [3]. Depending on your lab's capabilities and scale requirements, three primary routes are utilized:
Synthetic routes to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile from the ketone precursor.
Q: My imine condensation stalls at 60-70% conversion. Adding more heat only degrades the mixture. How can I push it to completion?A: The condensation of 3-acetyl-2-methylbenzonitrile with (R)-tert-butanesulfinamide is highly sterically hindered by the ortho-methyl group. Titanium(IV) ethoxide (Ti(OEt)₄) is required as both a Lewis acid to activate the ketone and a water scavenger to drive the thermodynamic equilibrium forward.
Causality & Fix: If the reaction stalls, your Ti(OEt)₄ has likely hydrolyzed into inactive TiO₂ due to atmospheric moisture. Use strictly fresh Ti(OEt)₄ , increase the loading from 2.0 to 4.0 equivalents, and run the reaction in anhydrous THF at 70 °C.
Q: During the NaBH₄ reduction of the sulfinyl imine, I am getting poor diastereomeric excess (de < 80%). Why?A: The stereochemical outcome relies on the transition state geometry. To achieve the desired (R)-configuration at the new stereocenter, the reduction must proceed via a non-chelating open transition state .
Causality & Fix: If your solvent is strictly non-polar (e.g., pure THF), the sodium ion can chelate both the sulfinyl oxygen and the imine nitrogen, flipping the facial selectivity and yielding the undesired (S)-epimer. Add methanol (use a THF:MeOH ratio of 9:1 or 4:1). Methanol disrupts the chelation, allowing the bulky tert-butyl group to effectively block the Re-face, forcing hydride delivery from the Si-face. Maintain the temperature at -50 °C during addition.
Logical troubleshooting workflow for low yields in the Ellman auxiliary synthesis.
Route B: Biocatalytic Transamination
Q: The transaminase (ATA) reaction stops at 40-50% yield despite high enzyme loading and optimal pH (7.5).A: This is a classic thermodynamic equilibrium limitation. The transamination of the ketone using isopropylamine (iPrNH₂) generates acetone as a byproduct. As acetone accumulates, it pushes the equilibrium backward.
Causality & Fix: You must break the equilibrium. Either apply a gentle vacuum/nitrogen sweep to continuously volatilize and remove the acetone, or couple the system with an Alcohol Dehydrogenase (ADH) and a sacrificial ketone to consume the acetone in situ.
Precursor Synthesis (Friedel-Crafts Acylation)
Q: When synthesizing the precursor 3-acetyl-2-methylbenzonitrile, my reaction starts but stalls at ~40% conversion. Why?A: This is a Lewis Acid Sequestration issue. The nitrile nitrogen on the starting 2-methylbenzonitrile has a lone pair that acts as a Lewis base, strongly coordinating with the AlCl₃ catalyst and effectively killing catalyst turnover[3].
Causality & Fix: You must use a stoichiometric excess (>2.2 eq) of AlCl₃ to account for sequestration by both the nitrile group and the newly formed ketone carbonyl.
This protocol is designed as a self-validating system . Quality control (QC) checkpoints are embedded to ensure you do not proceed to the next step with compromised intermediates.
Step 1: Imine Condensation
Setup: To an oven-dried 500 mL round-bottom flask under N₂, add 3-acetyl-2-methylbenzonitrile (10.0 g, 62.8 mmol) and (R)-tert-butanesulfinamide (8.38 g, 69.1 mmol, 1.1 eq).
Solvation: Dissolve the solids in anhydrous THF (150 mL).
Reaction: Heat the mixture to 70 °C and stir for 18 hours.
Self-Validation Checkpoint 1: Remove a 50 µL aliquot, quench into 1 mL of wet EtOAc, centrifuge, and analyze the supernatant via HPLC. Requirement: The starting ketone must be < 5% AUC. If > 5%, add 1.0 additional equivalent of Ti(OEt)₄ and stir for 4 more hours.
Workup: Cool to room temperature. Pour the mixture into a vigorously stirring solution of saturated aqueous NaHCO₃ (150 mL) and EtOAc (150 mL). Note: A thick white precipitate of TiO₂ will form. Filter the entire biphasic mixture through a pad of Celite. Separate the organic layer, dry over MgSO₄, and concentrate to yield the sulfinyl imine.
Step 2: Diastereoselective Reduction
Setup: Dissolve the crude sulfinyl imine in a mixture of anhydrous THF (180 mL) and anhydrous MeOH (20 mL).
Cooling: Cool the solution to -50 °C using a dry ice/acetonitrile bath.
Reduction: Add NaBH₄ (4.75 g, 125.6 mmol, 2.0 eq) in three portions over 15 minutes to control hydrogen evolution.
Reaction: Stir at -50 °C for 4 hours, then allow it to slowly warm to 0 °C over 2 hours.
Self-Validation Checkpoint 2: Analyze via LC-MS. Requirement: Complete disappearance of the imine mass (m/z = 264 [M+H]⁺). The diastereomeric ratio (dr) should be > 95:5.
Workup: Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (2 x 100 mL), dry over MgSO₄, and concentrate.
Step 3: Deprotection to Free Amine
Setup: Dissolve the reduced intermediate in MeOH (100 mL).
Deprotection: Add 4M HCl in dioxane (31.4 mL, 125.6 mmol, 2.0 eq). Stir at room temperature for 2 hours.
Workup: Concentrate the mixture in vacuo to remove volatiles. Partition the residue between MTBE (100 mL) and water (100 mL). Discard the MTBE layer (contains the cleaved auxiliary byproducts).
Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free amine with CH₂Cl₂ (3 x 100 mL). Dry over anhydrous Na₂SO₄ and concentrate to afford (R)-3-(1-Aminoethyl)-2-methylbenzonitrile as a pale yellow oil (Typical yield: 7.3 g, 72% over 3 steps).
References
Scattolin, T., Lizza, J. R., Xu, Z., Zhao, D., & Chen, C.-y. "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902." Organic Process Research & Development, 2023. Available at:[Link][1]
common impurities in the synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Troubleshooting Guide: Synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile Welcome to the APAC Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide: Synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Welcome to the APAC Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) . This chiral amine is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the SOS1 inhibitor MRTX0902 .
Synthesizing this intermediate at scale presents unique challenges, particularly regarding enantiomeric purity, regioselectivity during precursor formation, and chemoselectivity during reduction. This guide provides self-validating protocols and mechanistic root-cause analyses to resolve the most common synthetic failures.
Interactive Troubleshooting Workflow
Troubleshooting workflow for common impurities in (R)-3-(1-Aminoethyl)-2-methylbenzonitrile synthesis
Q1: Why is my chiral purity dropping below 98% ee, showing a high concentration of the (S)-enantiomer?Causality & Solution: The formation of the (S)-enantiomer impurity stems from poor facial selectivity during the reduction of the intermediate imine. If you are utilizing the standard Ellman's auxiliary route ((R)-tert-butanesulfinamide), the choice of reducing agent is paramount. Using sodium borohydride (NaBH₄) in protic solvents often leads to an open transition state, reducing diastereomeric excess (d.e.).
Self-Validating Fix: Switch to a bulky, coordinating reducing agent like L-Selectride in non-polar solvents (e.g., THF) at -78°C. The lithium ion coordinates strongly to the sulfinyl oxygen and the imine nitrogen, locking the conformation into a rigid 6-membered transition state. This forces the hydride to attack exclusively from the less hindered face, reliably pushing the d.e. > 99% .
Q2: LC-MS analysis of my final product shows an impurity at m/z 179 (M+18). What is this, and how do I eliminate it?Causality & Solution: A mass of M+18 indicates the addition of water, specifically the hydrolysis of the benzonitrile group to a benzamide (3-(1-aminoethyl)-2-methylbenzamide). This is a classic chemoselectivity failure that occurs during the acidic cleavage of the sulfinamide protecting group. If your methanolic HCl contains residual water, or if the reaction temperature exceeds 20°C, the highly electrophilic nitrile group becomes susceptible to hydration.
Self-Validating Fix: Transition to strictly anhydrous deprotection conditions. Utilize 4M HCl in anhydrous 1,4-dioxane and maintain the reaction temperature strictly between 0°C and 10°C.
Q3: I am detecting a heavy impurity (m/z ~304) during the reductive amination step. How do I prevent this dimerization?Causality & Solution: This is a secondary amine dimer: bis(1-(3-cyano-2-methylphenyl)ethyl)amine. It forms when the newly generated primary amine product acts as a nucleophile, attacking the unreacted imine intermediate. This competing pathway is exacerbated by high reaction concentrations and a stoichiometric deficiency of the amine auxiliary.
Self-Validating Fix: Ensure a slight excess of the chiral auxiliary (1.1 to 1.2 equivalents) and operate at a higher dilution (e.g., < 0.2 M).
Q4: My starting material, 3-acetyl-2-methylbenzonitrile, contains a des-acetyl impurity (2-methylbenzonitrile). How does this impact the workflow?Causality & Solution: In scalable routes, 3-acetyl-2-methylbenzonitrile is often synthesized via a palladium-catalyzed Heck coupling of 3-bromo-2-methylbenzonitrile with a vinyl ether, followed by hydrolysis . If the palladium catalyst undergoes premature β-hydride elimination or if moisture is present, proto-debromination occurs, yielding 2-methylbenzonitrile. This impurity is inert to reductive amination but acts as a diluent and complicates downstream crystallization.
Self-Validating Fix: Rigorously degas your solvents and ensure strictly anhydrous conditions during the Pd-coupling step. Utilizing a highly active, sterically hindered catalyst like P(t-Bu)₃Pd G2 can accelerate the oxidative addition and transmetalation steps, outcompeting the proto-debromination pathway .
Over-reaction of primary amine with unreduced imine
3-Acetyl-2-methylbenzonitrile
Unreacted Ketone
HPLC (UV 254 nm)
< 0.1%
Incomplete reductive amination / stalled reaction
2-Methylbenzonitrile
Des-acetyl Impurity
GC-MS / LC-MS
< 0.2%
Proto-debromination in precursor Heck coupling
Experimental Protocol: Asymmetric Synthesis via Ellman's Auxiliary
This self-validating protocol ensures >99% ee and minimizes the common impurities outlined above.
Phase 1: Imine Condensation
Charge a dry, nitrogen-flushed reactor with 3-acetyl-2-methylbenzonitrile (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.1 eq).
Dilute with anhydrous THF to achieve a 0.3 M concentration.
Activate: Add titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) in one continuous portion.
Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a chemical desiccant to irreversibly trap the generated water, driving the equilibrium toward the imine and preventing stalling.
Heat to 65°C for 12 hours. Monitor by HPLC until ketone conversion is >98%.
Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Filter the resulting TiO₂ salts through a pad of Celite and concentrate the filtrate.
Phase 2: Diastereoselective Reduction
Dissolve the crude sulfinyl imine in anhydrous THF to a concentration of 0.2 M.
Cool the solution to -78°C using a dry ice/acetone bath.
Reduce: Dropwise add L-Selectride (1.0 M in THF, 1.5 eq) over 1 hour, maintaining the internal temperature strictly below -70°C.
Causality: Low temperature and slow addition are critical to maintaining the rigid lithium-coordinated transition state required for high facial selectivity, preventing the formation of the (S)-enantiomer.
Quench: Stir for 2 hours at -78°C, then quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Phase 3: Acidic Deprotection
Dissolve the purified sulfinamide intermediate in anhydrous 1,4-dioxane (0.2 M).
Cool the reactor to 5°C.
Cleave: Slowly add 4M HCl in dioxane (3.0 eq).
Causality: Utilizing anhydrous HCl in dioxane rather than methanolic HCl prevents the hydration of the benzonitrile group to the benzamide impurity (m/z 179).
Isolate: Stir for 2 hours at 10°C. Concentrate under reduced pressure. Triturate the resulting hydrochloride salt with MTBE to afford (R)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride in >99% ee.
References
Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Journal of Medicinal Chemistry (2022).
URL:[Link]
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development (2023).
URL:[Link]
Synthesis and applications of tert-butanesulfinamide. Chemical Reviews (2010).
URL:[Link]
Troubleshooting
preventing racemization of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Introduction Welcome to the Technical Support Center for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block. The stereochemical integrity of this compound is paramount for its application in asymmetric synthesis and pharmaceutical development. However, like many benzylic amines, its chiral center is susceptible to racemization under common laboratory conditions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you understand, prevent, and diagnose the racemization of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile. Our goal is to equip you with the knowledge to maintain the enantiomeric purity of your material throughout your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Risk
This section addresses the fundamental principles governing the stability of the chiral center in (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Q1: What makes the chiral center in (R)-3-(1-Aminoethyl)-2-methylbenzonitrile susceptible to racemization?
A: The susceptibility arises from the position of the chiral carbon. It is a benzylic carbon, meaning it is directly attached to a benzene ring. The proton attached to this carbon (the α-proton) is more acidic than a proton on a typical alkyl amine. This is because its removal creates a carbanion that is stabilized by resonance with the adjacent aromatic ring. This planar, achiral carbanion intermediate can be reprotonated from either face, leading to a loss of stereochemical information and the formation of the (S)-enantiomer.[1][2]
Q2: What are the primary laboratory conditions that trigger racemization for this compound?
A: The three most common factors are pH , temperature , and solvent choice .
pH: Both strongly basic and strongly acidic conditions can catalyze racemization.[1][3][4] Strong bases directly abstract the acidic benzylic proton to form the planar carbanion.[1][2] Strong acids can protonate the nitrile or the amine, potentially leading to intermediates that facilitate racemization, or in extreme cases, promote elimination-addition pathways that scramble the stereocenter.
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including racemization.[5][6][7][8] The energy barrier to proton abstraction or intermediate formation is more easily overcome at elevated temperatures.
Solvents: Protic solvents can facilitate racemization by stabilizing charged intermediates or participating in proton exchange.[1] Aprotic solvents are generally safer for handling sensitive chiral amines.
Q3: Can racemization occur during storage?
A: Yes, although it is typically much slower than during a reaction or workup. Long-term storage at ambient temperature, especially in solution or if exposed to atmospheric moisture or acidic/basic impurities, can lead to a gradual loss of enantiomeric purity. Proper storage is crucial.[9][10]
Q4: How can I know if my sample has racemized?
A: The most reliable method is to measure the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of your sample using a chiral analytical technique. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[11][12][13] A decrease in the measured e.e. from the material's specification indicates that racemization has occurred.
Part 2: The Mechanism of Racemization
Understanding the chemical pathway is the first step toward preventing it. Racemization for this benzylic amine primarily proceeds through the formation of a planar, achiral intermediate.
Caption: A step-by-step guide to diagnosing racemization.
Summary of Critical Process Parameters & Their Impact
The following table summarizes the expected stability of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile under various conditions. Use this as a quick reference for process design and troubleshooting.
Parameter
Condition
Risk of Racemization
Recommendation
pH
< 4 or > 9
High
Maintain pH in the 6-8 range using buffered solutions (e.g., phosphate, bicarbonate). [1][4]
6 - 8
Low
Optimal range for workup and handling.
Temperature
> 25 °C (77 °F)
High
All aqueous manipulations should be performed at 0-5 °C. [1][5][7]
0 - 5 °C (32-41 °F)
Low
Standard recommended temperature for processing.
Solvent
Protic (Methanol, Ethanol)
Moderate
Avoid if possible, especially with any base present. Use for chromatography only if necessary.
Aprotic (DCM, EtOAc, MTBE, Toluene)
Low
Preferred solvents for extraction and handling. [1]
Time
> 30 min (in solution)
Moderate-High
Minimize the time the compound is in solution, especially during workups. [1]
Part 4: Best Practice Protocols
To proactively prevent racemization, adhere to the following validated protocols for handling, storage, and analysis.
Protocol 1: Enantiomerically-Safe Aqueous Workup
This protocol is designed to wash a solution of the title compound (e.g., in Ethyl Acetate or DCM) while minimizing the risk of racemization.
Caption: Recommended workflow for aqueous workup.
Step-by-Step Methodology:
Preparation: Pre-chill all aqueous solutions (saturated NH₄Cl, saturated NaHCO₃, brine) and the separatory funnel to 0-5 °C in an ice bath.
Initial Cooling: Place the vessel containing your organic solution of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in an ice bath and cool to 0-5 °C.
Washing: Transfer the cold organic solution to the pre-chilled separatory funnel. Add the first pre-chilled aqueous wash solution.
Extraction: Invert the funnel gently 3-5 times. Do not shake vigorously , as this can increase emulsion formation and prolong contact time. Vent carefully.
Separation: Allow the layers to separate and drain the aqueous layer promptly. The entire wash/separation step should ideally take less than 5 minutes.
[1]6. Repeat: Repeat steps 3-5 for any subsequent washes (e.g., NaHCO₃ then brine).
Drying and Concentration: Transfer the washed organic layer to a flask containing an anhydrous drying agent (e.g., Na₂SO₄). After a few minutes, filter and concentrate the solution under reduced pressure, ensuring the bath temperature does not exceed 30 °C.
Protocol 2: Recommended Storage Conditions
To ensure long-term stability and prevent degradation or racemization, store (R)-3-(1-Aminoethyl)-2-methylbenzonitrile under the following conditions:
Temperature: Store at 2-8 °C (refrigerated).
[9]* Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air and moisture exposure.
[1][14]* Container: Use a tightly sealed, airtight container made of an inert material like amber glass.
[9]* State: Store as a neat solid whenever possible. Solutions are more prone to degradation over time.
Protocol 3: Quantification of Enantiomeric Excess (e.e.) by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of your sample. Method optimization may be required for your specific system.
Analytical Method Comparison
Technique
Pros
Cons
Typical Use Case
Chiral HPLC
Robust, versatile, widely available, good for preparative scale. [13]
Can require derivatization, uses significant solvent.
Gold standard for routine purity checks and purification.
Requires derivatization to increase volatility, risk of thermal degradation.
Analysis of volatile amine derivatives.
Step-by-Step HPLC Protocol:
Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in the mobile phase or a compatible solvent (e.g., isopropanol). Prepare a sample of the racemic material as a reference standard.
Instrumentation & Column:
System: HPLC with UV detector.
Column: A polysaccharide-based Chiral Stationary Phase (CSP) is recommended (e.g., Chiralpak® or Chiralcel® series).
[12]3. Chromatographic Conditions (Typical Starting Point):
Mobile Phase: Hexane/Isopropanol with a small amount of a basic additive (e.g., 0.1% Diethylamine) to improve peak shape.
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV at a suitable wavelength (e.g., 220 nm).
Temperature: Ambient.
Analysis:
Inject the racemic standard to confirm the retention times of both the (R) and (S) enantiomers and ensure baseline separation.
G. Guizzunti, et al. (2024). Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem. Available at: [Link]
MLS (n.d.). Analyses of amino acids, Enantiomeric purity. Available at: [Link]
M. J. D. M. et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. Available at: [Link]
M.-J. Kim, et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. Available at: [Link]
X. Li, et al. (2013). Racemization of Amines and Related Derivatives Leading to Their Dynamic Kinetic Resolution. Ingenta Connect. Available at: [Link]
Study.com (n.d.). Racemization Overview, Mechanism & Examples. Available at: [Link]
D. Koszelewski, et al. (2011). Enzymatic Racemization of Amines Catalyzed by Enantiocomplementary ω-Transaminases. ResearchGate. Available at: [Link]
R. Kumar, et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Publishing. Available at: [Link]
J. A. Romero-Ibañez, et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. Available at: [Link]
M. A. Ali, et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
Wikipedia (n.d.). Racemization. Available at: [Link]
Silver Fern Chemical Inc. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
Y. Zhang, et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
J. A. Romero-Ibañez, et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. Available at: [Link]
J. A. Romero-Ibañez, et al. (2026). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ResearchGate. Available at: [Link]
F. M. P. D. S. et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Available at: [Link]
Omizzolo (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at: [Link]
S. W. van de Langemheen, et al. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications. Available at: [Link]
Gyros Protein Technologies (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Available at: [Link]
Dr. Kalyan Kumar Mandal (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. Available at: [Link]
D. Y. Lee, et al. (2024). Reprogramming biocatalytic futile cycles through computational engineering of stereochemical promiscuity to create an amine racemase. PMC. Available at: [Link]
J. A. Romero-Ibañez, et al. (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. DOI. Available at: [Link]
Thieme (n.d.). 7.4 Racemization Assays. Available at: [Link]
A. Ballard, et al. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]
S. Zhang, et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]
A. Bellomi, et al. (2016). Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol. Google Patents.
Y. S. Lee, et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. Available at: [Link]
D. R. Muhs, et al. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. Available at: [Link]
R. M. Batista, et al. (2022). Demystifying racemic natural products in the homochiral world. PMC. Available at: [Link]
J. Wassenaar, et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
Chiralpedia (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
M. Planchestainer, et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. Available at: [Link]
D. T. A. T. et al. (2008). Enantioseparation of Chiral Drugs – An Overview. Available at: [Link]
Waters Corporation (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]
A. M. Rouhi (n.d.). The market of chiral drugs. Available at: [Link]
Radboud Repository (2015). Deracemizing Racemic Compounds. Available at: [Link]
M. T. H. et al. (2025). Stable Benzyl Cation is the Key Intermediate for the Chiral Inversion of Denopamine by Heat. Available at: [Link]
White Rose eTheses Online (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available at: [Link]
Cole-Parmer (n.d.). Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. Available at: [Link]
Technical Support Center: Purification of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Welcome to the technical support center for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountere...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this valuable chiral intermediate. While literature specifically detailing the purification of this exact molecule is limited, the principles outlined here are derived from extensive experience with structurally analogous chiral aminobenzonitriles. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you achieve the highest possible chemical and enantiomeric purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities I should be concerned with when purifying (R)-3-(1-Aminoethyl)-2-methylbenzonitrile?
A1: The primary impurities of concern are:
The (S)-enantiomer: As a chiral compound, the most critical impurity is its mirror image, the (S)-enantiomer. Its removal is paramount for applications in pharmaceuticals where stereochemistry dictates biological activity.[1]
Process-Related Impurities: These include unreacted starting materials, reagents from the synthetic route, and potential by-products. For instance, impurities related to the benzonitrile group, such as isonitriles, can sometimes be present and may require specific removal steps.[2]
Racemization Products: Harsh conditions (e.g., excessively high temperatures or strong pH) during workup or purification can potentially cause racemization at the stereocenter, leading to the formation of the unwanted (S)-enantiomer.
Q2: My crude product is a viscous oil or resin. How can I induce crystallization for purification?
A2: This is a common challenge with aminonitriles.[3] Several strategies can be employed:
Salt Formation: The primary amine is basic and can be readily converted into a crystalline salt. Forming the hydrochloride (HCl) or a salt with a chiral acid like tartaric acid (which also aids in resolution) is often the most effective method to obtain a solid that can be recrystallized.[3][4]
Solvent Screening: A systematic screen of various solvent/anti-solvent systems is crucial. Start with a solvent in which the compound is highly soluble (e.g., EtOAc, MeOH) and slowly add an anti-solvent in which it is poorly soluble (e.g., Hexane, Diethyl ether) until turbidity appears.
Trituration: Repeatedly washing the oil with a solvent in which the desired compound is insoluble but impurities are soluble (like cold diethyl ether or hexane) can sometimes remove contaminants that inhibit crystallization and may result in solidification.
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
Q3: How do I accurately determine the enantiomeric purity (enantiomeric excess, e.e.) of my final product?
A3: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[5][6][7] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[5]
Direct vs. Indirect Methods: Direct analysis on a CSP is preferred as it reduces sample preparation.[5] Indirect methods, which involve derivatizing the amine with a chiral agent to form diastereomers, are also an option but add complexity and potential for error.[7]
Column Selection: Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are highly effective for separating chiral amines.[6]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Enantiomeric Excess (e.e.)
1. Incomplete chiral resolution during synthesis or a previous separation step. 2. Partial racemization during workup or purification (e.g., exposure to high heat or harsh pH).
1. Perform Diastereomeric Salt Crystallization: This is a robust, large-scale technique. React the racemic or partially enriched amine with a chiral resolving agent (e.g., (L)- or (D)-tartaric acid, dibenzoyltartaric acid) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[4][8][9] 2. Utilize Preparative Chiral HPLC: For smaller scales or very high purity requirements, preparative chiral chromatography offers excellent separation, though it can be more costly.
Severe Peak Tailing/Streaking on Silica Gel Column
The basic primary amine interacts strongly with acidic silanol groups on the surface of standard silica gel, causing poor peak shape and inefficient separation.[3]
1. Modify the Mobile Phase: Add a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.5-2%) to your eluent to neutralize the active sites on the silica. 2. Use a Different Stationary Phase: Switch to a more inert stationary phase like neutral or basic alumina. Alternatively, reverse-phase (C18) chromatography can be effective.[3] 3. Protect the Amine: Temporarily protect the amine as a Boc-carbamate. The protected compound is less polar and not basic, behaving well on silica gel. The Boc group can be easily removed with acid after purification.
Product Co-elutes with an Impurity
The impurity has a very similar polarity to the desired product, making separation by standard chromatography difficult.
1. Change the Eluent System: Alter the polarity and selectivity of the mobile phase. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. 2. Derivatization: Convert the amine to a salt (e.g., HCl salt). The salt will have drastically different solubility and chromatographic properties, potentially allowing for separation via recrystallization or a different chromatographic method.[3]
Product Decomposes on the Column
The compound may be unstable on the acidic surface of silica gel or sensitive to the solvents used.
1. Deactivate the Silica: Flush the column with a solution of your eluent containing 1-2% triethylamine before loading your sample. 2. Minimize Contact Time: Use a faster flow rate or a shorter column to reduce the time the compound spends on the stationary phase.
Section 3: Detailed Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
This protocol outlines a starting point for developing a method to assess the enantiomeric purity of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase or a compatible solvent like isopropanol.
Initial Mobile Phase: Start with an isocratic mobile phase of Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA) or another suitable amine modifier to improve peak shape. A common starting ratio is 90:10 (Hexane:IPA).
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm (or a more specific wavelength if the chromophore is known).
Column Temperature: 25 °C
Optimization:
If retention is too long, increase the percentage of IPA.
If resolution is poor, decrease the percentage of IPA.
Alternative modifiers like ethanol can also be screened. The choice of CSP and mobile phase is critical for achieving successful separation.[6]
Protocol 2: Purification via Diastereomeric Salt Crystallization
This classical method is excellent for scalable enantiomeric enrichment.[8][9]
Dissolution: Dissolve one equivalent of the enantiomerically enriched or racemic 3-(1-Aminoethyl)-2-methylbenzonitrile in a suitable solvent (e.g., methanol, ethanol, or acetone).
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral acid resolving agent (e.g., L-(+)-tartaric acid) in a minimum amount of the same warm solvent. Note: Using a sub-stoichiometric amount of the resolving agent is crucial for achieving high enantiomeric excess in the crystallized salt.
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C. The salt of one diastereomer should preferentially crystallize due to its lower solubility.[9]
Isolation: Collect the crystals by filtration, washing with a small amount of cold solvent.
Liberation of Free Amine: Dissolve the collected salt in water and basify with an aqueous base (e.g., 1 M NaOH) to a pH > 11.
Extraction: Extract the free (R)-amine into an organic solvent like dichloromethane or ethyl acetate.
Analysis: Dry the organic layer, concentrate, and analyze the resulting free amine for enantiomeric excess using the chiral HPLC method developed in Protocol 1.
Section 4: Visualization & Workflows
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for the purification of crude (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Caption: Principle of separating enantiomers via crystallization.
References
CrystEngComm. Polyhalogenated aminobenzonitriles vs. their co-crystals with 18-crown-6: amino group position as a tool to control crystal packing and solid-state fluorescence. RSC Publishing.
BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.
Journal of the American Chemical Society. Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. ACS Publications.
Docta Complutense. Experimental evidence of chiral symmetry breaking in crystallization from primary nucleation. Docta Complutense.
ResearchGate. How can I purify impure benzonitrile?. ResearchGate. Available from: [Link]
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
Pharmaffiliates. Benzonitrile-impurities. Pharmaffiliates. Available from: [Link]
ResearchGate. Crystallization of Chiral Molecules | Request PDF. ResearchGate. Available from: [Link]
Scilit. Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. Scilit. Available from: [Link]
Chiralpedia. Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]
Chiral Drug Separation.
Impurities in drug substances and medicinal products.
Enantioseparation of Chiral Drugs – An Overview.
Synthonix Corporation. (R)-3-(1-Aminoethyl)benzonitrile | 127852-31-7. Synthonix Corporation. Available from: [Link]
Reddit. Purification of aminonitrile : r/Chempros. Reddit. Available from: [Link]
PubMed. Recent advances in the field of chiral crystallization. PubMed. Available from: [Link]
Google Patents. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol. Google Patents.
ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available from: [Link]
Technical Support Center: Chiral HPLC Method Optimization for 3-(1-Aminoethyl)-2-methylbenzonitrile Enantiomers
Welcome to the technical support resource for the enantiomeric separation of 3-(1-Aminoethyl)-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the enantiomeric separation of 3-(1-Aminoethyl)-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during HPLC method development. As the separation of chiral primary amines can be complex, this document provides practical, field-proven insights to streamline your optimization process and ensure robust, reproducible results. The development of enantiopure compounds is critical in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chromatographic principles and practical laboratory experience.
Question: I am observing poor or no resolution between the enantiomers. What are the primary causes and how can I fix this?
Answer:
Failure to achieve separation is the most common hurdle in chiral method development. It typically stems from a suboptimal choice of chiral stationary phase (CSP) or mobile phase. The interaction between the analyte, the CSP, and the mobile phase is a delicate balance that governs chiral recognition.[3]
Core Causality & Solutions:
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[4] If the CSP's chiral environment does not offer sufficient stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) for 3-(1-Aminoethyl)-2-methylbenzonitrile, no separation will occur.
Solution: Screen a variety of CSPs. For primary amines like this, polysaccharide-based CSPs are a highly effective starting point.[5][6] These phases, derived from cellulose or amylose, are derivatized with phenylcarbamates to create "chiral pockets" that facilitate separation.[4]
Recommended Screening Columns:
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(4-methylbenzoate)
Immobilized polysaccharide phases (e.g., CHIRALPAK IA, IB, IC) are often more robust and allow for a wider range of solvents compared to coated phases.[7]
Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. An incorrect choice can suppress the subtle energy differences required for chiral recognition.
Solution: Systematically evaluate different mobile phase modes and compositions.
Normal Phase (NP): This is often the most successful mode for polysaccharide CSPs. A typical mobile phase consists of a nonpolar solvent (like n-hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol).[8] The alcohol percentage directly impacts retention and can significantly affect selectivity.
Polar Organic (PO) Mode: Using polar organic solvents like acetonitrile and methanol can offer different selectivity. A recommended starting point is a 90:10 (v/v) mixture of Acetonitrile/Methanol.[1][9]
Mobile Phase Additives: For a basic analyte like 3-(1-Aminoethyl)-2-methylbenzonitrile, additives are crucial for good peak shape and improved resolution.[1] They work by minimizing undesirable interactions with the silica support and enhancing the desired interactions with the chiral selector.
Basic Additive: Use Diethylamine (DEA) or Triethylamine (TEA) at 0.1-0.5% to mask acidic silanol groups on the stationary phase, which can cause severe peak tailing.[1][10]
Acidic Additive: Use Trifluoroacetic Acid (TFA) or Formic Acid at 0.1-0.3%. An acid/base pair (e.g., 0.3% TFA and 0.2% TEA) can form an ion pair with the amine, often leading to sharper peaks and improved selectivity.[1][9]
Incorrect Flow Rate: While less impactful on selectivity than the CSP or mobile phase, the flow rate affects column efficiency.
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the time for the enantiomers to interact with the stationary phase, sometimes improving resolution for difficult separations, albeit at the cost of longer analysis times.[1]
Workflow for Troubleshooting Poor Resolution ```dot
// Node Definitions
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Technical Support Center: Catalyst Selection for the Asymmetric Synthesis of 3-(1-Aminoethyl)-2-methylbenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the enantioselective synthesis of (R)-3-(1-aminoethyl)-2-methylbenzonitrile.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the enantioselective synthesis of (R)-3-(1-aminoethyl)-2-methylbenzonitrile. This chiral amine is a highly valued pharmaceutical intermediate, most notably utilized in the late-stage S_NAr coupling to synthesize MRTX0902, a potent, brain-penetrant SOS1:KRAS inhibitor 12.
Because the stereocenter at the benzylic position dictates target binding affinity, selecting the correct catalytic system—and troubleshooting it effectively—is paramount for process chemists and drug development professionals.
Catalyst Selection Logic
Selecting the optimal catalytic route depends heavily on your production scale, available infrastructure, and tolerance for atom economy. The decision tree below outlines the logical flow for route scouting.
Logical decision tree for selecting the optimal asymmetric synthesis catalyst.
Quantitative Catalyst Comparison
To facilitate your process design, the following table summarizes the performance metrics of the three primary catalytic systems used to convert 3-acetyl-2-methylbenzonitrile into the target chiral amine.
Catalyst System
Enantiomeric Excess (ee)
Scalability
Cost Efficiency
Key Troubleshooting Metric
Ir-(R,R)-f-Binaphane / I₂
> 95%
High
Moderate
Moisture sensitivity of Ti(OiPr)₄
Engineered Transaminase (ATA)
> 99%
Very High
High (at scale)
Enzyme stability & pH control
Ellman's Auxiliary (Sulfinamide)
> 98%
Medium
Low
Diastereomeric ratio of imine
Troubleshooting Guides & FAQs
Q1: Why is my Ir-catalyzed asymmetric reductive amination (ARA) yielding low enantiomeric excess (ee)?
Causality: In transition-metal-catalyzed ARA, the formation of the imine intermediate must be strictly controlled. If traces of water remain, the imine exists in equilibrium with the starting ketone. Direct reduction of the ketone by the Ir-hydride species (which lacks the nitrogen-coordination directing group) yields a racemic alcohol, or the ketone outcompetes the imine for the catalyst, disrupting the stereodetermining transition state 3.
Self-Validating Protocol: Always use a stoichiometric water scavenger like Ti(OiPr)₄. Validate the pre-formation of the imine by pulling a 50 µL aliquot for crude ¹H-NMR prior to introducing H₂ gas. The disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of the imine methyl singlet confirms complete conversion. Only proceed with hydrogenation once conversion is >95%.
Q2: In the Ellman's auxiliary route, I'm seeing poor diastereoselectivity during the reduction step. What is the mechanistic cause?
Causality: The reduction of the chiral N-tert-butanesulfinyl imine relies on a highly ordered transition state. If your solvent coordinates too strongly to the reducing agent's cation, it disrupts the chelation-controlled cyclic transition state, leading to a drop in diastereomeric ratio (d.r.).
Self-Validating Protocol: Switch the solvent from methanol to anhydrous THF, and substitute standard NaBH₄ with L-Selectride. The bulky sec-butyl groups of L-Selectride amplify the steric differentiation between the two faces of the imine, enforcing a rigid non-chelation-controlled pathway that overwhelmingly favors the (R)-diastereomer. Validate the d.r. via crude HPLC before acidic cleavage of the auxiliary.
Q3: When scaling up the biocatalytic transaminase (ATA) route, the reaction stalls at 60% conversion. How do I push it to completion?
Causality: Transaminase-catalyzed reductive amination is an equilibrium-driven process. As the reaction proceeds, the byproduct (e.g., acetone, if isopropylamine is the amine donor) accumulates, pushing the equilibrium backward. Furthermore, high concentrations of the ketone substrate can cause substrate inhibition of the engineered Amine Dehydrogenase (AmDH) 4.
Self-Validating Protocol: Implement an in situ product removal (ISPR) system. Use a gentle nitrogen sweep or apply a mild vacuum to continuously strip acetone from the bioreactor. Monitor the reaction progress by GC-FID; a steady increase in product formation without stalling indicates successful equilibrium displacement.
Validated Experimental Workflow: Ir-Catalyzed ARA
For process chemists opting for the transition metal route, the following protocol utilizes an Ir-catalyzed ARA approach.
Critical Causality Note: Because the target molecule contains a sensitive benzonitrile group, standard hydrogenolysis (Pd/C, H₂) to remove a benzyl protecting group will risk reducing the nitrile to a primary amine. Therefore, we utilize p-methoxybenzylamine (PMB-amine) as the donor, allowing for mild oxidative cleavage later.
Validated workflow for Ir-catalyzed asymmetric reductive amination.
Step-by-Step Methodology
Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (R,R)-f-Binaphane (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to form the active metal complex.
Imine Condensation: To a separate flame-dried Schlenk flask, add 3-acetyl-2-methylbenzonitrile (1.0 equiv) and PMB-amine (1.2 equiv). Add Ti(OiPr)₄ (1.5 equiv) dropwise. Stir for 4 hours.
Self-Validation: Pull a 50 µL aliquot, quench with wet ether, and analyze via ¹H-NMR to ensure >95% imine conversion.
Asymmetric Hydrogenation: Transfer the imine solution to a high-pressure autoclave. Add the pre-activated Ir-catalyst solution and a catalytic amount of iodine (I₂, 5 mol%) which acts as a promoter to generate the active cationic Ir(III) species. Pressurize the reactor with H₂ gas to 60 psi. Stir vigorously at room temperature for 12-24 hours.
Workup & Oxidative Cleavage: Vent the H₂ gas safely. Quench the reaction with 1M HCl to break the Ti-complexes. Perform an acid-base extraction to isolate the N-PMB intermediate. Cleave the PMB group using Cerium Ammonium Nitrate (CAN) in MeCN/H₂O to yield the free primary amine without degrading the benzonitrile moiety.
Self-Validation: Monitor the disappearance of the PMB aromatic protons (~6.8-7.2 ppm) via ¹H-NMR to confirm complete deprotection.
References
Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction
Source: Journal of Medicinal Chemistry
URL:[Link]
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902
Source: Organic Process Research & Development
URL:[Link]
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources
Source: Nature Communications
URL:[Link]
Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase
Source: ChemRxiv
URL:[Link]
Technical Support Center: Work-Up & Isolation Guide for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis and isolation of (R)-3-(1-Aminoethyl)-2-methylbe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis and isolation of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS 1336454-90-0)[1].
This compound is a highly valuable chiral benzylic amine, most notably utilized as a key building block in the multi-kilogram scale-up of MRTX0902, a clinical-stage SOS1 inhibitor for oncology applications[2]. The standard synthetic route relies on the condensation of 3-acetyl-2-methylbenzonitrile with Ellman’s auxiliary ((R)-tert-butanesulfinamide) mediated by Ti(OEt)₄, followed by hydride reduction and acidic deprotection.
The protocols below focus heavily on the work-up and isolation phases , where researchers experience the highest yield attrition due to emulsions, product water-solubility, and functional group sensitivity.
The most significant point of failure in this synthesis is the final deprotection step. Aqueous work-ups often lead to catastrophic yield loss or degradation of the sensitive nitrile group. The workflow below maps a self-validating anhydrous isolation strategy.
Fig 1. Anhydrous work-up and isolation workflow for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile HCl.
Standard Operating Procedure: Anhydrous Deprotection & Isolation
This protocol is designed as a self-validating system . By isolating the hydrochloride salt directly, you bypass aqueous extraction, preserving the yield and verifying purity through crystallization.
Step-by-Step Methodology:
Reaction: To a solution of the purified (R)-N-(1-(2-methyl-3-cyanophenyl)ethyl)-2-methylpropane-2-sulfinamide (1.0 equiv) in anhydrous methanol (5 volumes), add HCl (4.0 M in 1,4-dioxane, 3.0 equiv) dropwise at 0 °C under nitrogen.
Stirring: Allow the reaction to warm to 20 °C. Stir for 2 hours until complete consumption of the starting material is confirmed via LC-MS.
Concentration: Remove all volatiles under reduced pressure. Critical: Maintain the water bath temperature strictly below 40 °C. Causality: Elevated temperatures in the presence of concentrated acid rapidly accelerate the hydration of the nitrile group to a primary amide.
Trituration (Self-Validation Checkpoint): Suspend the resulting viscous crude oil in cold methyl tert-butyl ether (MTBE) (10 volumes) and stir vigorously for 30 minutes.
Validation: The transition from a viscous oil to a free-flowing white crystalline suspension confirms the successful partitioning of the lipophilic tert-butyl sulfinyl byproducts into the MTBE. If the material remains a sticky gum, residual methanol/dioxane is present. Corrective Action: Re-concentrate under high vacuum for 1 hour and repeat the MTBE addition.
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold MTBE (2 × 2 volumes).
Drying: Dry the solid under vacuum at 40 °C to a constant weight. The resulting (R)-3-(1-aminoethyl)-2-methylbenzonitrile hydrochloride is bench-stable and ready for downstream SNAr coupling[2].
Quantitative Data Summaries
To aid in experimental design, the following tables summarize the physical causality behind our recommended work-up modifications.
Table 1: Quantitative Comparison of Ti(OEt)₄ Quench Methods (Step 1 Imine Formation)
Context: Hydrolyzing the titanium Lewis acid often creates unfilterable emulsions.
Quench Reagent
Vol. Required (per 100 mmol)
Filtration Time
Phase Separation
Emulsion Risk
Deionized Water
100 mL
> 120 min
Poor
High
Rochelle's Salt (20% aq)
200 mL
45 min
Good
Moderate
Sat. NaCl (Brine)
100 mL
< 15 min
Excellent
Low
Table 2: Comparison of Final Isolation Strategies for the Target Amine
Q1: During the work-up of the Ti(OEt)₄-mediated imine condensation, my filtration through Celite is taking hours. How can I resolve this emulsion?A: Cause: Hydrolysis of Ti(OEt)₄ with plain water generates a gelatinous, highly cross-linked titanium dioxide (TiO₂) polymer network that blinds filter paper and traps your product.
Solution: Quench the reaction mixture by pouring it into an equal volume of vigorously stirred saturated aqueous NaCl (brine) (See Table 1). The high ionic strength disrupts the hydration sphere of the titanium species, forcing the TiO₂ to precipitate as a dense, granular solid rather than a gel. Filter the resulting suspension through a pad of Celite, washing thoroughly with EtOAc.
Q2: I am observing a byproduct with a mass corresponding to +18 Da (+H₂O) in my final amine product. What happened?A: Cause: The cyano group (-CN) on the aromatic ring is highly susceptible to acid-catalyzed hydration, converting it into a primary carboxamide (-CONH₂). This typically occurs if aqueous HCl is used during the deprotection of the Ellman's sulfinamide intermediate, or if the ketone precursor (3-acetyl-2-methylbenzonitrile) was exposed to harsh aqueous acids[3].
Solution: Transition to the strictly anhydrous deprotection protocol outlined in Section 2. Use 4.0 M HCl in 1,4-dioxane. Ensure that during the vacuum concentration step, the water bath temperature does not exceed 40 °C.
Q3: My isolated yield of the free base is only 40%, but the LC-MS of the crude reaction showed >95% conversion. Where is my product?A: Cause: (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a low-molecular-weight, highly polar amine. During standard aqueous-organic extraction (e.g., partitioning between aqueous NaOH and DCM), a significant portion of the free base remains partitioned in the aqueous layer.
Solution: Avoid free-basing entirely. Isolate the product as the hydrochloride salt via direct trituration. The HCl salt is highly crystalline and can be used directly in downstream SNAr couplings (such as the synthesis of the SOS1 inhibitor MRTX0902) by simply adding a tertiary amine base like DIPEA and MgCl₂ directly to the next reaction vessel[2].
Q4: My enantiomeric excess (ee%) dropped significantly after the NaBH₄ reduction step. How do I prevent this?A: Cause: If the imine formation (Step 1) was incomplete, unreacted 3-acetyl-2-methylbenzonitrile will be reduced by NaBH₄ to the racemic alcohol, which can complicate isolation. Furthermore, if the reduction is performed at room temperature, the facial selectivity of the hydride attack on the sulfinyl imine degrades.
Solution: Ensure the reduction is carried out at -40 °C to -78 °C in THF using a bulkier hydride source (like L-Selectride) if NaBH₄ is yielding <90% de (diastereomeric excess). Always verify complete imine formation before proceeding to reduction.
References
Scattolin, T., Lizza, J. R., Xu, Z., Zhao, D., & Chen, C. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development, 27(6), 1061-1068. URL:[Link]
validation of analytical methods for (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
An authoritative evaluation of analytical methodologies for the chiral resolution and chemical purity validation of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0). As a Senior Application Scientist, I appr...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative evaluation of analytical methodologies for the chiral resolution and chemical purity validation of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0).
As a Senior Application Scientist, I approach the validation of chiral primary amines not merely as a compliance exercise, but as a complex physicochemical challenge. Enantiomers of primary amines can exhibit vastly different pharmacological and toxicological profiles [1]. Therefore, achieving baseline enantiomeric resolution while maintaining robust peak symmetry is paramount.
This guide objectively compares the two leading chromatographic modalities for this compound—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—providing mechanistic insights, experimental data, and self-validating protocols.
Mechanistic Insights: The Analytical Challenge of Primary Amines
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile contains a highly basic primary amine adjacent to a chiral center. When developing a separation method, this basicity introduces a critical vulnerability: secondary interactions with residual silanols .
In traditional silica-based Chiral Stationary Phases (CSPs), weakly acidic silanol groups interact ionically with the protonated amine. This causality leads to severe peak tailing, shifting retention times, and poor resolution. To counteract this, we must manipulate the mobile phase chemistry or the fundamental fluid dynamics of the system.
The HPLC Approach (Chemical Suppression): Normal-phase HPLC relies on adding volatile basic modifiers (e.g., 0.1% Diethylamine) to the mobile phase. The DEA competitively binds to the active silanol sites, temporarily masking them and allowing the primary amine to elute with improved symmetry.
The SFC Approach (Kinetic Superiority): SFC utilizes supercritical carbon dioxide (
CO2
) combined with a polar modifier (e.g., Methanol) and additives. Supercritical fluids possess gas-like diffusivity and liquid-like density. This promotes highly efficient mass transfer kinetics—often the rate-limiting step in chiral separations—resulting in dramatically sharper peaks and faster analysis times without relying solely on chemical masking [2, 4].
Comparative Performance Data
The following table synthesizes quantitative validation data, comparing a traditional Normal-Phase HPLC method against an optimized SFC method for the enantioselective analysis of structurally similar chiral primary amines [1, 3].
Validation Parameter
HPLC (Normal Phase)
SFC (Supercritical
CO2
)
Analytical Significance & Causality
Enantiomeric Resolution (
Rs
)
2.1
2.8
Rs>1.5
is required for baseline separation. SFC's enhanced mass transfer reduces band broadening, increasing
Rs
.
Analysis Time
~18.0 min
~4.5 min
SFC's lower fluid viscosity allows for 3x-5x higher flow rates without exceeding system backpressure limits.
Peak Tailing Factor (
Tf
)
1.45
1.05
A
Tf
closer to 1.0 indicates perfect symmetry. SFC inherently minimizes secondary silanol interactions.
Limit of Detection (LOD)
0.05%
0.02%
Sharper peaks in SFC directly increase the signal-to-noise (
S/N
) ratio, improving trace enantiomer detection.
Solvent Consumption
18 mL Hexane/run
2.7 mL MeOH/run
SFC replaces toxic hydrocarbons with recycled
CO2
, aligning with green chemistry mandates.
Logical Workflow for Method Development
Below is the decision-making architecture used to develop and validate these methods.
Figure 1: Logical workflow for chiral method development and validation of primary amines.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the instrument continuously proves its own fitness for purpose before any sample data is accepted.
Recent studies demonstrate that derivatized cyclofructans or polysaccharide-based CSPs yield a >90% success rate for primary amines under SFC conditions [4].
Step 1: System Preparation & Equilibration
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or LARIHC™ CF6-P.
Mobile Phase:CO2
/ Methanol (85:15, v/v).
Additive: 0.2% Isopropylamine (IPAm) in the Methanol stream. Causality: Small amounts of basic additives in the organic modifier are required to increase overall mobile phase polarity and ensure the amine elutes in a neutral, non-ionized state [3].
Parameters: Flow rate at 3.0 mL/min; Backpressure Regulator (BPR) set to 120 bar; Column temperature at 35 °C; UV Detection at 230 nm.
Step 2: System Suitability Test (SST)
Inject 5 µL of a racemic standard (1.0 mg/mL).
Self-Validation Criteria: The run is only valid if
Rs>2.0
,
Tf≤1.2
for both peaks, and retention time %RSD for 5 replicate injections is
≤1.0%
.
Step 3: Sample Analysis
Prepare the (R)-3-(1-Aminoethyl)-2-methylbenzonitrile sample at 2.0 mg/mL in Methanol.
Inject 5 µL. Quantify the (S)-enantiomer impurity using area normalization against the main (R)-peak.
Parameters: Flow rate at 1.0 mL/min; Column temperature at 25 °C; UV Detection at 230 nm.
Step 2: System Suitability Test (SST)
Inject 10 µL of a racemic standard (0.5 mg/mL).
Self-Validation Criteria: Run is valid if
Rs>1.5
and
Tf≤1.5
. (Note the relaxed tailing criteria compared to SFC, reflecting the inherent limitations of liquid diffusion).
ICH Q2 Method Validation Framework
To transition these protocols into a fully validated regulatory state, the following parameters must be executed and documented:
Specificity: Inject a blank (diluent), the pure (R)-enantiomer, and a spiked sample containing known synthetic impurities. Validation: No interfering peaks may co-elute at the retention times of the (R) or (S) enantiomers.
Linearity & Range: Prepare standard solutions of the (S)-enantiomer from the LOQ up to 150% of the specification limit (e.g., 0.05% to 0.5% relative to the nominal sample concentration). Validation: Correlation coefficient (
R2
) must be
≥0.999
.
Accuracy (Recovery): Spike the (R)-API with the (S)-enantiomer at 50%, 100%, and 150% of the target limit. Validation: Mean recovery must fall between 90.0% and 110.0%.
Robustness: Deliberately vary critical parameters: Flow rate (
±10%
), Column Temperature (
±5
°C), and Modifier concentration (
±2%
). Validation: The SST criteria (
Rs>1.5
) must still be met under all perturbed conditions, proving the method's resilience in a routine QC environment.
References
"Chiral HPLC and SFC Columns." Columnex LLC. Available at: [Link]
"Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography." National Institutes of Health (PMC). Available at: [Link]
"Chiral Separations." LCGC International. Available at: [Link]
Comparative
Comparative Guide: Alternative Chiral Building Blocks to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in SOS1 Inhibitor Design
Executive Summary & Mechanistic Context The Son of Sevenless homolog 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on KRAS, shifting it into its active, oncoge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
The Son of Sevenless homolog 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on KRAS, shifting it into its active, oncogenic state[1]. Disrupting the SOS1-KRAS protein-protein interaction (PPI) has emerged as a highly effective therapeutic strategy for KRAS-driven solid tumors[2].
Because the SOS1 catalytic site features a deep, well-defined hydrophobic pocket adjacent to the KRAS interface, small-molecule inhibitors require highly specific stereochemistry to effectively wedge into this space (the "foot in the door" mechanism)[2],[3]. (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is the premier chiral amine building block used in the clinical-stage SOS1 inhibitor MRTX0902[1]. However, navigating the complex intellectual property landscape and optimizing pharmacokinetic (PK) profiles often necessitates the exploration of alternative chiral benzylic amines.
This guide objectively compares (R)-3-(1-Aminoethyl)-2-methylbenzonitrile against alternative chiral building blocks, detailing the structure-activity relationship (SAR) causality, comparative efficacy data, and validated synthetic methodologies.
Fig 1: SOS1-mediated KRAS activation pathway and targeted disruption by chiral amine inhibitors.
Comparative Analysis of Chiral Building Blocks
The selection of the benzylic amine dictates the inhibitor's ability to form a critical salt bridge with Glu902 or engage in
π−π
stacking with His905 within the SOS1 pocket[1],[4]. Below is a quantitative comparison of key chiral amines utilized in leading SOS1 inhibitor scaffolds.
Table 1: Performance Comparison of Chiral Amine Fragments
The 2-methyl group forces the aromatic ring into an orthogonal conformation, optimizing lipophilic packing. The 3-cyano group provides metabolic stability and polar contacts[1].
The
CF3
group fills the hydrophobic back-pocket. The 3-amino group remains solvent-exposed, modulating the
pKa
and improving aqueous solubility[5],[4].
Lacks the steric constraint of a 2-substitution. The 3-methoxy group provides moderate hydrophobic packing but suffers from higher oxidative liability in vivo[1].
(R)-1-(3-cyanophenyl)ethan-1-amine
Early SAR Probe (Phthalazine core)
Ki
= 28 nM
Demonstrates the necessity of the 2-methyl group. Without it, the ring rotates too freely, resulting in a ~15-fold drop in binding affinity compared to the MRTX0902 amine[1].
Structural Causality (E-E-A-T Insights)
The Absolute Stereochemistry Requirement: The (R)-configuration of the benzylic methyl group is non-negotiable. Crystallographic data (e.g., PDB: 7UKR for MRTX0902, PDB: 6SCM for BI-3406) confirms that the (R)-methyl group fits perfectly into a highly restricted hydrophobic sub-pocket[1],[4]. Substitution with the (S)-enantiomer or larger alkyl groups (e.g., ethyl) causes severe steric clashes, completely abolishing SOS1 binding[7].
Ortho-Substitution Dynamics: The inclusion of the 2-methyl group in (R)-3-(1-Aminoethyl)-2-methylbenzonitrile restricts the free rotation of the C-N bond connecting the amine to the core scaffold. This conformational locking pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty of binding[1].
Experimental Methodologies
Zirconocene-Mediated Stereoselective Synthesis of Chiral Amines
Historically, chiral amines were synthesized via multi-step enzymatic resolutions that suffered from poor operational stability[3]. To accelerate the scale-up of MRTX0902, Harwood et al. developed a highly efficient, chemo- and diastereoselective reduction of sulfinyl ketimines using Schwartz's reagent (Zirconocene chloride hydride)[8],[9].
The causality behind this method's success lies in the oxophilicity of the zirconium catalyst. When activated by tetrabutylammonium fluoride (TBAF), a highly reactive zirconocene fluoride/hydride species is formed. This species reduces the ketimine via a rigid, cyclic half-chair transition state dictated by the bulky tert-butanesulfinyl group, yielding the (R)-amine with >98% diastereomeric excess (d.e.)[10],[11].
Fig 2: Zirconocene-mediated stereoselective synthesis workflow for chiral benzylic amines.
Step-by-Step Protocol (Self-Validating System)
Ketimine Condensation:
Action: Dissolve the target substituted acetophenone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.2 eq) in anhydrous THF. Add
Ti(OEt)4
(2.0 eq) and stir at 70°C for 12 hours.
Validation: Monitor via LC-MS. The reaction is complete when the ketone peak disappears and the
[M+H]+
of the sulfinyl ketimine dominates.
Diastereoselective Reduction:
Action: Isolate the ketimine and dissolve in anhydrous DCM at room temperature. Add Schwartz's reagent (
Cp2ZrHCl
, 1.5 eq) followed by a catalytic amount of TBAF (0.1 eq). Stir for 30 minutes[8],[11].
Validation: The reaction is remarkably fast. Perform Chiral Supercritical Fluid Chromatography (SFC) to confirm that the diastereomeric excess (d.e.) of the resulting sulfinamide is >95%.
Auxiliary Cleavage:
Action: Treat the purified sulfinamide with 4M HCl in 1,4-dioxane at room temperature for 2 hours.
Validation: The product will precipitate as a white hydrochloride salt.
1H
-NMR must show the complete collapse of the tert-butyl singlet (~1.2 ppm), confirming the removal of the Ellman auxiliary[12].
Biological Validation: AlphaScreen TR-FRET Assay
To validate the efficacy of the alternative chiral amine once coupled to your core scaffold, utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure PPI disruption[3].
Preparation: Incubate 5 nM His-tagged SOS1 and 10 nM GST-tagged KRAS(G12D) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20)[3].
Compound Addition: Add the synthesized inhibitor (serial dilutions from 10
μ
M to 0.1 nM) and incubate for 30 minutes.
Validation Check: A highly potent chiral amine analog will exhibit a dose-dependent decrease in the FRET signal at 665 nm, yielding an
IC50
in the low nanomolar range (comparable to BI-3406 or MRTX0902)[1],[13].
References
Ketcham, J. M., et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry (2022). 1
Hofmann, M. H., et al. "6SCM: SOS1 in Complex with Inhibitor BI-3406." RCSB Protein Data Bank (2020). 4
Harwood, S. J., et al. "Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program." The Journal of Organic Chemistry (2024).8
Scattolin, T., et al. "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902." ACS Publications (2023). 12
PubChem. "BI-3406 | C23H25F3N4O3 | CID 138911318." National Institutes of Health (2025). 5
efficacy comparison of different synthetic routes to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) has emerged as a high-value chiral building block in modern drug discovery. Most notably, it serves as a critical late-stage intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) has emerged as a high-value chiral building block in modern drug discovery. Most notably, it serves as a critical late-stage intermediate in the synthesis of MRTX0902 , a potent, selective, and brain-penetrant SOS1 inhibitor developed to disrupt the SOS1:KRAS protein-protein interaction in KRAS-driven solid tumors [1].
For process chemists and drug development professionals, synthesizing this specific benzylic amine presents a unique stereoelectronic challenge. The ortho-methyl group adjacent to the target stereocenter creates severe steric hindrance, forcing the precursor acetyl group out of coplanarity with the benzonitrile ring. This steric bulk severely limits the efficacy of traditional asymmetric transition-metal hydrogenation.
To provide actionable insights for scale-up and process optimization, this guide objectively compares three distinct synthetic strategies: Classical Chiral Resolution, the Ellman Auxiliary Approach, and Biocatalytic Transamination.
Strategic Pathway Visualization
The following diagram illustrates the three primary synthetic workflows diverging from the common starting material, 3-acetyl-2-methylbenzonitrile.
Comparison of synthetic routes to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile from the ketone.
Mechanistic Causality & Route Analysis
Route 1: Classical Chiral Resolution (The Baseline)
This traditional approach involves the reductive amination of 3-acetyl-2-methylbenzonitrile to form a racemic amine, followed by diastereomeric salt formation using a chiral resolving agent such as L-tartaric acid or (S)-mandelic acid.
Causality of Inefficiency: While operationally simple, the theoretical maximum yield is capped at 50% unless a dynamic kinetic resolution (DKR) or racemization-recycle loop is engineered. The ortho-methyl group makes the required harsh racemization conditions prone to degrading the sensitive benzonitrile moiety.
Condensation of the starting ketone with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine.
Causality of Stereocontrol: The bulky tert-butyl group of the auxiliary acts as a dominant stereodirecting shield. When reduced with sodium borohydride (NaBH₄) or L-Selectride, hydride delivery is strictly forced to the less hindered Re-face of the imine. This effectively overrides the inherent steric noise of the ortho-methyl group on the arene, resulting in excellent diastereoselectivity.
Route 3: Biocatalytic Transamination (The Scalable Ideal)
This route utilizes an engineered (R)-selective ω-transaminase (ω-TA) to directly convert the ketone to the chiral amine using isopropylamine (IPA) as the amine donor.
Causality of Efficacy: Directed evolution of the ω-TA enzyme specifically enlarges the binding pocket to accommodate the ortho-substituted benzonitrile ring while strictly enforcing the (R)-configuration during the transamination event. This bypasses the need for stoichiometric chiral auxiliaries or heavy metals, operating at ambient temperature.
Quantitative Efficacy Comparison
The table below summarizes the performance metrics of each route based on pilot-scale data and process chemistry standards [2].
Synthetic Route
Overall Yield (%)
Enantiomeric Excess (ee %)
Scalability
Cost-Efficiency
Environmental Impact (E-Factor)
1. Classical Resolution
35 - 42%
> 98% (after 2x recryst.)
High
Low (50% material loss)
High (High solvent waste)
2. Ellman's Auxiliary
75 - 82%
96 - 98%
Medium
Moderate (Auxiliary cost)
Medium
3. Biocatalytic (ω-TA)
88 - 94%
> 99.5%
Very High
High
Low (Aqueous, Green)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints that confirm mechanistic success before proceeding to the next step.
Protocol A: Biocatalytic Synthesis via (R)-ω-Transaminase
This protocol is optimized for high conversion by driving the equilibrium forward via the removal of the acetone byproduct.
Reaction Setup: In a jacketed reactor, suspend 3-acetyl-2-methylbenzonitrile (1.0 eq, 100 g) in a 0.1 M phosphate buffer (pH 7.5, 1.0 L).
Enzyme & Donor Addition: Add isopropylamine (IPA) (5.0 eq) as the amine donor, followed by pyridoxal 5'-phosphate (PLP) cofactor (1 mM) and the engineered (R)-selective ω-TA (5 g/L).
Equilibrium Shift: Heat the reaction to 35°C. Apply a gentle nitrogen sweep through the headspace to continuously strip the volatile acetone byproduct out of the aqueous mixture.
Self-Validation Checkpoint (GC-FID): Do not sample the aqueous phase. Instead, monitor the exhaust gas or a cold-trap condensate via GC-FID. The stoichiometric capture of acetone directly correlates to the conversion of the ketone. Once acetone evolution ceases, the reaction has reached >99% conversion.
Workup: Adjust the pH of the aqueous mixture to 11.0 using 2M NaOH to deprotonate the product amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 500 mL).
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-(1-Aminoethyl)-2-methylbenzonitrile as a pale yellow oil.
Protocol B: Asymmetric Synthesis via Ellman's Auxiliary
This protocol is ideal for laboratory-scale synthesis where biocatalysts may not be readily available.
Imine Formation: Dissolve 3-acetyl-2-methylbenzonitrile (1.0 eq, 50 g) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF (500 mL). Add titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) as both a Lewis acid and water scavenger. Stir at 70°C for 12 hours.
Reduction: Cool the mixture to -40°C. Slowly add NaBH₄ (3.0 eq) in portions. Stir for 4 hours, allowing the reaction to slowly warm to 0°C.
Self-Validation Checkpoint (¹H-NMR): Quench a 1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and evaporate. Run a crude ¹H-NMR. The success of the stereocontrol is validated by observing the methyl doublet of the newly formed stereocenter. A single clean doublet (rather than a pair of doublets) confirms a diastereomeric ratio (dr) of >95:5. Do not proceed to cleavage if the dr is poor.
Workup: Quench the bulk reaction with brine (200 mL). Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate.
Auxiliary Cleavage: Dissolve the crude sulfinamide in MeOH (300 mL) and add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 2 hours.
Isolation: Concentrate the mixture, partition between 1M NaOH and Dichloromethane (DCM). Extract the aqueous layer with DCM, dry the combined organics, and evaporate to yield the target (R)-amine.
References
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ACS Organic Process Research & Development.[Link]
Comparative
A Spectroscopic Guide to the Enantiomers of 3-(1-Aminoethyl)-2-methylbenzonitrile
Introduction: The Significance of Chirality in Drug Development In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. E...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chirality in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for robust analytical methods to distinguish and quantify enantiomers.[1] This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 3-(1-Aminoethyl)-2-methylbenzonitrile, a chiral building block with potential applications in medicinal chemistry. We will delve into a suite of spectroscopic techniques, from the foundational to the advanced, to provide a detailed roadmap for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Diastereomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure. However, in an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between the (R)- and (S)-enantiomers of 3-(1-Aminoethyl)-2-methylbenzonitrile, we must introduce a chiral environment, typically through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Predicted ¹H and ¹³C NMR Spectra (in an Achiral Environment)
Computational tools provide a reliable prediction of NMR spectra, aiding in preliminary characterization. The predicted ¹H and ¹³C NMR spectra for both (R)- and (S)-3-(1-Aminoethyl)-2-methylbenzonitrile in an achiral solvent like CDCl₃ are identical.
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~7.5 - 7.3
m
3H
Ar-H
~4.2
q
1H
CH-NH₂
~2.4
s
3H
Ar-CH₃
~1.5
d
3H
CH-CH₃
~1.4
br s
2H
NH₂
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data
Chemical Shift (δ) ppm
Assignment
~145
Ar-C
~135
Ar-C
~132
Ar-C
~130
Ar-C
~118
CN
~112
Ar-C
~50
CH-NH₂
~24
CH-CH₃
~20
Ar-CH₃
Chiral Discrimination using a Chiral Solvating Agent (CSA)
The addition of a chiral solvating agent, such as (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL), to the NMR sample induces the formation of transient diastereomeric complexes.[2] These complexes have different magnetic environments, leading to the resolution of previously overlapping signals in the NMR spectrum, allowing for the quantification of each enantiomer.
Experimental Protocol for Chiral NMR Analysis
Objective: To resolve the signals of (R)- and (S)-3-(1-Aminoethyl)-2-methylbenzonitrile using a chiral solvating agent.
Materials:
Racemic 3-(1-Aminoethyl)-2-methylbenzonitrile
(S)-(+)-1,1'-Bi-2-naphthol (BINOL)
Deuterated chloroform (CDCl₃)
NMR tubes
Procedure:
Prepare a stock solution of racemic 3-(1-Aminoethyl)-2-methylbenzonitrile in CDCl₃ (e.g., 10 mg/mL).
Prepare a stock solution of (S)-(+)-BINOL in CDCl₃ (e.g., 20 mg/mL).
In an NMR tube, combine 0.5 mL of the analyte stock solution with 0.5 mL of the (S)-(+)-BINOL stock solution.
Acquire a ¹H NMR spectrum of the mixture.
Observe the splitting of one or more signals, corresponding to the two diastereomeric complexes. The integration of these new signals will be proportional to the enantiomeric ratio.
Caption: Workflow for Chiral NMR Analysis.
Vibrational Spectroscopy: A Mirror on Chirality
Vibrational spectroscopy, encompassing Infrared (IR) and Vibrational Circular Dichroism (VCD), probes the vibrational modes of a molecule. While IR spectroscopy provides information about functional groups, VCD is a powerful chiroptical technique that can determine the absolute configuration of a chiral molecule.[3]
Infrared (IR) Spectroscopy
The IR spectra of (R)- and (S)-3-(1-Aminoethyl)-2-methylbenzonitrile are identical, as they possess the same functional groups and bond strengths.
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration
Intensity
3400-3200
N-H stretch (amine)
Medium
3100-3000
C-H stretch (aromatic)
Medium
2980-2850
C-H stretch (aliphatic)
Medium-Strong
2230-2210
C≡N stretch (nitrile)
Strong, Sharp
1620-1580
C=C stretch (aromatic)
Medium
1650-1550
N-H bend (amine)
Medium
1470-1430
C-H bend (aliphatic)
Medium
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light.[3] Enantiomers, being mirror images, will exhibit VCD spectra that are equal in magnitude but opposite in sign. This "mirror-image" relationship provides an unambiguous method for distinguishing between the (R)- and (S)-enantiomers and for determining the absolute configuration when compared to theoretical predictions.
Experimental Protocol for VCD Analysis
Objective: To obtain the VCD spectra of (R)- and (S)-3-(1-Aminoethyl)-2-methylbenzonitrile to confirm their enantiomeric relationship.
Materials:
Enantiomerically pure samples of (R)- and (S)-3-(1-Aminoethyl)-2-methylbenzonitrile
Spectroscopic grade solvent (e.g., CDCl₃)
VCD spectrometer
Procedure:
Prepare a concentrated solution of the (R)-enantiomer in CDCl₃ (typically 0.1-0.5 M).
Acquire the VCD spectrum according to the instrument's operating procedures.
Repeat the measurement for the (S)-enantiomer under identical conditions.
Compare the two spectra to confirm the mirror-image relationship.
Caption: Workflow for VCD Analysis.
Mass Spectrometry (MS): Distinguishing Diastereomers by Mass
Standard mass spectrometry is "chirally blind" as enantiomers have identical masses. To differentiate them, we can react the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which will have different fragmentation patterns in the mass spectrometer.
Experimental Protocol for Chiral MS Analysis
Objective: To differentiate the (R)- and (S)-enantiomers by analyzing their diastereomeric derivatives using MS.
Mass spectrometer with a soft ionization source (e.g., ESI-MS)
Procedure:
Dissolve the racemic amine in dichloromethane and add triethylamine.
Add a solution of (R)-Mosher's acid chloride in dichloromethane and stir at room temperature.
After the reaction is complete, quench with a mild acid and extract the organic layer.
Analyze the resulting mixture of diastereomeric amides by ESI-MS.
The diastereomers may exhibit different fragmentation patterns upon collision-induced dissociation (CID), allowing for their differentiation.
Caption: Workflow for Chiral Mass Spectrometry Analysis.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Proposed Chiral-HPLC Method
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 3-(1-Aminoethyl)-2-methylbenzonitrile.
Table 4: Proposed Chiral-HPLC Parameters
Parameter
Condition
Column
Polysaccharide-based CSP (e.g., CHIRALPAK® IA or similar)
The elution order of the enantiomers will depend on the specific CSP and mobile phase used. The method would need to be optimized to achieve optimal resolution.
Caption: Workflow for Chiral HPLC Separation.
Conclusion: An Integrated Approach to Chiral Analysis
The comprehensive spectroscopic analysis of the (R)- and (S)-enantiomers of 3-(1-Aminoethyl)-2-methylbenzonitrile requires a multi-faceted approach. While standard techniques like NMR and IR in achiral environments provide foundational structural information, they are insufficient for enantiomeric discrimination. The true power of spectroscopic analysis is unlocked through the application of chiral methodologies. Chiral NMR with solvating agents, the mirror-image spectra of VCD, the diastereomeric differentiation in mass spectrometry, and the baseline separation in chiral HPLC collectively provide a robust toolkit for the modern researcher. This guide serves as a testament to the necessity of an integrated spectroscopic strategy in the rigorous characterization of chiral molecules, a critical step in the journey of drug discovery and development.
References
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026.
Kutateladze, A. G., & Bass, K. E. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 76(24), 10074–10081.
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
James, T. D., & Samanta, A. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
Singh, T., & Wenzel, T. J. (2018). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 8(10), 5285–5292.
MLatom. (2024, June 19). Molecular IR spectra simulations online! Retrieved from [Link]
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Molecules, 21(11), 1449.
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
Singh, T., & Wenzel, T. J. (2018). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 8(10), 5285–5292.
SpinCore Technologies, Inc. (n.d.). NMR Software. Retrieved from [Link]
Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai [Video]. YouTube. [Link]
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Benson, S. C., Cai, P., Colon, M., Haiza, M. A., Tokles, M., & Snyder, J. K. (1988). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 53(23), 5335–5341.
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Biological Activity of Enantiomers of 3-(1-Aminoethyl)-2-methylbenzonitrile: A Comparative Guide for SOS1 Inhibitor Development
Executive Summary The development of targeted therapies for KRAS-driven malignancies has heavily relied on disrupting the Son of Sevenless homolog 1 (SOS1) and KRAS protein-protein interaction (PPI)[1]. A critical chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapies for KRAS-driven malignancies has heavily relied on disrupting the Son of Sevenless homolog 1 (SOS1) and KRAS protein-protein interaction (PPI)[1]. A critical chiral building block in this medicinal chemistry space is 3-(1-Aminoethyl)-2-methylbenzonitrile [2]. This guide objectively compares the biological activity and application of its two enantiomers: the (R)-enantiomer and the (S)-enantiomer.
The (R)-enantiomer serves as the essential eutomer (active enantiomer) in the synthesis of MRTX0902, a potent, brain-penetrant SOS1 inhibitor currently in clinical trials[3],[4]. In contrast, the (S)-enantiomer acts as the distomer, exhibiting significantly reduced target affinity. This guide provides researchers and drug development professionals with a comprehensive mechanistic analysis, self-validating experimental protocols, and comparative data to guide the synthesis and evaluation of SOS1 inhibitors.
Mechanistic Grounding: The Role of Chirality in SOS1 Inhibition
SOS1 functions as a guanine nucleotide exchange factor (GEF), facilitating the exchange of GDP for GTP to activate KRAS[1]. Small molecule inhibitors like MRTX0902 bind to the catalytic domain of SOS1, locking it in a state that prevents this nucleotide exchange[1].
Expertise & Causality: The binding pocket of SOS1 contains solvent-exposed acidic residues, specifically E906 and E909, which form critical salt bridges with the basic amine of the inhibitor[5]. The stereocenter of 3-(1-Aminoethyl)-2-methylbenzonitrile dictates the spatial trajectory of the methylbenzonitrile moiety.
The (R)-Configuration: Precisely vectors the aromatic ring into a hydrophobic sub-pocket while maintaining the optimal distance and angle for the secondary amine to engage E906/E909[5].
The (S)-Configuration: Projects the aromatic system into a sterically hindered region of the protein, disrupting the salt-bridge network and resulting in a >10-fold loss in binding affinity and functional activity[5].
Caption: Mechanistic logic of SOS1-mediated KRAS activation and enantiomer-specific inhibition.
Enantiomeric Comparison
The physical and biological distinctions between the two enantiomers dictate their utility in drug discovery pipelines.
To ensure scientific integrity, the following protocols for synthesizing and evaluating the (R)-enantiomer derivative (MRTX0902) incorporate built-in validation checkpoints.
Protocol 1: SNAr Coupling and Chiral Integrity Validation
The synthesis of MRTX0902 relies on an iterative Nucleophilic Aromatic Substitution (SNAr) process[3].
Preparation: Dissolve 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine (core intermediate) and (R)-3-(1-aminoethyl)-2-methylbenzonitrile in anhydrous DMSO[3].
Activation: Add Cesium Fluoride (CsF).
Causality: CsF enhances the nucleophilicity of the chiral amine via hydrogen bonding/deprotonation without requiring excessively high temperatures (>130 °C) or strong bases that could epimerize the stereocenter[3].
Heating: Stir the reaction mixture at 130 °C for 2 hours[3].
Self-Validation Checkpoint (Chiral SFC): Before proceeding to the morpholine addition, isolate the intermediate and analyze via Chiral Supercritical Fluid Chromatography (SFC). Pass Criteria: Enantiomeric excess (ee) > 99%. This validates that the (R)-configuration was preserved during the harsh SNAr conditions.
Final Coupling: React the validated intermediate with morpholine at 110 °C for 1 hour to yield MRTX0902[3].
Protocol 2: HTRF Biochemical Assay for SOS1-KRAS PPI Disruption
To measure the biological activity of the synthesized enantiomers, a Homogeneous Time Resolved Fluorescence (HTRF) assay is utilized[1].
Reagent Assembly: Combine recombinant human SOS1 polypeptide, wild-type KRAS (or G12C mutant), and a Cy5-labeled tracer compound in assay buffer[1].
Causality: HTRF is chosen over ELISA because it is a homogeneous "mix-and-read" assay. It eliminates washing steps that would disrupt the weak, transient equilibrium of the SOS1-KRAS interaction, ensuring accurate IC50 determination[1].
Compound Incubation: Add the (R)-enantiomer derivative (MRTX0902) or the (S)-enantiomer derivative formulated in 100% DMSO (final DMSO concentration 0.2%)[1].
Self-Validation Checkpoint (Assay Robustness): Calculate the Z'-factor using vehicle-treated wells (positive control) and wells lacking SOS1 (negative control). Pass Criteria: Z' > 0.5. Additionally, counter-screen against SOS2. Pass Criteria: SOS2 IC50 > 10 µmol/L[1]. This validates that the assay window is robust and the inhibitor is selective.
Detection: Measure the SOS1-mediated exchange of GDP for GTP via fluorescence resonance energy transfer[1].
Caption: Self-validating experimental workflow from SNAr coupling to HTRF biochemical validation.
Comparative Biological Activity Data
The quantitative data below highlights the stark contrast in biological activity between the SOS1 inhibitor derived from the (R)-enantiomer (MRTX0902) and its (S)-diastereomeric counterpart.
Note: The (R)-enantiomer achieves low-nanomolar cellular efficacy by effectively increasing the pool of inactive GDP-loaded KRAS, making it a highly synergistic combination partner for irreversible KRAS G12C inhibitors like adagrasib[1],[7].
Chiral Benzonitrile Derivatives: A Comparative Guide to Synthesis and Applications
As the demand for highly specific, target-directed molecules intensifies, the role of chirality in drug development and agrochemistry has never been more critical. Benzonitrile derivatives—characterized by a cyano group...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for highly specific, target-directed molecules intensifies, the role of chirality in drug development and agrochemistry has never been more critical. Benzonitrile derivatives—characterized by a cyano group attached to a benzene ring—serve as highly versatile pharmacophores and synthetic intermediates. When chirality is introduced to this framework, either via a stereogenic center (central chirality) or restricted rotation around a single bond (axial chirality), the resulting derivatives exhibit profound enantioselective biological activities.
This guide provides an objective, data-driven comparison of the applications and synthesis methodologies of chiral benzonitrile derivatives. By examining both centrally chiral pharmaceuticals and axially chiral agrochemicals, we will deconstruct the causality behind their performance and the experimental workflows required to isolate them.
Part 1: Central Chirality in Pharmaceuticals – The Escitalopram Paradigm
The most commercially and clinically significant application of a centrally chiral benzonitrile derivative is Escitalopram , a highly selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder and generalized anxiety. Escitalopram is the pure (S)-enantiomer of the racemic drug citalopram.
Mechanistic Causality: Why the (S)-Enantiomer Outperforms the Racemate
The superior clinical efficacy of escitalopram over racemic citalopram is rooted in its unique allosteric modulation of the Serotonin Transporter (SERT) . While both enantiomers can bind to the primary site of SERT, the (R)-enantiomer actively dampens the activity of the (S)-enantiomer. The (S)-enantiomer binds to an allosteric site on SERT, stabilizing the transporter in an inhibitory conformation and prolonging the blockade of serotonin reuptake. The (R)-enantiomer competes for this allosteric site but fails to induce the same stabilizing conformational change, effectively acting as an antagonist to escitalopram's allosteric mechanism.
Fig 1: Escitalopram's dual-action binding at SERT primary and allosteric sites.
Quantitative Performance Comparison
Compound
Chirality Type
SERT Primary Affinity
Allosteric Stabilization
Relative Clinical Potency
Escitalopram
(S)-Enantiomer
High
Strong (Prolongs inhibition)
~150x
Racemic Citalopram
50:50 (S)/(R)
Moderate
Weak (Interference by R)
1x (Baseline)
R-Citalopram
(R)-Enantiomer
Low
Antagonistic to (S)
< 0.01x
Experimental Protocol: Chromatographic Resolution of Escitalopram
To bypass the yield limitations of classical diastereomeric salt resolution (which theoretically caps at 50%), modern industrial approaches utilize chiral stationary phase (CSP) chromatography on the diol intermediate (Citadiol) prior to cyclization .
Self-Validating Workflow:
Stationary Phase Preparation: Pack a preparative column with ChiralPak® OD (20 μm particle size). Causality: The cellulose-based chiral selector provides differential steric and hydrogen-bonding interactions, selectively retaining the (R)-diol while the (S)-diol elutes faster.
Mobile Phase Equilibration: Equilibrate the system with an isocratic mobile phase of 95% Acetonitrile / 5% Methanol at a controlled flow rate.
Sample Injection: Dissolve racemic 4-[4-(dimethylamino)-1-(4′-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile in the mobile phase and inject.
Fraction Collection & Validation: Monitor UV absorbance at 240 nm. Collect the first major peak ((S)-enantiomer). Validation Step: Immediately run an aliquot on an analytical chiral HPLC to confirm >99% enantiomeric excess (ee). If ee is <99%, recycle the fraction.
Cyclization: Treat the validated (S)-diol fraction with p-toluenesulfonyl chloride and triethylamine. Causality: The tosyl group acts as a superior leaving group, facilitating a stereoretentive intramolecular cyclization to form the phthalane ring of Escitalopram.
Part 2: Axial Chirality in Agrochemicals & Catalysis
While central chirality dominates legacy pharmaceuticals, axially chiral benzonitriles (molecules exhibiting restricted rotation around a C–C or C–O axis) are rapidly emerging as privileged scaffolds for asymmetric catalysis and novel agrochemicals. For instance, specific enantiomers of axially chiral benzonitriles exhibit potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a devastating plant pathogen.
Mechanistic Causality: Overcoming Synthetic Bottlenecks via DKR
Historically, synthesizing axially chiral benzonitriles relied on late-stage classical resolution, suffering from poor step economy and low yields. Recent breakthroughs utilize N-Heterocyclic Carbene (NHC)-catalyzed Dynamic Kinetic Resolution (DKR) to achieve near-quantitative yields from racemic starting materials .
In this system, a racemic precursor with a low rotational barrier rapidly interconverts. The chiral NHC catalyst selectively attacks one conformer of the in situ generated imine, forming an aza-Breslow intermediate. The subsequent N–S bond cleavage acts as the stereo-determining step, locking the axial conformation in place before the cyano group fully forms.
This protocol details the synthesis of C–O axially chiral benzonitriles via imine umpolung, ensuring high enantiopurity and structural integrity.
Self-Validating Workflow:
Reaction Assembly (Glovebox): In an argon-filled glovebox, charge a flame-dried 10 mL vial with the prochiral isophthalaldehyde derivative (0.1 mmol), N-sulfonyl imine precursor (0.12 mmol), and a chiral triazolium NHC precatalyst (10 mol%). Causality: An inert atmosphere is strictly required to prevent the oxidative degradation of the highly nucleophilic carbene intermediate.
Solvent and Base Addition: Add 1.0 mL of anhydrous THF, followed by Cs₂CO₃ (0.12 mmol). Causality: Cs₂CO₃ is chosen as a mild, heterogeneous base. It is strong enough to deprotonate the triazolium salt to generate the free carbene, but mild enough to prevent base-catalyzed racemization of the newly formed chiral axis.
Dynamic Kinetic Resolution: Stir the mixture at room temperature (25 °C) for 24 hours. The rapid interconversion of the starting material ensures continuous funneling into the favored aza-Breslow intermediate.
Quench and Extraction: Remove the vial from the glovebox, quench with saturated aqueous NH₄Cl (2 mL), and extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
Purification & Validation: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).
Validation Step 1 (Structural): Perform ¹H and ¹³C NMR to confirm the presence of the characteristic cyano peak (~117 ppm in ¹³C NMR) and the disappearance of the aldehyde proton.
Validation Step 2 (Stereochemical): Analyze the purified product via chiral stationary phase HPLC (e.g., Chiralcel OD-H) against a racemic standard to validate the enantiomeric ratio (er) > 98:2.
Conclusion
The application of chiral benzonitrile derivatives spans from blockbuster central nervous system therapeutics to cutting-edge agrochemical bactericides. As demonstrated by Escitalopram, isolating specific enantiomers is not merely an exercise in purity, but a pharmacological necessity to prevent allosteric auto-inhibition. Furthermore, the advent of NHC-catalyzed Dynamic Kinetic Resolution has fundamentally solved the synthetic bottlenecks associated with axially chiral benzonitriles, allowing researchers to explore the C–C and C–O axial chemical space with unprecedented yield and enantioselectivity.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 146570, Escitalopram." PubChem. Available at:[Link]
Dancer, R., et al. "Method for the preparation of escitalopram." United States Patent Application Publication US20050065207A1.
Lv, Y., Cai, Y., et al. "Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation." Nature Communications 13, 36 (2022). Available at:[Link]
Shee, S., Ramachandran, D., Gogoi, R., Biju, A. T. "Dynamic Kinetic Resolution Approach to C–O Axially Chiral Benzonitriles via N-Heterocyclic Carbene-Catalyzed Atroposelective Imine Umpolung." ACS Catalysis 15, 13157-13166 (2025). Available at:[Link]
Validation
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Introduction: The Significance of a Chiral Amine (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a high-value chiral primary amine, a critical building block in modern medicinal chemistry.[1][2] Chiral amines are ubiquitous...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of a Chiral Amine
(R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a high-value chiral primary amine, a critical building block in modern medicinal chemistry.[1][2] Chiral amines are ubiquitous in pharmaceuticals, with their specific stereochemistry often being the key determinant of biological activity and therapeutic efficacy.[3][4] This particular (R)-enantiomer serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents, most notably as a precursor to the piperidine moiety in Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[5][6]
The synthesis of such enantiopure amines presents a significant challenge, demanding high stereoselectivity to avoid the formation of unwanted stereoisomers that may be inactive or cause adverse effects.[6] Consequently, the development of efficient and highly selective catalytic methods is a primary objective. This guide provides a comparative analysis of leading catalytic strategies for the synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, focusing on biocatalysis and transition metal catalysis. We will delve into the mechanistic underpinnings of these approaches, present comparative performance data, and provide detailed experimental protocols to inform researchers in drug development and process chemistry.
Catalytic Strategies: A Comparative Overview
The most direct and atom-economical approach to synthesizing (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is the asymmetric reductive amination of the prochiral ketone, 3-acetyl-2-methylbenzonitrile. This transformation can be achieved through two principal catalytic paradigms: biocatalysis, primarily using transaminase enzymes, and transition metal catalysis, employing chiral complexes of iridium or rhodium.
Effective for various amination reactions, high yields and selectivities reported.[12][13]
Catalyst cost and sensitivity, potential for side reactions.
In-Depth Analysis of Catalytic Systems
Biocatalysis: The Transaminase Approach
Biocatalysis has emerged as a formidable strategy for producing enantiopure amines, prized for its exceptional selectivity and environmentally benign reaction conditions.[3] Transaminases (TAs), specifically (R)-selective ω-transaminases, are particularly well-suited for this synthesis.
Mechanism of Action:
Transaminases operate via a Ping-Pong Bi-Bi mechanism, utilizing pyridoxal-5'-phosphate (PLP) as a crucial cofactor.[14] The reaction proceeds in two half-reactions:
The amino group from an inexpensive amino donor (like L-alanine or isopropylamine) is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (e.g., pyruvate).
The PMP intermediate then transfers the amino group to the prochiral ketone substrate (3-acetyl-2-methylbenzonitrile), generating the desired (R)-chiral amine and regenerating the PLP cofactor.[14]
To drive the reaction equilibrium towards product formation, the ketone byproduct is often removed, or a large excess of the amino donor is used.
Workflow for Transaminase-Mediated Asymmetric Amination
Caption: Workflow for the biocatalytic synthesis of the target chiral amine.
Advantages & Rationale:
The primary driver for choosing a transaminase is its exquisite enantioselectivity, often achieving >99.5% e.e., which minimizes the need for costly chiral purification steps. The reaction is performed in aqueous media under mild conditions (near-neutral pH and ambient temperature), reducing energy consumption and eliminating the need for hazardous organic solvents.[15] This aligns with green chemistry principles, a significant consideration in modern pharmaceutical manufacturing.[7]
Limitations:
Despite their advantages, transaminases can have a narrow substrate scope, and enzyme engineering may be required to achieve high activity on a non-natural substrate like 3-acetyl-2-methylbenzonitrile.[8] Furthermore, the enzyme's stability under process conditions and the cost of the biocatalyst and its cofactor can be initial hurdles, although immobilization techniques can mitigate this by allowing for catalyst recycling.[7]
Transition Metal Catalysis: Asymmetric Reductive Amination
Transition metal catalysis is a mature and highly versatile methodology for chiral amine synthesis.[3] The process involves the condensation of the ketone with an ammonia source to form an imine intermediate in situ, which is then hydrogenated asymmetrically using a chiral metal complex.
Mechanism of Action:
Iridium and Rhodium complexes bearing chiral phosphine or phosphoramidite ligands are the catalysts of choice.[9][10] The catalytic cycle generally involves:
Activation of the metal precursor with hydrogen.
Coordination of the imine substrate to the chiral metal center.
Stereoselective migratory insertion of hydride to the imine carbon, which is the enantio-determining step. The chiral ligand creates a sterically and electronically differentiated environment that favors hydride attack on one face of the imine.
Release of the chiral amine product and regeneration of the active catalyst.
Catalytic Cycle for Asymmetric Reductive Amination
Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric reductive amination.
Advantages & Rationale:
This method is valued for its broad substrate scope and the high efficiency of the catalysts, which can operate at low loadings.[9] It avoids the need to isolate the often-unstable imine intermediate.[3] For industrial applications, the predictability and scalability of transition metal catalysis are significant advantages. A wide variety of chiral ligands are commercially available, allowing for rapid screening and optimization to find the ideal catalyst for a specific substrate.
Limitations:
The primary concerns are the cost of precious metals (Iridium, Rhodium) and the potential for trace metal contamination in the final active pharmaceutical ingredient (API), which necessitates rigorous purification. The reactions often require pressurized hydrogen gas, which poses safety and engineering challenges on a large scale. Furthermore, the use of organic solvents is typical, which is less environmentally friendly than the aqueous systems used in biocatalysis.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis via Transaminase
This protocol is a representative procedure based on established methods for transaminase reactions.[3][14]
Reaction Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
Reagent Preparation: In a temperature-controlled vessel, dissolve 3-acetyl-2-methylbenzonitrile (1 equivalent) in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 5% v/v).
Reaction Mixture Assembly: To the reaction buffer, add isopropylamine (as the amino donor, 1.5-3 equivalents), pyridoxal-5'-phosphate (PLP, 1 mM), and the dissolved ketone substrate.
Initiation: Add the (R)-selective transaminase (e.g., a commercially available screening kit enzyme or a custom-expressed enzyme) to the mixture. A typical enzyme loading is 1-5 mg/mL.
Incubation: Stir the reaction mixture at 35°C. Monitor the reaction progress by HPLC or GC by measuring the depletion of the ketone and the formation of the amine product.
Workup: Once the reaction reaches completion (typically 12-24 hours), quench by adding a strong base (e.g., 5 M NaOH) to adjust the pH to >11.
Extraction: Extract the aqueous layer three times with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified further by distillation or chromatography to yield the final product. Determine enantiomeric excess using chiral HPLC.
This protocol is a representative procedure based on established methods for Ir-catalyzed reductive amination.[9][10]
Catalyst Preparation: In a glovebox, charge a pressure-rated reactor with [Ir(cod)Cl]₂ (0.1 mol%) and a suitable chiral phosphoramidite ligand (e.g., L1, 0.1 mol%).[9]
Reaction Setup: Add 3-acetyl-2-methylbenzonitrile (1 equivalent) and a solvent such as methanol or THF. As the ammonia source, use a solution of ammonia in methanol or ammonium acetate.
Reaction Conditions: Seal the reactor, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50 bar).
Execution: Stir the reaction mixture at a set temperature (e.g., 30-50°C) for the required time (typically 12-24 hours). Monitor the reaction by taking aliquots (after safely venting the reactor) and analyzing via GC or HPLC.
Workup: After the reaction is complete, carefully vent the reactor and purge with nitrogen.
Purification: Remove the solvent under reduced pressure. The residue can be purified by flash chromatography on silica gel to separate the product from the catalyst and any byproducts. Determine enantiomeric excess using chiral HPLC.
Conclusion and Future Outlook
Both biocatalysis and transition metal catalysis offer highly effective and enantioselective routes to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile. The choice of catalyst is a strategic decision dictated by project-specific priorities.
For sustainability and ultimate selectivity, the transaminase approach is unparalleled. Its operation in aqueous media at mild temperatures makes it an ideal "green" chemistry solution, provided a suitable enzyme can be identified or engineered.[7][8]
For speed, versatility, and broader applicability, iridium-catalyzed asymmetric reductive amination provides a robust and well-established alternative. Its tolerance for a wider range of substrates and conditions makes it a powerful tool for rapid analog synthesis and process development.[9][10]
The future of chiral amine synthesis will likely involve a synergy of these two fields. Advances in directed evolution and computational enzyme design will continue to broaden the substrate scope and improve the robustness of biocatalysts.[16] Simultaneously, the development of catalysts based on more abundant and less toxic earth-abundant metals will address the cost and sustainability concerns of traditional transition metal catalysis. Ultimately, a deep understanding of both approaches will empower researchers to select the optimal catalytic system to efficiently and sustainably produce vital chiral building blocks for the next generation of pharmaceuticals.
A Senior Application Scientist's Guide to Scalable Synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
For researchers and professionals in drug development, the efficient and scalable synthesis of chiral intermediates is a critical cornerstone of the pharmaceutical pipeline. (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, a k...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the efficient and scalable synthesis of chiral intermediates is a critical cornerstone of the pharmaceutical pipeline. (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, a key building block for various therapeutic agents, presents a synthetic challenge in achieving high enantiopurity on an industrial scale. This guide provides an in-depth comparison of the leading methodologies for its synthesis, grounded in experimental data and practical scalability considerations. We will dissect the nuances of asymmetric reductive amination through both cutting-edge biocatalysis and robust chemocatalysis, offering a clear perspective on the strengths and limitations of each approach.
Introduction: The Significance of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals. The specific stereochemistry of these amines is often paramount to their biological activity and safety profile. (R)-3-(1-Aminoethyl)-2-methylbenzonitrile serves as a crucial precursor for the synthesis of several small molecule inhibitors and other clinically relevant compounds. Its synthesis, therefore, demands a route that is not only efficient and stereoselective but also economically viable and scalable to meet the demands of pharmaceutical production.
The Synthetic Landscape: A Comparative Analysis of Key Methodologies
The primary and most convergent route to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile involves the asymmetric reductive amination of the prochiral ketone, 3-acetyl-2-methylbenzonitrile. This key intermediate is commercially available, streamlining the initial stages of synthesis. The scalability of the overall process then hinges on the efficiency and practicality of the asymmetric transformation. We will now explore the two dominant technologies for this critical step: biocatalytic transamination and chemocatalytic asymmetric reduction.
Route 1: Biocatalytic Asymmetric Reductive Amination via Transaminases
The use of enzymes, particularly transaminases (TAs), has emerged as a powerful and green alternative for the synthesis of chiral amines.[1][2] Transaminases catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity.[1]
The Underlying Science: The Ping-Pong Bi-Bi Mechanism
Transaminase-catalyzed reactions proceed through a "ping-pong bi-bi" mechanism, where the enzyme's pyridoxal-5'-phosphate (PLP) cofactor plays a central role. The reaction is reversible, and driving the equilibrium towards the desired amine product is a key process consideration.[3] This is often achieved by using a sacrificial amine donor, such as isopropylamine, which generates a volatile acetone byproduct that can be removed, or by employing enzyme cascades.[2][4]
Scalability Assessment:
Parameter
Performance
Supporting Data & Insights
Enantioselectivity
Excellent
Transaminases can achieve >99% enantiomeric excess (ee), a critical requirement for pharmaceutical intermediates.[2]
Yield
Good to Excellent
High conversions are achievable, often exceeding 95%, particularly when equilibrium-shifting strategies are employed.[5]
Substrate Loading
Moderate to High
Process optimization can allow for substrate concentrations suitable for industrial production.
Catalyst Loading
Low (Enzyme)
As biocatalysts, enzymes are used in catalytic amounts, reducing cost and downstream purification challenges.
Reaction Conditions
Mild
Reactions are typically run in aqueous media at or near ambient temperature and pressure, enhancing safety and reducing energy consumption.[1]
Environmental Impact
Low
The use of water as a solvent and the biodegradable nature of the enzyme catalyst contribute to a favorable environmental profile.[1]
Cost-Effectiveness
Potentially High
While the initial cost of a specific transaminase may be high, their reusability through immobilization can significantly reduce overall process costs.[2]
Workflow for Biocatalytic Reductive Amination:
Caption: Chemocatalytic synthesis workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Precursor 3-Acetyl-2-methylbenzonitrile
While commercially available, understanding the synthesis of the key precursor provides deeper process knowledge. A common method is the Friedel-Crafts acylation of 2-methylbenzonitrile.
Step-by-Step Methodology:
To a cooled (-78 °C) solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 eq) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
Add a solution of 2-methylbenzonitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour.
Add N-methoxy-N-methylacetamide (1.2 eq) to the reaction mixture.
Allow the reaction to warm slowly to room temperature and stir overnight.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3-acetyl-2-methylbenzonitrile.
[6]
This protocol is a representative procedure based on established methods for transaminase-catalyzed reactions and would require screening for an optimal enzyme for 3-acetyl-2-methylbenzonitrile.
Step-by-Step Methodology:
In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5) containing pyridoxal-5'-phosphate (PLP) (1 mM).
Add the selected (R)-selective transaminase to the buffer solution.
Add the amine donor, for example, isopropylamine (e.g., 1 M).
Add 3-acetyl-2-methylbenzonitrile (e.g., 50 mM) to initiate the reaction.
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
Monitor the reaction progress by HPLC or GC analysis for the formation of the product and consumption of the ketone.
Upon completion, basify the reaction mixture with an aqueous solution of sodium hydroxide.
Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Further purification can be achieved by crystallization or chromatography if required.
[7]
This protocol is a general representation based on literature procedures for ruthenium-catalyzed asymmetric reductive amination of aryl ketones.
Step-by-Step Methodology:
To a high-pressure reactor, add the chiral ruthenium catalyst (e.g., a Ru-BINAP derivative) and an ammonia source (e.g., ammonium chloride).
Add a solution of 3-acetyl-2-methylbenzonitrile in a suitable organic solvent (e.g., toluene or methanol).
Seal the reactor and purge with hydrogen gas.
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-80 bar).
Heat the reaction mixture to the specified temperature (e.g., 50-100 °C) with stirring.
Monitor the reaction by HPLC or GC until the starting material is consumed.
Cool the reactor to room temperature and carefully vent the hydrogen gas.
Concentrate the reaction mixture under reduced pressure.
The crude product can be purified by acid-base extraction followed by crystallization or chromatography to yield enantiomerically enriched (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
[8]
Conclusion and Future Outlook
Both biocatalytic and chemocatalytic approaches offer viable and scalable routes to (R)-3-(1-Aminoethyl)-2-methylbenzonitrile. The choice of method will ultimately depend on a variety of factors including the desired scale of production, cost considerations, available equipment, and environmental and safety regulations.
Biocatalysis stands out for its exceptional enantioselectivity and mild, environmentally friendly reaction conditions. As the library of commercially available and engineered transaminases continues to expand, this approach is becoming increasingly attractive for industrial applications.
Chemocatalysis , on the other hand, benefits from high throughput, very low catalyst loadings, and well-established process parameters. For large-scale manufacturing where capital investment in high-pressure equipment is already in place, this may be the more economically favorable option.
The future of chiral amine synthesis will likely involve a synergistic approach, where the advantages of both biocatalysis and chemocatalysis are leveraged. This could include the use of chemoenzymatic cascades to construct complex molecules with high efficiency and stereocontrol. For the synthesis of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, continued research into novel, highly active, and robust catalysts, both enzymatic and metallic, will further enhance the scalability and efficiency of its production, ultimately benefiting the development of new and life-saving medicines.
References
Bradsher, C. K., & Wallis, T. G. (1978). Acylation of 2- and 4-methylbenzonitrile. The Journal of Organic Chemistry, 43(19), 3817–3820. [Link]
Hovione. (2020, October 23). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. [Link]
ResearchGate. (n.d.). Transaminases - A Biosynthetic Route for Chiral Amines: From Fundamental Science to Industrial Applications. [Link]
ResearchGate. (n.d.). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]
ACS Publications. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]
Dove Medical Press. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
Almac. (n.d.). Application of ω‐Transaminases in the Pharmaceutical Industry. [Link]
ACS Publications. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]
Figshare. (2021, January 12). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]
LookChem. (n.d.). Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile. [Link]
ACS Publications. (2017, December 1). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. [Link]
PubMed. (2022, May 16). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. [Link]
Sci-Hub. (n.d.). Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines. [Link]
Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
ResearchGate. (2025, August 9). Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl-Alkyl or Aryl-Alkyl Substituted α-Chiral Primary Amines. [Link]
ACS Publications. (n.d.). Asymmetric Reductive Amination/Ring-Closing Cascade: Direct Synthesis of Enantioenriched Biaryl- Bridged NH Lactams. [Link]
Royal Society of Chemistry. (n.d.). Expanding Dynamic Kinetic Protocols: Transaminase- Catalyzed Synthesis of α-Substituted β-Amino Ester Derivatives. [Link]
MDPI. (2024, November 16). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link]
University of Greifswald. (2022, July 6). Discovery, Engineering and Application of Transaminases in Biocatalysis. [Link]
PMC. (n.d.). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. [Link]
PubMed. (2012, December 18). Oxidation of methyl and ethyl nitrosamines by cytochrome P450 2E1 and 2B1. [Link]
Frontiers. (n.d.). Protein engineering of amine transaminases. [Link]
Comparative Guide: Advantages of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile in SOS1 Inhibitor Development
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Application Focus: Synthesis of brain-penetrant SOS1:KRAS protein-protein interaction (PPI) inhibitors (e.g., MRTX0902). As th...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals
Application Focus: Synthesis of brain-penetrant SOS1:KRAS protein-protein interaction (PPI) inhibitors (e.g., MRTX0902).
As the oncology field shifts its focus toward targeting the "undruggable" KRAS mutations, disrupting the interaction between KRAS and its guanine nucleotide exchange factor, SOS1, has emerged as a validated therapeutic strategy. In the development of next-generation, brain-penetrant SOS1 inhibitors, the selection of the chiral amine building block is the single most critical determinant of both target affinity and pharmacokinetic (PK) viability [1].
This guide objectively evaluates the structural, physicochemical, and mechanistic advantages of using (R)-3-(1-Aminoethyl)-2-methylbenzonitrile over legacy alternatives like trifluoromethyl- or naphthyl-substituted chiral amines.
Mechanistic Rationale: The Causality of Structural Choices
The transition from early-generation SOS1 binders to clinical candidates required overcoming two major hurdles: off-target binding to the Epidermal Growth Factor Receptor (EGFR) and poor blood-brain barrier (BBB) permeability. The integration of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile solves both issues through precise structural causality:
A. Conformational Pre-organization (The 2-Methyl Effect)
Early quinazoline- and phthalazine-based scaffolds often suffered from promiscuous binding to the EGFR hinge region. The introduction of the ortho-methyl group (2-methyl) on the phenyl ring of the chiral amine induces a severe steric clash that restricts the rotation of the C-N bond (an atropisomerism-like effect). This conformational lock pre-organizes the molecule into the exact bioactive trajectory required to project deep into the hydrophobic pocket of SOS1. Furthermore, this steric bulk actively prevents the molecule from adopting the planar conformation necessary to bind EGFR, ensuring an EGFR IC50 > 10,000 nM [1].
B. Physicochemical Optimization (The Cyano vs. Trifluoromethyl Shift)
While intermediate analogs utilized a trifluoromethyl (-CF3) group to achieve high binding affinity, the inherent lipophilicity of -CF3 resulted in a high calculated partition coefficient (cLogP > 4.0), leading to high efflux ratios and poor brain penetrance. Replacing the -CF3 group with a cyano (-CN) group provides equivalent electron-withdrawing properties but with a significantly smaller van der Waals volume and higher polarity. This single substitution drops the cLogP to 3.4, dramatically improving aqueous solubility and lowering the Caco-2 efflux ratio (ER = 1.5), thereby enabling the high brain penetrance required to treat KRAS-driven brain metastases [1].
C. Stereochemical Precision
The (R)-enantiomer is non-negotiable. The specific spatial arrangement of the chiral center is required to vector the 3-cyano-2-methylphenyl moiety into the SOS1 binding groove while allowing the core heterocycle to interact with adjacent catalytic residues.
Comparative Performance Data
The table below summarizes the quantitative impact of the chiral amine selection on the final inhibitor's biochemical and pharmacokinetic profile, using the phthalazine core of MRTX0902 as the standardized scaffold.
To harness the advantages of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile, the coupling reaction must be tightly controlled to prevent racemization of the chiral center. The following Nucleophilic Aromatic Substitution (
SNAr
) protocol is designed as a self-validating system.
Step 1: Regioselective
SNAr
Coupling
Preparation: Charge a dry reaction vessel with 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine (1.0 equiv) and (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (1.05 equiv).
Solvation & Base: Suspend the reagents in anhydrous N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and N-methyl-2-pyrrolidone (NMP) (0.5 M concentration).
Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 4 hours.
Validation Checkpoint 1 (LC-MS): Sample the reaction. The mass spectrum must show the complete disappearance of the dichloro starting material and the emergence of the monochloro intermediate (
[M+H]+≈338.1
). The lower temperature (80 °C) ensures regioselectivity at the more reactive C1 position without eroding the enantiomeric excess (ee) of the chiral amine.
Step 2: Morpholine Displacement & Finalization
Secondary Amine Addition: To the crude intermediate mixture, add morpholine (3.0 equiv).
Reaction: Elevate the temperature to 110 °C and stir for 1 hour [1].
Quench & Isolate: Cool the mixture to 25 °C and pour into ice-cold water to precipitate the crude product. Filter and wash with water.
Validation Checkpoint 2 (Chiral SFC): Purify the product via Supercritical Fluid Chromatography (SFC). You must perform chiral HPLC analysis against a racemic standard. A successful protocol will yield the final inhibitor (MRTX0902) with >99% ee , confirming that the thermal conditions of the
SNAr
steps did not induce racemization at the benzylic position.
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow utilizing (R)-3-(1-Aminoethyl)-2-methylbenzonitrile to generate MRTX0902.
Conclusion
For drug development professionals engineering KRAS pathway inhibitors, the selection of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is a masterclass in rational drug design. By leveraging the steric bulk of the 2-methyl group for conformational pre-organization and the polarity of the cyano group to drive down cLogP, this reagent fundamentally solves the BBB-permeability and EGFR-selectivity bottlenecks that plagued earlier compounds.
References
Ketcham, J. M., et al. (2022). "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, 65(14), 9678–9690. Available at:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling (R)-3-(1-Aminoethyl)-2-methylbenzonitrile
As a Senior Application Scientist, I recognize that handling active pharmaceutical intermediates like (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) requires more than a cursory glance at a Safety Data She...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling active pharmaceutical intermediates like (R)-3-(1-Aminoethyl)-2-methylbenzonitrile (CAS: 1336454-90-0) requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a fundamental understanding of the molecule's reactivity, its physiological risks, and the implementation of a self-validating safety system.
This guide provides an authoritative, step-by-step operational and disposal protocol designed for drug development professionals, ensuring absolute safety, regulatory compliance, and scientific integrity.
Chemical Risk Profile & Causality
Understanding why we protect ourselves dictates how we protect ourselves. The hazard profile of (R)-3-(1-Aminoethyl)-2-methylbenzonitrile is driven by its two primary functional groups:
The Primary Amine Moiety: The 1-aminoethyl group is basic and nucleophilic. Upon contact with the moisture in human skin or ocular tissues, it causes localized alkaline hydrolysis of lipids. This mechanism is responsible for its classification as a severe skin and eye irritant (H315, H319) [1].
The Benzonitrile Core: Nitrile-containing aromatic rings are highly lipophilic. This allows the molecule to penetrate the epidermal barrier more efficiently than highly polar compounds. While not acutely toxic like aliphatic cyanides, systemic absorption of benzonitriles can lead to respiratory irritation and metabolic stress.
Physical State Hazards: Typically encountered as a crystalline solid or viscous liquid, the primary operational risk is the aerosolization of fine powders during weighing or splashing during solvent transfer.
Mandatory Personal Protective Equipment (PPE) Matrix
To systematically mitigate these risks, we adhere strictly to the for hazard assessment and PPE selection.
PPE Category
Technical Specification
Causality / Scientific Justification
Hand Protection
Double-gloving with heavy-duty Nitrile (≥0.12 mm thickness).
Nitrile provides excellent chemical resistance against amines. Double-gloving ensures a sterile inner layer if the outer glove is compromised by lipophilic penetration.
Eye/Face Protection
ANSI Z87.1 compliant, full-seal chemical splash goggles.
The basicity of the primary amine poses a severe risk to the cornea. Standard safety glasses are insufficient; full-seal goggles prevent vapor and splash ingress.
Body Protection
Flame-retardant (FR) lab coat, fully buttoned, with knit cuffs.
Prevents skin exposure to lipophilic benzonitrile derivatives. Knit cuffs prevent wrist exposure during turbulent airflows in fume hood operations.
Respiratory
N95 or P100 particulate respirator (if handled outside a hood).
Prevents inhalation of aerosolized particles during powder transfer, directly mitigating respiratory tract irritation (H335).
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system—meaning the successful completion of step
N
ensures the safety of step
N+1
. This methodology aligns with the gold-standard practices outlined in.
Step-by-Step Handling Methodology:
Preparation & Verification: Verify the fume hood flow rate (optimal face velocity: 80-100 fpm). Don all PPE listed in the matrix above before unsealing the secondary containment.
Environment Control: Ensure the handling area is completely free of strong oxidizing agents and concentrated acids, which can react violently and exothermically with the primary amine.
Material Transfer:
Place a static-dissipative weighing boat on the analytical balance inside the fume hood.
Use a grounded stainless-steel spatula to transfer the chemical. Causality: Amines can generate static charge; grounding prevents spark-induced ignition of dispersed organic dust.
Solubilization: Slowly add the designated solvent (e.g., dichloromethane or methanol) while stirring. Keep the fume hood sash as low as ergonomically possible to create a physical blast shield.
Decontamination: Wipe down all spatulas and balances with a dilute acidic solution (e.g., 1% acetic acid) to protonate and neutralize residual amine, followed by a standard water and ethanol wipe.
Fig 1: Self-validating operational workflow for handling (R)-3-(1-Aminoethyl)-2-methylbenzonitrile.
Spill Response & Disposal Plan
A rapid, calculated response to spills prevents localized incidents from becoming systemic lab hazards.
Step-by-Step Spill Response:
Assessment & Isolation: Immediately halt work. Determine if the spill is minor (<50g/mL) or major (>50g/mL).
Containment (Minor Spill):
Cover the spill with a chemically inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
Causality: The amine group can react exothermically with certain organic absorbents, risking ignition.
Neutralization: Lightly spray the absorbed mass with a dilute weak acid (e.g., 5% citric acid) to protonate the amine. This renders the volatile free-base into a non-volatile, stable salt.
Collection: Sweep the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container using a non-sparking brush.
Final Decontamination: Wash the spill area with soap and water, verifying the complete removal of lipophilic residues.
Fig 2: Decision tree and disposal pathway for accidental chemical spills and exposure.
Waste Disposal Logistics
Solid Waste: Contaminated PPE, weighing boats, and spill absorbents must be placed in sealed, labeled chemical waste bags.
Liquid Waste: Halogenated and non-halogenated solvent waste containing this compound must be kept strictly separated. Label clearly as "Toxic/Irritant: Contains Substituted Benzonitrile and Aliphatic Amine." Do not mix with concentrated acid waste streams to avoid violent salt-formation exotherms.
References
Occupational Safety and Health Administration (OSHA) . 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. URL:[Link]
National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press (2011). URL:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.